molecular formula C9H8N2O2 B1293492 1,4-Dihydro-6-methylquinoxaline-2,3-dione CAS No. 6309-61-1

1,4-Dihydro-6-methylquinoxaline-2,3-dione

Cat. No.: B1293492
CAS No.: 6309-61-1
M. Wt: 176.17 g/mol
InChI Key: HOHZZPCLZWZMOM-UHFFFAOYSA-N
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Description

1,4-Dihydro-6-methylquinoxaline-2,3-dione is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 9.08e-04 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 41606. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-methyl-1,4-dihydroquinoxaline-2,3-dione
Source PubChem
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InChI

InChI=1S/C9H8N2O2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3,(H,10,12)(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHZZPCLZWZMOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70212416
Record name 1,4-Dihydro-6-methylquinoxaline-2,3-dione
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Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6309-61-1
Record name 6-Methylquinoxaline-2,3(1H,4H)-dione
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Record name 1,4-dihydro-6-methylquinoxaline-2,3-dione
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Record name 6-Methyl-1,4-dihydroquinoxaline-2,3-dione
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Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties of 1,4-Dihydro-6-methylquinoxaline-2,3-dione, tailored for researchers, scientists, and professionals in drug development. The document details its chemical and physical characteristics, synthesis methodologies, and known biological activities, with a focus on its role as a potential modulator of excitatory neurotransmission.

Chemical and Physical Properties

This compound, also known as 6-methylquinoxaline-2,3(1H,4H)-dione, is a heterocyclic organic compound.[1] Its structure consists of a pyrazine-2,3(1H,4H)-dione ring fused to a 4-methylbenzene ring. This core structure is shared by a class of compounds with significant biological activities.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 6309-61-1[2]
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
Appearance White to light gray or light yellow powder/crystal[2]
Melting Point 112 °C[3]
Boiling Point 467 °C at 760 mmHg (Predicted)[3]
Density 1.28 g/cm³ (Predicted)[3]
Solubility Slightly soluble in Dimethylformamide[3]
pKa 10.61 ± 0.20 (Predicted)[3]

Synthesis of this compound

The synthesis of this compound and related quinoxaline-2,3-diones is typically achieved through the condensation reaction of a substituted o-phenylenediamine with oxalic acid or its derivatives.[4] Various methods have been developed to optimize this reaction, including conventional heating, solvent-free grinding, and microwave-assisted synthesis.[4][5]

Experimental Protocol: Synthesis via Conventional Heating

This protocol describes the synthesis of a quinoxaline-2,3-dione derivative via the reaction of an o-phenylenediamine with oxalic acid under acidic conditions with conventional heating.[5]

Materials:

  • 4-methyl-1,2-diaminobenzene

  • Oxalic acid dihydrate

  • Concentrated Hydrochloric Acid

  • Deionized water

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve oxalic acid dihydrate in deionized water with heating.

  • To the hot solution, carefully add concentrated hydrochloric acid.

  • Slowly add 4-methyl-1,2-diaminobenzene to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux for 1.5-2 hours.

  • After the reflux period, allow the mixture to cool to room temperature. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with cold deionized water to remove any unreacted starting materials and acid.

  • The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

  • Dry the purified crystals of this compound in a desiccator.

Experimental Protocol: Solvent-Free Synthesis by Grinding

This environmentally friendly method avoids the use of solvents and often results in high yields in a shorter reaction time.[4]

Materials:

  • 4-methyl-1,2-diaminobenzene

  • Oxalic acid dihydrate

  • Mortar and pestle

  • Deionized water or water/ethanol mixture (for crystallization)

Procedure:

  • Place equimolar amounts of 4-methyl-1,2-diaminobenzene and oxalic acid dihydrate in a mortar.

  • Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere. The mixture will initially form a paste and may then solidify.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, the resulting solid is crystallized from water or a water/ethanol mixture to yield the pure product.

Biological Properties and Mechanism of Action

The quinoxaline-2,3-dione scaffold is a well-established pharmacophore, with many of its derivatives exhibiting potent biological activities.[6] The primary mechanism of action for this class of compounds is the antagonism of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, a subtype of ionotropic glutamate receptors.[7]

While specific quantitative data for the AMPA receptor antagonist activity of this compound is not extensively available in the public domain, the activities of closely related and well-characterized analogs provide a valuable comparative landscape.

Table 2: In Vitro Antagonist Activity of Quinoxaline-2,3-dione Derivatives at the AMPA Receptor

CompoundIC₅₀ (µM)Kᵢ (µM)NotesReference
DNQX (6,7-dinitroquinoxaline-2,3-dione)0.74-A standard competitive AMPA/kainate receptor antagonist.[8]
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)0.3-Potent AMPA and kainate receptor antagonist.[8]
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline)-0.060Potent and selective quisqualate subtype (AMPA) receptor antagonist.[9][10]

The antagonism of AMPA receptors by quinoxaline-2,3-diones has significant implications for the treatment of neurological disorders characterized by excessive excitatory neurotransmission, such as epilepsy, ischemic stroke, and neurodegenerative diseases.[11] By blocking the binding of glutamate to AMPA receptors, these compounds can prevent the excessive influx of cations (Na⁺ and Ca²⁺) into neurons, thereby mitigating excitotoxicity and subsequent neuronal damage.[12]

AMPA Receptor Signaling Pathway

Glutamate, the primary excitatory neurotransmitter in the central nervous system, activates AMPA receptors, leading to the opening of their associated ion channels.[13] This results in the influx of sodium and, in some cases, calcium ions, causing postsynaptic membrane depolarization. Beyond its function as an ion channel, the AMPA receptor can also initiate intracellular signaling cascades. One such pathway involves the interaction with the Src-family protein tyrosine kinase, Lyn.[13][14] Upon AMPA receptor stimulation, Lyn is activated, which in turn can trigger the mitogen-activated protein kinase (MAPK) signaling pathway.[13] This cascade can ultimately lead to changes in gene expression, such as the upregulation of brain-derived neurotrophic factor (BDNF), a key molecule in synaptic plasticity.[13][14]

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel Opening (Na+, Ca2+ influx) AMPA_R->Ion_Channel Activates Lyn Lyn Kinase AMPA_R->Lyn Activates Depolarization Postsynaptic Depolarization Ion_Channel->Depolarization MAPK MAPK Pathway Lyn->MAPK BDNF BDNF Gene Expression MAPK->BDNF Plasticity Synaptic Plasticity BDNF->Plasticity Quinoxalinedione 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Quinoxalinedione->AMPA_R Antagonizes

Caption: AMPA Receptor Signaling and its Antagonism.

Experimental Protocol: Evaluation of AMPA Receptor Antagonism

The antagonist activity of this compound at the AMPA receptor can be assessed using various in vitro and in vivo models. A common in vitro method is the radioligand binding assay.

Objective: To determine the binding affinity (Kᵢ) of this compound to the AMPA receptor.

Materials:

  • Rat or mouse brain tissue (cortex or hippocampus)

  • [³H]AMPA (radioligand)

  • This compound (test compound)

  • Unlabeled glutamate or a known potent AMPA receptor antagonist (for determining non-specific binding)

  • Binding buffer (e.g., Tris-HCl buffer)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

  • Filtration manifold

Procedure:

  • Membrane Preparation: Homogenize brain tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Assay: In a series of tubes, incubate the prepared brain membranes with a fixed concentration of [³H]AMPA and varying concentrations of the test compound (this compound).

  • Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA (IC₅₀). The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Potential Applications and Future Directions

The structural and biological properties of this compound and its analogs make them promising candidates for further investigation in drug discovery, particularly for neurological and neurodegenerative disorders. Their ability to antagonize AMPA receptors suggests potential therapeutic utility in conditions where excitotoxicity plays a pathogenic role.[11][12]

Future research should focus on:

  • Quantitative Biological Evaluation: Determining the specific IC₅₀ and Kᵢ values of this compound for AMPA receptors and its selectivity over other glutamate receptor subtypes.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a broader range of derivatives to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Assessing the neuroprotective effects of this compound in animal models of stroke, epilepsy, and neurodegenerative diseases.

  • Safety and Toxicity Profiling: Conducting comprehensive studies to evaluate the safety and potential side effects of this compound.

References

An In-depth Technical Guide to 1,4-Dihydro-6-methylquinoxaline-2,3-dione: Structure, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known biological activities of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. The document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of quinoxaline-2,3-dione derivatives.

Chemical Structure and Properties

This compound, a member of the quinoxalinone class of heterocyclic compounds, possesses a core structure consisting of a benzene ring fused to a pyrazine ring, with a methyl group substitution at the 6-position.[1][2] Its chemical formula is C₉H₈N₂O₂ with a molecular weight of 176.17 g/mol .[2]

The structure of this compound is presented below:

Synonyms: 6-methyl-1,4-dihydroquinoxaline-2,3-dione; 6-Methylquinoxaline-2,3-diol[2] CAS Number: 6309-61-1[2]

A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
Molecular FormulaC₉H₈N₂O₂[2]
Molecular Weight176.17 g/mol [2]
Melting Point>300 °C
Boiling Point467.0±40.0 °C at 760 mmHg
pKa8.88±0.20
AppearanceSolid
SolubilityData not available

Synthesis of this compound

An efficient, one-pot, and solvent-free synthesis of this compound has been reported. This method involves the reaction of 4-methyl-o-phenylenediamine with oxalic acid dihydrate via grinding.

Experimental Protocol: Solvent-Free Synthesis

Materials:

  • 4-methyl-o-phenylenediamine

  • Oxalic acid dihydrate

  • Mortar and pestle

  • Deionized water

  • Ethanol

Procedure:

  • In a mortar, combine 4-methyl-o-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol).

  • Grind the mixture with a pestle at room temperature. The solid mixture will initially turn into a paste and then solidify upon continued grinding.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, triturate the resulting solid with deionized water to remove any unreacted oxalic acid.

  • Collect the solid product by vacuum filtration.

  • Wash the product with deionized water, followed by a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization from an appropriate solvent if necessary.

This synthetic approach is environmentally friendly and offers high yields. The workflow for this synthesis is depicted in the diagram below.

G cluster_synthesis Synthesis Workflow start Start reactants Combine 4-methyl-o-phenylenediamine and oxalic acid dihydrate in a mortar start->reactants grind Grind at room temperature reactants->grind monitor Monitor reaction by TLC grind->monitor monitor->grind Incomplete triturate Triturate with deionized water monitor->triturate Reaction complete filter Vacuum filter the solid product triturate->filter wash Wash with water and cold ethanol filter->wash end End: this compound wash->end

Caption: Workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound can be characterized using various spectroscopic techniques. Representative data is summarized below.

TechniqueData
¹H NMR (DMSO-d₆, 400 MHz)δ 11.58 (s, 1H), 11.49 (s, 1H), 6.89 (s, 1H), 6.78 (d, J=8.0 Hz, 1H), 6.70 (d, J=8.0 Hz, 1H), 2.25 (s, 3H)
¹³C NMR (DMSO-d₆, 100 MHz)δ 155.6, 155.5, 131.5, 129.8, 126.1, 116.5, 115.1, 114.9, 20.7
Elemental AnalysisCalculated for C₉H₈N₂O₂: C, 61.36; H, 4.58; N, 15.90. Found: C, 61.35; H, 4.56; N, 15.92.

Biological Activity and Signaling Pathways

Quinoxaline-2,3-dione derivatives are recognized as a significant class of compounds in medicinal chemistry, primarily for their activity as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[3] The AMPA receptor is a key ionotropic glutamate receptor in the central nervous system, mediating fast excitatory neurotransmission. Its overactivation is implicated in various neurological disorders, making AMPA receptor antagonists promising therapeutic agents.

CompoundIC₅₀ (μM) for [³H]AMPA binding
1,4-dihydroquinoxaline-2,3-dione0.69

This data is for the unsubstituted parent compound and serves as a reference.

AMPA Receptor Signaling Pathway

The AMPA receptor is a ligand-gated ion channel that, upon binding to glutamate, allows the influx of sodium and, in some cases, calcium ions, leading to neuronal depolarization. Antagonists like this compound are believed to competitively bind to the glutamate binding site on the AMPA receptor, thereby preventing its activation and subsequent downstream signaling.

The diagram below illustrates the canonical AMPA receptor signaling pathway and the inhibitory action of a competitive antagonist.

G cluster_pathway AMPA Receptor Signaling Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds and Activates Antagonist 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione (Antagonist) Antagonist->AMPAR Competitively Binds and Inhibits IonChannel Ion Channel Opening (Na⁺, Ca²⁺ influx) AMPAR->IonChannel Depolarization Neuronal Depolarization IonChannel->Depolarization Downstream Downstream Signaling (e.g., CaMKII, PKC activation) Depolarization->Downstream

Caption: AMPA receptor signaling and inhibition by a competitive antagonist.

Experimental Protocols for Biological Evaluation

To assess the biological activity of this compound as an AMPA receptor antagonist, standard pharmacological assays can be employed.

AMPA Receptor Binding Assay

This assay determines the affinity of the test compound for the AMPA receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Rat cortical membranes (source of AMPA receptors)

  • [³H]AMPA (radioligand)

  • Test compound (this compound)

  • Incubation buffer (e.g., Tris-HCl with KSCN)

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Prepare rat cortical membranes.

  • In a reaction tube, add the cortical membranes, [³H]AMPA, and varying concentrations of the test compound.

  • Incubate the mixture at a specified temperature (e.g., 4 °C) for a defined period (e.g., 60 minutes).

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA (IC₅₀ value).

The general workflow for a receptor binding assay is outlined below.

G cluster_assay Receptor Binding Assay Workflow start Start prepare Prepare cortical membranes, [³H]AMPA, and test compound start->prepare incubate Incubate all components prepare->incubate filter Rapid filtration to separate bound and free ligand incubate->filter wash Wash filters with cold buffer filter->wash scintillation Scintillation counting wash->scintillation analyze Data analysis to determine IC₅₀ scintillation->analyze end End analyze->end

Caption: General workflow for an AMPA receptor binding assay.

Conclusion

This compound is a readily synthesizable compound belonging to a class of molecules with known antagonistic activity at the AMPA receptor. Its straightforward, environmentally friendly synthesis and the established importance of its core structure in neuropharmacology make it an interesting candidate for further investigation in the context of neurological disorders characterized by excessive glutamatergic neurotransmission. The experimental protocols and data presented in this guide provide a solid foundation for researchers to explore the therapeutic potential of this and related quinoxaline-2,3-dione derivatives. Further studies are warranted to determine the specific binding affinity and functional effects of the 6-methyl derivative on AMPA receptor subtypes and to evaluate its efficacy in in vivo models of neurological disease.

References

An In-depth Technical Guide to 1,4-Dihydro-6-methylquinoxaline-2,3-dione (CAS 6309-61-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,4-Dihydro-6-methylquinoxaline-2,3-dione (CAS 6309-61-1), a heterocyclic compound belonging to the quinoxalinone class. This document consolidates available data on its physicochemical properties, synthesis methodologies, and its role as a potential modulator of excitatory amino acid receptors. While specific biological activity data for this particular analog is limited in publicly accessible literature, this guide discusses the well-established pharmacology of the broader quinoxaline-2,3-dione scaffold as competitive antagonists of ionotropic glutamate receptors. Detailed experimental protocols for the synthesis of the title compound and for the biological evaluation of quinoxaline-2,3-diones at their putative targets are provided to support further research and development efforts.

Introduction

This compound is a derivative of the quinoxaline-2,3-dione core structure. This chemical family has attracted significant attention in medicinal chemistry due to the profound biological activities of its members, particularly within the central nervous system.[1][2] Quinoxaline-2,3-diones are recognized as a "privileged scaffold" for the development of antagonists for ionotropic glutamate receptors, including the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[3][4] These receptors are crucial for mediating fast excitatory synaptic transmission in the brain, and their dysfunction is implicated in a variety of neurological and psychiatric disorders. As such, their antagonists are of significant interest for therapeutic development.[3] The title compound, with a methyl substitution at the 6-position, serves as a key intermediate in the synthesis of more complex derivatives and is a subject of interest for understanding the structure-activity relationships within this class of compounds.[5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, formulation, and in the design of biological assays.

PropertyValueSource(s)
CAS Number 6309-61-1[6][7]
Molecular Formula C₉H₈N₂O₂[6][7]
Molecular Weight 176.17 g/mol [6][7]
IUPAC Name 6-methyl-1,4-dihydroquinoxaline-2,3-dione[7]
Synonyms 6-Methylquinoxaline-2,3-diol, 2,3-Dihydroxy-6-methylquinoxaline[6][7]
Appearance White to almost white crystalline powder[5][8]
Melting Point 112 °C[6]
Boiling Point 467 °C at 760 mmHg[6]
Density 1.28 g/cm³[6]
Solubility Slightly soluble in Dimethylformamide; Water solubility: 9.08e-04 M[6][8]
pKa 10.61 ± 0.20 (Predicted)[6]
LogP 0.6[7]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the condensation of 4-methyl-o-phenylenediamine with oxalic acid. Several protocols have been reported, including conventional heating under reflux and a more recent solvent-free grinding method.

Synthesis Workflow

The general workflow for the synthesis of this compound is depicted below.

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Formation & Purification reactant1 4-Methyl-o-phenylenediamine reaction Condensation Reaction (e.g., Reflux in HCl or Solvent-free Grinding) reactant1->reaction reactant2 Oxalic Acid reactant2->reaction product Crude this compound reaction->product purification Crystallization (e.g., from water or ethanol/water) product->purification final_product Pure Product purification->final_product

Caption: General synthesis workflow for this compound.

Experimental Protocol: Reflux Condensation

This protocol describes a conventional method for the synthesis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-o-phenylenediamine (1 mmol) in a suitable volume of 4N hydrochloric acid.

  • Addition of Reagent: Add oxalic acid dihydrate (1 mmol) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for approximately 2.5 hours.

  • Work-up: Cool the reaction mixture to room temperature. A precipitate will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold deionized water and recrystallize from an appropriate solvent system (e.g., aqueous ethanol) to yield the pure product.

Experimental Protocol: Solvent-Free Grinding Method

This environmentally friendly method avoids the use of solvents.[9]

  • Mixing of Reactants: In a mortar, combine 4-methyl-o-phenylenediamine (1 mmol, 0.122 g) and oxalic acid dihydrate (1 mmol, 0.126 g).

  • Grinding: Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere until the solid mixture turns into a melt.

  • Reaction Completion: Continue to grind the mixture occasionally for a specified period (typically 5-15 minutes).

  • Purification: Crystallize the resulting solid from water or a water/ethanol (1:1) mixture to obtain the pure product.[9]

Biological Activity and Putative Mechanism of Action

Glutamate Receptor Antagonism

Quinoxaline-2,3-dione derivatives are known to competitively inhibit the binding of glutamate to NMDA receptors and both glutamate and other agonists to AMPA and kainate receptors. This antagonism prevents the opening of the ion channels associated with these receptors, thereby inhibiting postsynaptic depolarization and subsequent neuronal excitation. The specific subtype selectivity and potency of these compounds are highly dependent on the substitution pattern on the quinoxaline ring system.

Signaling Pathway of Glutamate Receptor Antagonism

The following diagram illustrates the general mechanism of action for a quinoxaline-2,3-dione as a competitive antagonist at an ionotropic glutamate receptor.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_vesicle->Glutamate Release Receptor Ion_Channel Ion Channel (Closed) Receptor->Ion_Channel No Activation No_Depolarization No Depolarization Ion_Channel->No_Depolarization Glutamate->Receptor Binds Antagonist 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Antagonist->Receptor Blocks Binding

Caption: Putative mechanism of action for this compound as a competitive antagonist.

Representative Experimental Protocols for Biological Evaluation

To facilitate further investigation into the biological activity of this compound, the following sections detail standard protocols for assessing affinity and functional antagonism at glutamate receptors.

Radioligand Binding Assay for NMDA Receptors

This assay determines the affinity of the test compound for the NMDA receptor by measuring its ability to displace a known radiolabeled ligand.

  • Membrane Preparation: Prepare synaptic membranes from a suitable source, such as rat cortical tissue, through homogenization and differential centrifugation.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]CGP 39653) and varying concentrations of the test compound (this compound).

  • Equilibrium: Allow the binding to reach equilibrium by incubating for a defined period at a specific temperature (e.g., 60 minutes at 30°C).

  • Separation: Separate the bound and free radioligand by rapid vacuum filtration through glass fiber filters.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the competition binding data. Calculate the Kᵢ value using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Functional Antagonism

This technique directly measures the effect of the test compound on the function of AMPA receptors in live cells.

  • Cell Culture: Use a suitable cell line expressing AMPA receptors (e.g., HEK293 cells transiently transfected with AMPA receptor subunits) or primary neuronal cultures.

  • Recording Setup: Establish a whole-cell patch-clamp recording configuration on a selected cell.

  • Solutions: Use an intracellular solution in the patch pipette and an extracellular solution in the bath. The extracellular solution should contain an AMPA receptor agonist (e.g., glutamate or AMPA).

  • Baseline Current: Record the baseline current evoked by the application of the agonist.

  • Compound Application: Apply varying concentrations of this compound along with the agonist.

  • Current Measurement: Measure the inhibition of the agonist-evoked current at each concentration of the test compound.

  • Data Analysis: Plot the percentage of current inhibition against the concentration of the test compound and fit the data to a concentration-response curve to determine the IC₅₀ value.

Experimental Workflow for Biological Assays

The general workflow for evaluating the biological activity of a compound like this compound is outlined below.

G cluster_start Compound Preparation cluster_primary Primary Screening cluster_secondary Functional Assays cluster_analysis Data Analysis start_compound 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione binding_assay Radioligand Binding Assay (e.g., NMDA, AMPA, Kainate Receptors) start_compound->binding_assay functional_assay Electrophysiology (e.g., Patch-Clamp) binding_assay->functional_assay Active Compounds data_analysis Determine IC₅₀ / Kᵢ Assess Potency & Selectivity functional_assay->data_analysis

Caption: A typical experimental workflow for the biological evaluation of a quinoxaline-2,3-dione derivative.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that make it a valuable scaffold for medicinal chemistry research. Based on the extensive literature on the quinoxaline-2,3-dione core, it is hypothesized to act as a competitive antagonist of ionotropic glutamate receptors. This technical guide provides the necessary information and detailed experimental protocols to facilitate further investigation into its precise biological activity and potential as a modulator of glutamatergic neurotransmission. The provided methodologies for synthesis and biological evaluation offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this and related compounds.

References

1,4-Dihydro-6-methylquinoxaline-2,3-dione molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 1,4-Dihydro-6-methylquinoxaline-2,3-dione

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties, synthesis, and potential biological significance of this compound, a member of the quinoxaline-2,3-dione class of heterocyclic compounds. This class is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.

Molecular Data Summary

The fundamental molecular properties of this compound are summarized in the table below. These data are essential for experimental design, analytical characterization, and computational modeling.

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
CAS Number 6309-61-1
Appearance White to almost white crystalline powder
IUPAC Name 6-methyl-1,4-dihydroquinoxaline-2,3-dione

Experimental Protocols

The synthesis of quinoxaline-2,3-diones is primarily achieved through the cyclocondensation of an o-phenylenediamine with an oxalic acid derivative.[1] Various methods have been developed to optimize this reaction in terms of yield, reaction time, and environmental impact.

General Synthesis of Quinoxaline-2,3-diones

A common and straightforward method for synthesizing the quinoxaline-2,3-dione scaffold involves the reaction of the appropriately substituted o-phenylenediamine with oxalic acid.[2]

Protocol 1: Conventional Heating

  • A mixture of the substituted o-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent) is prepared in a suitable solvent, such as a dilute acid (e.g., 4N HCl).[3]

  • The reaction mixture is heated under reflux for a specified period, typically ranging from 30 minutes to several hours.[1]

  • The progress of the reaction can be monitored using thin-layer chromatography (TLC).[1]

  • Upon completion, the reaction mixture is cooled, often on ice, to facilitate the precipitation of the product.[1]

  • The solid product is collected by filtration, washed with water, and then dried.

  • Purification is typically achieved by recrystallization from a suitable solvent, such as ethanol or a 5% NaOH solution followed by neutralization with dilute HCl.[1]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the reaction, often leading to improved yields and reduced reaction times.[1][4]

  • A powdered mixture of the substituted o-phenylenediamine (1 equivalent) and oxalic acid dihydrate (1 equivalent) is placed in a microwave-safe vessel.[4]

  • A small amount of water (e.g., 1 mL) is added, and the mixture is thoroughly combined.[4]

  • The mixture is irradiated in a microwave reactor at a specified power (e.g., 250-400 W) for a short duration (e.g., 3-5 minutes).[1][4]

  • After the initial irradiation, additional water may be added, followed by a brief period of further irradiation to ensure complete dissolution.[1]

  • The solution is allowed to cool to room temperature, inducing crystallization of the product.

  • The product is isolated by filtration, washed with water, and recrystallized if necessary.

Protocol 3: Solvent-Free Grinding

This environmentally friendly method avoids the use of solvents and often proceeds efficiently at room temperature.[5]

  • A mixture of the substituted o-phenylenediamine (1 equivalent) and oxalic acid (1 equivalent) is placed in a mortar.[5][6]

  • The reactants are thoroughly ground together with a pestle at room temperature.[5][6]

  • Grinding is continued until the mixture turns into a melt or a solid mass.[6]

  • The resulting product can then be purified by crystallization from water or a water/ethanol mixture.[5]

Characterization

The synthesized this compound and its derivatives are typically characterized using a combination of spectroscopic and analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. For 6-methyl-1,4-dihydro-quinoxaline-2,3-dione, characteristic signals for the methyl group, aromatic protons, and NH protons would be expected.[5][7]

  • Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify functional groups, such as the C=O stretching of the dione and the N-H stretching of the amide groups.[6][7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.[8]

  • Melting Point Determination: The melting point is a crucial physical property for assessing the purity of the synthesized compound.[6]

Signaling Pathways and Biological Activity

Quinoxaline-2,3-dione derivatives are well-documented for their broad spectrum of biological activities, which include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[9] A primary mechanism of action for many compounds in this class is the antagonism of ionotropic glutamate receptors, specifically the AMPA, kainate, and NMDA receptors.[10]

Antagonism of Glutamate Receptors

Glutamate is the primary excitatory neurotransmitter in the central nervous system. Its over-activation can lead to excitotoxicity, a process implicated in various neurological disorders. Quinoxaline-2,3-diones can act as competitive antagonists at the glutamate binding site on AMPA and kainate receptors, and at the glycine co-agonist site on NMDA receptors.[11] This inhibitory action modulates neuronal excitation and has potential therapeutic applications in conditions such as epilepsy and neurodegenerative diseases.

glutamate_receptor_antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Kainate_R Kainate Receptor Glutamate->Kainate_R Binds Na_ion Na⁺ Influx AMPA_R->Na_ion Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Kainate_R->Na_ion Excitation Neuronal Excitation Ca_ion->Excitation Na_ion->Excitation Quinoxalinedione 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Quinoxalinedione->AMPA_R Antagonizes Quinoxalinedione->NMDA_R Antagonizes (Glycine Site) Quinoxalinedione->Kainate_R Antagonizes

Caption: Antagonism of glutamate receptors by quinoxaline-2,3-diones.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and characterization of this compound.

synthesis_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants 4-methyl-1,2-phenylenediamine + Oxalic Acid Method Reaction Method (Conventional, Microwave, or Grinding) Reactants->Method Crude Crude Product Method->Crude Purify Recrystallization Crude->Purify Pure Pure 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Purify->Pure NMR NMR (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR MS Mass Spectrometry Pure->MS MP Melting Point Pure->MP

Caption: General workflow for synthesis and characterization.

References

1,4-Dihydro-6-methylquinoxaline-2,3-dione synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Introduction

This compound is a heterocyclic compound belonging to the quinoxaline-dione class. This scaffold is of significant interest to researchers in medicinal chemistry and drug development as it forms the core structure of various pharmacologically active agents. Quinoxaline-diones are recognized as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, playing a role in potential therapies for neurodegenerative disorders.[1][2] The synthesis of its derivatives is a key step in the discovery of new therapeutic compounds. This guide details the primary synthesis pathways, experimental protocols, and characterization data for this compound.

Core Synthesis Pathway: Cyclocondensation

The most prevalent and efficient method for synthesizing the 1,4-dihydroquinoxaline-2,3-dione core is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[3][4] For the synthesis of the 6-methyl derivative, the specific reactants are 4-methyl-1,2-phenylenediamine and an oxalic acid derivative, such as oxalic acid or diethyl oxalate.[1][5]

This reaction is versatile and can be performed under various conditions, including traditional heating in a solvent, microwave irradiation, or solvent-free grinding, which aligns with the principles of green chemistry by offering high atom economy and reduced waste.[1][3][6]

SynthesisPathway cluster_product Product A 4-Methyl-1,2-phenylenediamine B Oxalic Acid C This compound A->C + B->C mid Cyclocondensation (e.g., Grinding or Heating) D Water (2 H₂O)

Primary synthesis route for this compound.

Data Presentation: Synthesis Methods Comparison

The following table summarizes various reported methods for the synthesis of quinoxaline-2,3-diones, with a focus on the target molecule where data is available.

Reactant 1Reactant 2ConditionsSolventYield (%)Reference
4-Methyl-1,2-phenylenediamineOxalic AcidSimple grinding at room temperatureSolvent-freeGood[1]
o-PhenylenediamineOxalic Acid DihydrateMicrowave irradiation (250 watt), 1 minWater (1 mL)Not specified[6]
Substituted o-phenylenediamineDiethyl OxalateRotatory evaporation, 50-80°CChloroformNot specified[5]
4-Nitro-1,2-phenylenediamineOxalic Acid DihydrateGrinding, room temp, 15-20 minSolvent-free~85% (for Nitro intermediate)[7]

Experimental Protocols

Method 1: Solvent-Free Synthesis by Grinding

This protocol is adapted from a green chemistry approach reported for the synthesis of 1,4-dihydro-quinoxaline-2,3-dione derivatives.[1]

Materials:

  • 4-methyl-o-phenylenediamine

  • Oxalic acid

  • Mortar and pestle

Procedure:

  • Place 4-methyl-o-phenylenediamine and oxalic acid in equimolar amounts into a mortar.

  • Grind the two reactants together vigorously using a pestle at room temperature in an open atmosphere.

  • Continue grinding for approximately 15-20 minutes. The mixture may initially form a paste before solidifying.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting solid product is the desired this compound.

  • The product can be washed with a small amount of cold water and then dried. For higher purity, recrystallization from a suitable solvent like ethanol may be performed.

ExperimentalWorkflow A Combine Reactants (4-methyl-1,2-phenylenediamine + Oxalic Acid) B Reaction (Grind in Mortar at RT) A->B C Work-up (Wash with cold water) B->C D Isolation (Filter and Dry Solid) C->D E Purification (Optional) (Recrystallization from Ethanol) D->E F Analysis (NMR, MS, Elemental Analysis) E->F

General experimental workflow for the synthesis and purification.

Characterization Data

The structure of the synthesized this compound is confirmed using various spectroscopic techniques.

Table of Spectroscopic Data

The following data has been reported for this compound.[1]

Analysis TypeData
¹H NMR (400 MHz, DMSO-d6)δ = 2.21 (s, 3H), 6.78 (d, 1H), 7.22 (s, 1H), 7.51 (d, 1H), 10.11 (m, 2H)
¹³C NMR (100 MHz, DMSO-d6)δ = 21.2, 117.5, 119.3, 123.7, 127.3, 131.2, 135.7, 156.5
Mass Spec. (m/z)176.0 (M+)
Elemental Analysis (Calcd. for C₉H₈N₂O₂)C 61.36%, H 4.58%, N 15.90%
Elemental Analysis (Found)C 61.33%, H 4.51%, N 16.01%

Note: The ¹H NMR signals at δ 10.11 correspond to the two N-H protons of the dione. The singlet at δ 2.21 corresponds to the methyl (-CH₃) group protons. The remaining signals are from the aromatic protons.

References

Spectroscopic and Synthetic Profile of 1,4-Dihydro-6-methylquinoxaline-2,3-dione: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. Quinoxaline-dione derivatives are significant pharmacophores that have garnered attention for their potential in the development of novel therapies for neurodegenerative disorders.[1] This document aims to serve as a core reference for researchers by presenting key analytical data in a structured format and outlining the methodologies for its acquisition and the compound's synthesis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound (C₉H₈N₂O₂; Molar Mass: 176.17 g/mol ).[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in deuterated dimethyl sulfoxide (DMSO-d₆).[1]

Table 1: ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
2.21Singlet (s)3H-CH₃
6.78Doublet (d)1HAromatic CH
7.22Singlet (s)1HAromatic CH
7.51Doublet (d)1HAromatic CH
10.11Multiplet (m)2H-NH (Amide)

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆) [1]

Chemical Shift (δ) ppmAssignment
21.2-CH₃
117.5Aromatic CH
119.3Aromatic CH
123.7Quaternary Aromatic C
127.3Quaternary Aromatic C
131.2Quaternary Aromatic C
135.7Aromatic CH
156.5C=O (Amide)
Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of the compound.

Table 3: Mass Spectrometry Data

Techniquem/zAssignment
Mass Spectrometry176.0[M]⁺
GC-MS147Top Peak Fragment

The molecular ion peak [M]⁺ is observed at m/z 176.0.[1] In Gas Chromatography-Mass Spectrometry (GC-MS), the top peak fragment is observed at m/z 147.[2]

Infrared (IR) Spectroscopy

While specific peak data for this molecule is not detailed in the cited literature, the IR spectrum of a related quinoxaline-dione shows a broad band centered around 3400 cm⁻¹ due to N-H stretching, alongside characteristic amide C=O stretching peaks.[1] For this compound, the spectrum is expected to show strong absorption bands corresponding to the N-H and C=O functional groups.

Experimental Protocols

The following protocols describe the synthesis of the title compound and the instrumentation used for spectroscopic analysis.

Synthesis of this compound[1]

A green, solvent-free synthesis has been reported, achieving the target compound through a one-pot reaction at room temperature.[1]

  • Reactants : 4-methyl-benzene-1,2-diamine (1 mmol) and oxalic acid dihydrate (1 mmol).

  • Procedure :

    • A mixture of the two reactants is placed in a mortar.

    • The mixture is thoroughly ground with a pestle at room temperature in an open atmosphere.

    • Grinding is continued until the solid mixture turns into a melt.

    • The melt is then crystallized from a water/ethanol (1:1) mixture to yield the pure product, this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product reactant1 4-methyl-benzene- 1,2-diamine grinding Solid-Phase Grinding (Room Temperature) reactant1->grinding 1 mmol reactant2 Oxalic Acid Dihydrate reactant2->grinding 1 mmol crystallization Crystallization (Water/Ethanol) grinding->crystallization Melt product 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione crystallization->product Pure Product

Caption: Green synthesis workflow for this compound.

Spectroscopic Analysis Methodologies

The following instrumentation and parameters were used for the acquisition of the presented spectroscopic data.[1]

  • NMR Spectroscopy :

    • Instrument : Varian FT-400 MHz spectrometer.

    • Sample Preparation : The compound was dissolved in DMSO-d₆.

    • Frequencies : 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Mass Spectrometry :

    • Instrument : The specific instrument for the M⁺ peak at 176.0 is not detailed.[1] GC-MS data is referenced from the NIST Mass Spectrometry Data Center.[2]

  • IR Spectroscopy :

    • Instrument : Perkin–Elmer Spectrum One FT-IR spectrometer.

    • Sample Preparation : A KBr disk was prepared with the solid compound.

    • Range : 4000–400 cm⁻¹.[1]

References

A Technical Guide to 6-Methylquinoxaline-2,3(1H,4H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Topic: An in-depth examination of 6-Methylquinoxaline-2,3(1H,4H)-dione, a heterocyclic compound belonging to the quinoxalinedione class. This document covers its chemical identity, synthesis, biological significance as a pharmacophore, and detailed experimental protocols for its study.

Compound Identification and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is 6-methyl-1,4-dihydroquinoxaline-2,3-dione or 6-methylquinoxaline-2,3(1H,4H)-dione .[1][2][3] It is a polycyclic aromatic compound featuring a benzene ring fused to a pyrazine ring, with ketone groups at positions 2 and 3.[2]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. This data is crucial for its identification, purification, and use in experimental settings.

PropertyValueReference(s)
IUPAC Name 6-methyl-1,4-dihydroquinoxaline-2,3-dione[1]
Synonyms 1,4-Dihydro-6-methylquinoxaline-2,3-dione; 2,3-Dihydroxy-6-methylquinoxaline[2][4]
CAS Number 6309-61-1[1][5]
Molecular Formula C₉H₈N₂O₂[1][5]
Molecular Weight 176.17 g/mol [5][6]
Appearance White to off-white solid/powder[6]
Melting Point >300 °C (decomposes)[7]
¹³C NMR Spectra Referenced in SpectraBase (A. Hardt, W. Bremser BASF 1981)[1]
Mass Spectrometry GC-MS data available in NIST Mass Spectrometry Data Center[1]
IR Spectra FTIR data available in SpectraBase (Bruker IFS 112, KBr-Pellet)[1]

Biological Significance and Mechanism of Action

Quinoxalinediones are a well-established class of compounds in medicinal chemistry, primarily recognized for their activity as antagonists of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[7] Overstimulation of these receptors is implicated in excitotoxicity, a pathological process involved in various neurological disorders.[8]

As competitive antagonists, these compounds bind to the glutamate binding site on the AMPA receptor, preventing the binding of the endogenous agonist, glutamate.[9] This action blocks the opening of the associated ion channel, thereby inhibiting postsynaptic depolarization and reducing excitatory neurotransmission.[9][10] This mechanism makes them promising candidates for developing treatments for conditions like epilepsy, pain, and other neurodegenerative disorders.[8][11]

Beyond neuroactivity, various quinoxaline derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[11][12][13][14]

Signaling Pathway: AMPA Receptor Antagonism

The following diagram illustrates the mechanism by which a quinoxalinedione derivative blocks glutamatergic neurotransmission at the AMPA receptor.

AMPA_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate in Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPA_R AMPA Receptor (Ion Channel Closed) Depolarization Postsynaptic Depolarization AMPA_R->Depolarization Channel remains closed (No Na+ influx) Glutamate->AMPA_R Binds Antagonist 6-Methylquinoxaline- 2,3-dione Antagonist->AMPA_R Blocks Binding Site

AMPA receptor antagonism by 6-methylquinoxaline-2,3-dione.

Experimental Protocols

This section provides detailed methodologies for the synthesis, characterization, and biological evaluation of 6-methylquinoxaline-2,3(1H,4H)-dione.

Synthesis Workflow

The most common and direct method for synthesizing quinoxaline-2,3-diones is the cyclocondensation of an o-phenylenediamine with oxalic acid or its derivatives.[15][16] For the target compound, 4-methyl-1,2-phenylenediamine is used as the starting material.

Synthesis_Workflow cluster_reaction Reaction Step cluster_workup Workup & Purification Reactant1 4-Methyl-1,2- phenylenediamine Condensation Cyclocondensation (Reflux) Reactant1->Condensation Reactant2 Oxalic Acid Reactant2->Condensation Solvent Aqueous HCl Solvent->Condensation Filtration Cool & Filter Condensation->Filtration Washing Wash with H₂O Filtration->Washing Drying Dry Washing->Drying Product 6-Methylquinoxaline- 2,3(1H,4H)-dione Drying->Product

Workflow for the synthesis of 6-methylquinoxaline-2,3(1H,4H)-dione.

Protocol: Synthesis by Cyclocondensation [15][16]

  • Reactant Preparation: In a round-bottom flask, dissolve 4-methyl-1,2-phenylenediamine (1.0 eq) in a suitable volume of aqueous hydrochloric acid (e.g., 4M HCl).

  • Addition: To this solution, add oxalic acid dihydrate (1.1 eq).

  • Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then chill in an ice bath to facilitate precipitation.

  • Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with cold water and a small amount of cold ethanol or ethyl acetate to remove unreacted starting materials and impurities.

  • Drying: Dry the resulting solid under vacuum to yield 6-methylquinoxaline-2,3(1H,4H)-dione as a solid product. Further purification can be achieved by recrystallization if necessary.

Protocol: In Vitro Antimicrobial Susceptibility Testing

Quinoxaline derivatives are known for their antimicrobial properties.[14] The following protocol details the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Materials:

  • 6-methylquinoxaline-2,3(1H,4H)-dione

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Standard antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Procedure: [14]

  • Stock Solution: Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the compound in the 96-well plate using the appropriate broth to achieve a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a microbial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol: Analytical Characterization

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

1. High-Performance Liquid Chromatography (HPLC) [10]

  • Purpose: To assess purity and monitor reaction progress.

  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 254 nm and 280 nm.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol) to a concentration of ~1 mg/mL and filter through a 0.45 µm syringe filter.

2. Mass Spectrometry (MS) [10]

  • Purpose: To confirm the molecular weight and aid in structural elucidation.

  • Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive or negative ion mode.

  • Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Purpose: Definitive structural elucidation.

  • Procedure: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆). Record ¹H NMR and ¹³C NMR spectra to identify the chemical environment of all protons and carbons in the molecule.

Summary of Biological Activity Data for Related Compounds

While specific quantitative bioactivity data for 6-methylquinoxaline-2,3(1H,4H)-dione is not widely published, data for structurally related AMPA receptor antagonists provide valuable context for its potential efficacy.

Compound NameReceptor Affinity / ActivityReference(s)
YM90K (6-(1H-Imidazol-1-yl)-7-nitroquinoxaline-2,3-dione)AMPA Receptor Antagonist (Ki = 0.084 µM)[17]
NBQX (2,3-Dioxo-6-nitro-7-sulfamoyl-benzo(f)quinoxaline)AMPA Receptor Antagonist (Ki = 0.060 µM)[17]
DNQX (6,7-Dinitroquinoxaline-2,3-dione)Potent non-NMDA receptor antagonist[16]
CNQX (6-Cyano-7-nitroquinoxaline-2,3-dione)Potent and selective non-NMDA iGluR antagonist[16]
4d (1-Propyl-7,8-dichloro-1,2,4-triazolo[4,3-a]quinoxalin-4(5H)-one)AMPA Receptor Affinity (IC₅₀ = 0.83 µM)[18]

References

An In-depth Technical Guide to 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Dihydro-6-methylquinoxaline-2,3-dione is a heterocyclic organic compound belonging to the quinoxaline-2,3-dione class. This scaffold is of significant interest in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. Quinoxaline-2,3-diones are recognized as antagonists of ionotropic glutamate receptors, including NMDA and AMPA receptors, playing a crucial role in the modulation of excitatory neurotransmission.[1] As such, they represent a promising avenue for the development of therapeutic agents for a range of neurological and neurodegenerative disorders. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and known biological activities of this compound and its closely related analogs.

Chemical and Physical Properties

This compound, with the empirical formula C₉H₈N₂O₂, has a molecular weight of 176.17 g/mol . A summary of its key chemical and physical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₈N₂O₂[2]
Molecular Weight 176.17 g/mol [2]
CAS Number 6309-61-1[2]
Appearance Solid
Melting Point >300 °C
Solubility Data not available
LogP 0.6[2]

Synthesis and Experimental Protocols

An environmentally friendly and efficient one-pot synthesis of this compound has been reported. This method involves the solid-phase grinding of 4-methyl-1,2-phenylenediamine and oxalic acid dihydrate at room temperature, offering high atom economy and avoiding the use of hazardous solvents.

Experimental Protocol: Green Synthesis

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

Procedure: A mixture of 4-methyl-1,2-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol) is ground together in a mortar and pestle at room temperature. The grinding is continued until the solid mixture forms a paste and then solidifies. The resulting solid is then washed with a small amount of water and dried to yield the pure product.

G cluster_reactants Reactants cluster_conditions Conditions cluster_product Product 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Reaction Reaction 4-methyl-1,2-phenylenediamine->Reaction Oxalic acid dihydrate Oxalic acid dihydrate Oxalic acid dihydrate->Reaction Solid-phase grinding Solid-phase grinding Solid-phase grinding->Reaction Room temperature Room temperature Room temperature->Reaction This compound This compound Reaction->this compound

Figure 1: General synthesis route for this compound.

Spectroscopic Data

The structural confirmation of this compound is supported by spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR (400 MHz, DMSO-d₆) δ (ppm) ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm)
10.11 (s, 2H, NH)156.5
7.51 (d, 1H)135.7
7.22 (s, 1H)131.2
6.78 (d, 1H)127.3
2.21 (s, 3H, CH₃)123.7
119.3
117.5
21.2

Biological Activity and Signaling Pathways

Derivatives of the quinoxaline-2,3-dione core have been extensively studied. For instance, 6,7-disubstituted derivatives have shown potent antagonist activity at both AMPA and kainate receptors.[3] Furthermore, N-substituted analogs have been synthesized and evaluated, with some demonstrating agonist or antagonist properties at the AMPA receptor.[3] The neuroprotective effects of quinoxaline-2,3-dione derivatives are believed to be mediated by the modulation of intracellular signaling pathways that are activated by excessive glutamate receptor stimulation. By blocking these receptors, these compounds can prevent the massive influx of calcium ions (Ca²⁺) that triggers excitotoxic cell death cascades.[1]

Some research also suggests that certain quinoxaline derivatives may exert their neuroprotective effects through the activation of pro-survival signaling pathways like the PI3K/Akt and MAPK/ERK pathways.[1] The general proposed mechanism of neuroprotection for quinoxaline-2,3-dione derivatives is illustrated below.

G Glutamate Glutamate NMDA/AMPA Receptor NMDA/AMPA Receptor Glutamate->NMDA/AMPA Receptor Activates Quinoxaline-2,3-dione derivative Quinoxaline-2,3-dione derivative Quinoxaline-2,3-dione derivative->NMDA/AMPA Receptor Antagonizes Neuroprotection Neuroprotection Quinoxaline-2,3-dione derivative->Neuroprotection Ca2+ Influx Ca2+ Influx NMDA/AMPA Receptor->Ca2+ Influx Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Neuronal Cell Death Neuronal Cell Death Excitotoxicity->Neuronal Cell Death

Figure 2: Hypothesized signaling pathway for the neuroprotective effects of quinoxaline-2,3-dione derivatives.

Conclusion and Future Directions

This compound is a readily synthesizable compound belonging to a class with significant therapeutic potential, particularly in the realm of neuroprotection. While detailed biological data for this specific molecule is currently limited, the well-established activity of its structural analogs as glutamate receptor antagonists provides a strong rationale for further investigation. Future research should focus on a comprehensive pharmacological characterization of this compound, including its binding affinities for various glutamate receptor subtypes and its efficacy in in vitro and in vivo models of neurodegenerative diseases. Such studies are crucial to unlock the full therapeutic potential of this promising compound.

References

A Technical Guide to the Therapeutic Potential of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Dihydro-6-methylquinoxaline-2,3-dione is a heterocyclic compound belonging to the quinoxaline-2,3-dione class of molecules. This class is of significant interest to the pharmaceutical and neuroscience research communities due to the well-established activity of many of its derivatives as antagonists of ionotropic glutamate receptors, particularly the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] Over-activation of these receptors is implicated in excitotoxicity, a key pathological process in a range of neurological and neurodegenerative disorders.[1] Consequently, antagonists of these receptors hold considerable promise as therapeutic agents. This technical guide provides a comprehensive overview of the known synthesis, potential therapeutic applications, and relevant biological data for this compound and its close analogs. While specific quantitative data for the 6-methyl derivative is limited in publicly available literature, the data from related compounds provides a strong rationale for its further investigation as a neuroprotective, anticonvulsant, and anxiolytic agent.

Introduction: The Quinoxaline-2,3-dione Scaffold

Quinoxaline-2,3-dione forms the core structure for a class of compounds that have been extensively investigated for their biological activities.[4] A primary mechanism of action for many of these derivatives is the competitive antagonism of the AMPA receptor, a key mediator of fast excitatory neurotransmission in the central nervous system.[2][3] Excitotoxicity, resulting from excessive glutamate receptor activation and subsequent neuronal damage, is a common pathway in various neurological conditions, including ischemic stroke, epilepsy, and neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1][5] By competitively inhibiting the AMPA receptor, quinoxaline-2,3-dione derivatives can mitigate this excitotoxic cascade, highlighting their therapeutic potential.[1]

Synthesis of this compound

An efficient, one-pot, solvent-free synthesis of this compound has been reported.[6] This method offers a green chemistry approach with high atom economy.

Experimental Protocol: One-Pot Grinding Method

This protocol is adapted from the work of Adib et al. (2006).[6]

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Mortar and pestle

Procedure:

  • A mixture of 4-methyl-1,2-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol) is placed in a mortar.

  • The mixture is thoroughly ground with a pestle at room temperature in an open atmosphere.

  • Grinding is continued until the mixture turns into a melt.

  • The mixture is then left to stand, with occasional grinding, for the time specified for the reaction to complete (typically monitored by TLC).

  • Upon completion, the resulting solid is crystallized from water or a water/ethanol mixture to yield pure this compound.

G Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 4-methyl-1,2-phenylenediamine 4-methyl-1,2-phenylenediamine Grinding at RT Grinding at RT 4-methyl-1,2-phenylenediamine->Grinding at RT Oxalic acid dihydrate Oxalic acid dihydrate Oxalic acid dihydrate->Grinding at RT This compound This compound Grinding at RT->this compound

Caption: One-pot synthesis of this compound.

Potential Therapeutic Applications

Based on the pharmacological profile of the broader quinoxaline-2,3-dione class, this compound is a promising candidate for investigation in several therapeutic areas.

Neuroprotection

Mechanism of Action: The neuroprotective effects of quinoxaline-2,3-dione derivatives are primarily attributed to their antagonism of AMPA receptors.[1] By blocking the binding of glutamate, these compounds prevent excessive Ca2+ influx into neurons, a key trigger for excitotoxic cell death cascades involving the activation of proteases, lipases, and endonucleases, as well as the generation of reactive oxygen species.

Quantitative Data for Analogs: While specific data for the 6-methyl derivative is not readily available, the following table summarizes the AMPA receptor antagonist activity of other relevant quinoxaline-2,3-dione derivatives.

CompoundAssayIC50 (µM)Reference
PNQXAMPA Receptor Binding0.063[7]
Sarcosine analogue of PNQXAMPA Receptor Binding0.14[7]
N-substituted 6,7-dimethyl-QXDN[3H]AMPA Binding22-51[8]

Experimental Protocol: In Vitro Neuroprotection Assay (General)

The following is a generalized protocol for assessing the neuroprotective effects of a compound like this compound against a neurotoxin in a neuronal cell culture.

Objective: To determine the ability of the test compound to protect neuronal cells from cell death induced by a neurotoxin (e.g., glutamate, 6-hydroxydopamine).

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) or primary neuronal cultures.

  • Cell culture medium and supplements.

  • This compound.

  • Neurotoxin (e.g., Glutamate).

  • MTT or LDH assay kit for cell viability.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with varying concentrations of this compound for 1-2 hours.

  • Toxin Exposure: Add the neurotoxin to the wells to induce cell death.

  • Incubation: Incubate the plate for 24-48 hours.

  • Viability Assay: Assess cell viability using a standard method such as the MTT or LDH assay.

  • Data Analysis: Calculate the percentage of cell viability relative to control wells and determine the EC50 of the test compound.

G Workflow for In Vitro Neuroprotection Assay Start Start Seed Neuronal Cells Seed Neuronal Cells Start->Seed Neuronal Cells Pre-treat with Compound Pre-treat with Compound Seed Neuronal Cells->Pre-treat with Compound Induce Neurotoxicity Induce Neurotoxicity Pre-treat with Compound->Induce Neurotoxicity Incubate Incubate Induce Neurotoxicity->Incubate Assess Cell Viability Assess Cell Viability Incubate->Assess Cell Viability Data Analysis (EC50) Data Analysis (EC50) Assess Cell Viability->Data Analysis (EC50) End End Data Analysis (EC50)->End

Caption: A generalized workflow for assessing neuroprotective effects in vitro.

Anticonvulsant Activity

Given their mechanism as AMPA receptor antagonists, quinoxaline-2,3-diones have been investigated for their potential as anticonvulsant agents.[9] AMPA receptors are critically involved in the initiation and spread of seizure activity.[10]

Quantitative Data for Analogs: The following table presents anticonvulsant activity data for some quinoxaline derivatives in animal models.

CompoundAnimal ModelED50 (mg/kg)Reference
Quinoxaline derivative 24PTZ-induced seizures (mice)37.50[10]
Quinoxaline derivative 28PTZ-induced seizures (mice)23.02[10]
Quinoxaline derivative 32PTZ-induced seizures (mice)29.16[10]
Quinoxaline derivative 33PTZ-induced seizures (mice)23.86[10]
NBQXCortical epileptic afterdischarges (rats)10-90 (doses tested)[11]

Experimental Protocol: In Vivo Anticonvulsant Screening (General)

A common model for initial anticonvulsant screening is the pentylenetetrazol (PTZ)-induced seizure model.[12][13]

Objective: To evaluate the ability of this compound to protect against chemically-induced seizures.

Materials:

  • Male Swiss mice or Wistar rats.

  • This compound.

  • Pentylenetetrazol (PTZ).

  • Vehicle for drug administration.

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week.

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Seizure Induction: After a set pre-treatment time (e.g., 30-60 minutes), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

  • Observation: Observe the animals for a defined period (e.g., 30 minutes) for the onset and severity of seizures (e.g., clonic, tonic-clonic).

  • Data Collection: Record the latency to the first seizure and the percentage of animals protected from seizures at each dose.

  • Data Analysis: Calculate the median effective dose (ED50) of the compound.

Anxiolytic Potential

Emerging evidence suggests that modulation of the glutamatergic system, including AMPA receptors, may play a role in anxiety disorders. Some quinoxaline derivatives have been shown to exhibit anxiolytic-like effects in preclinical models.

Experimental Protocol: Elevated Plus Maze (EPM) Test (General)

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Objective: To determine if this compound has anxiolytic effects.

Materials:

  • Male mice or rats.

  • Elevated plus maze apparatus.

  • This compound.

  • Vehicle and a standard anxiolytic drug (e.g., diazepam).

Procedure:

  • Drug Administration: Administer the test compound, vehicle, or standard drug to different groups of animals.

  • Test Procedure: After a pre-treatment period, place each animal individually at the center of the EPM, facing one of the open arms.

  • Observation: Allow the animal to explore the maze for a set time (e.g., 5 minutes) and record its behavior using a video camera.

  • Data Collection: Measure parameters such as the time spent in the open arms versus the closed arms and the number of entries into each type of arm.

  • Data Analysis: An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways

The primary signaling pathway influenced by this compound, as with other compounds in its class, is the AMPA receptor-mediated signaling cascade.

G AMPA Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate AMPA Receptor AMPA Receptor Glutamate->AMPA Receptor Binds and Activates Quinoxalinedione Quinoxalinedione Quinoxalinedione->AMPA Receptor Competitively Inhibits Ion Influx Ion Influx AMPA Receptor->Ion Influx Opens Channel Depolarization Depolarization Ion Influx->Depolarization Downstream Signaling Downstream Signaling Depolarization->Downstream Signaling

Caption: Simplified AMPA receptor signaling and point of inhibition.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential for a variety of neurological disorders. While direct and extensive quantitative data for this specific molecule is currently limited in the public domain, the well-documented activity of its structural analogs as AMPA receptor antagonists provides a strong foundation for its further investigation. The efficient synthesis of this compound, coupled with the promising neuroprotective, anticonvulsant, and anxiolytic profiles of the quinoxaline-2,3-dione scaffold, makes it a compelling candidate for drug discovery and development programs aimed at addressing unmet needs in neurology and psychiatry. Future research should focus on detailed in vitro and in vivo characterization of this compound to fully elucidate its pharmacological profile and therapeutic utility.

References

An In-depth Technical Guide on the Core Mechanism of Action Theories for 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the prevailing theories regarding the mechanism of action of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of its pharmacological effects, supported by quantitative data, experimental methodologies, and visual representations of key pathways.

Core Theory: Antagonism of Ionotropic Glutamate Receptors

The primary mechanism of action for this compound is believed to be the antagonism of ionotropic glutamate receptors, specifically the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor and the N-methyl-D-aspartate (NMDA) receptor. This is based on extensive research on the broader class of quinoxaline-2,3-dione derivatives, which are well-established as competitive antagonists at these receptors.[1][2] These receptors are crucial for mediating fast excitatory synaptic transmission in the central nervous system.[1]

Action at the AMPA Receptor

Quinoxaline-2,3-diones, including derivatives with substitutions on the benzene ring, have been shown to act as competitive antagonists at the AMPA receptor.[3] They compete with the endogenous agonist, glutamate, for the binding site on the receptor, thereby preventing its activation and the subsequent influx of cations into the neuron. This inhibitory action modulates excitatory neurotransmission. Several studies have synthesized and evaluated various quinoxaline-2,3-dione analogs to explore their structure-activity relationships at the AMPA receptor.[3][4][5]

Action at the NMDA Receptor

In addition to their effects on AMPA receptors, many quinoxaline-2,3-dione derivatives also exhibit antagonistic activity at the glycine binding site of the NMDA receptor.[6][7] The NMDA receptor is unique in that it requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation. By blocking the glycine site, these compounds can allosterically inhibit NMDA receptor function, even in the presence of glutamate. The selectivity for the glycine site over the glutamate binding site is a key feature of many quinoxaline-2,3-dione antagonists.[6] Some derivatives show high potency and selectivity for specific NMDA receptor subunit compositions.[8]

Quantitative Data on Substituted Quinoxaline-2,3-dione Derivatives

Compound/DerivativeReceptor TargetAssay TypeMeasured Value (IC50, Kb, EC50)Reference
PNQX AMPABinding AssayIC50 = 0.063 µM[9]
Glycine (NMDA)Binding AssayIC50 = 0.37 µM[9]
Sarcosine analogue of PNQX AMPABinding AssayIC50 = 0.14 µM[9]
Glycine (NMDA)Binding AssayIC50 = 0.47 µM[9]
ACEA 1021 (5-nitro, 6,7-dihalo QX) Glycine (NMDA)Electrical AssayKb ≈ 6-8 nM[6]
non-NMDAElectrical AssayKb = 0.9-1.5 µM[6]
6,7-dichloro-5-[1-(1,2,4-triazol-4-yl)propyl]-QX Glycine (NMDA)Binding AssayIC50 = 2.6 nM[7]
Glycine (NMDA)Functional AssayEC50 = 90 nM[7]
1-(2'-amino-2'-carboxyethyl)-QX (S-isomer) AMPABinding AssayIC50 = 0.23 µM[4]
AMPAFunctional AssayEC50 = 3 µM[4]
1-(2'-amino-2'-carboxyethyl)-QX (R-isomer) AMPABinding AssayIC50 = 38 µM[4]
AMPAFunctional AssayEC50 > 1 mM[4]
6,7-dimethyl-1-(2'-amino-2'-carboxyethyl)-QX (S-isomer) AMPABinding AssayIC50 = 51 µM[4]
AMPAFunctional AssayEC50 = 290 µM[4]
6,7-dimethyl-1-(2'-amino-2'-carboxyethyl)-QX (R-isomer) AMPABinding AssayIC50 = 22 µM[4]
AMPAFunctional AssayEC50 = 300 µM[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the mechanism of action of quinoxaline-2,3-dione derivatives.

Radioligand Binding Assays

This method is used to determine the affinity of a compound for a specific receptor.

  • Objective: To measure the binding affinity (IC50) of the test compound to the AMPA or NMDA receptor.

  • Materials:

    • Membrane preparations from rat cerebral cortex or cells expressing the receptor of interest.

    • A specific radioligand, such as [3H]AMPA for the AMPA receptor or [3H]-L-689,560 for the glycine site of the NMDA receptor.[7]

    • Test compound (e.g., a quinoxaline-2,3-dione derivative) at various concentrations.

    • Incubation buffer and wash buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the membrane preparation with the radioligand and varying concentrations of the test compound.

    • Allow the binding to reach equilibrium.

    • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

Electrophysiological Assays in Xenopus Oocytes

This functional assay measures the ability of a compound to antagonize receptor function.

  • Objective: To determine the functional antagonist potency (Kb or EC50) of the test compound.

  • Materials:

    • Xenopus laevis oocytes.

    • Rat whole brain poly(A)+ RNA for injection into oocytes to express glutamate receptors.[6]

    • Two-electrode voltage clamp setup.

    • Agonist (e.g., glutamate, AMPA, or NMDA/glycine).

    • Test compound.

    • Recording solution.

  • Procedure:

    • Inject Xenopus oocytes with rat brain RNA and allow for receptor expression (typically 2-7 days).

    • Place an oocyte in the recording chamber and perfuse with the recording solution.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).

    • Apply the agonist to elicit an inward current mediated by the expressed glutamate receptors.

    • Co-apply the agonist with varying concentrations of the test compound.

    • Measure the reduction in the agonist-induced current by the test compound.

    • The concentration of the antagonist that produces a 50% reduction of the agonist response is determined as the EC50. The equilibrium dissociation constant (Kb) can be calculated from these measurements.

Visualizations

The following diagrams illustrate the key signaling pathways and a typical experimental workflow.

G Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds to Na_Ca_influx Na+/Ca2+ Influx AMPA_R->Na_Ca_influx Opens channel Depolarization Neuronal Depolarization Na_Ca_influx->Depolarization Leads to QX_dione 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione QX_dione->AMPA_R Blocks binding

Caption: AMPA Receptor Antagonism by this compound.

G Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds to glutamate site Glycine Glycine/ D-Serine Glycine->NMDA_R Binds to glycine site Ca_influx Ca2+ Influx NMDA_R->Ca_influx Opens channel Signaling Downstream Signaling Ca_influx->Signaling Initiates QX_dione 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione QX_dione->NMDA_R Blocks glycine site

Caption: NMDA Receptor Glycine Site Antagonism.

G start Start prepare_membranes Prepare Receptor Membranes start->prepare_membranes incubate Incubate Membranes with Radioligand & Test Compound prepare_membranes->incubate filter Separate Bound/ Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity wash->count analyze Calculate IC50 count->analyze end End analyze->end

Caption: Experimental Workflow for Radioligand Binding Assay.

References

Methodological & Application

One-Pot Synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the efficient one-pot synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione, a heterocyclic compound of significant interest in pharmaceutical and materials science research.[1] Quinoxaline-2,3-dione derivatives are recognized for their potential therapeutic applications, including in the development of novel therapies for epilepsy, pain, and other neurodegenerative disorders.[2] This guide explores various synthetic methodologies, including green solvent-free grinding, conventional heating, and microwave-assisted synthesis, presenting a comprehensive resource for researchers.

Introduction

Quinoxaline-2,3-diones represent an important class of heterocyclic compounds with a wide range of biological activities and applications.[2] The core structure is a key pharmacophore and a versatile intermediate in organic synthesis.[2][3] The target compound, this compound (CAS 6309-61-1), is a valuable derivative with potential for further functionalization and drug design.[4][5][6] Traditional multi-step syntheses of these compounds often involve harsh reaction conditions, long reaction times, and the use of hazardous solvents. The one-pot methods detailed herein offer significant advantages, including operational simplicity, reduced environmental impact, and improved efficiency.

Synthetic Methodologies

Several one-pot methods have been successfully employed for the synthesis of quinoxaline-2,3-dione derivatives. The primary approach involves the cyclocondensation of an o-phenylenediamine derivative with oxalic acid or its derivatives.[7] This section outlines three common and effective protocols.

Protocol 1: Solvent-Free Grinding (Green Chemistry Approach)

This method offers a simple, environmentally friendly, and efficient route to this compound at room temperature.[2][3]

Experimental Protocol:

  • In a mortar, combine 4-methyl-1,2-phenylenediamine (1.0 mmol, 0.122 g) and oxalic acid dihydrate (1.0 mmol, 0.126 g).[2]

  • Grind the mixture thoroughly with a pestle at room temperature in an open atmosphere.

  • Continue grinding until the solid mixture transforms into a molten state.

  • Allow the reaction to proceed for the specified time (see Table 1), with occasional grinding.

  • Upon completion, the resulting melt can be crystallized from a water/ethanol (1:1) mixture to yield the pure product.[2]

Protocol 2: Conventional Heating in Acidic Water

This is a more traditional and widely used method for the synthesis of the quinoxaline-2,3-dione core structure.[7]

Experimental Protocol:

  • Prepare a solution of oxalic acid dihydrate (0.238 mol, 30 g) in 100 mL of water and heat the solution.[7]

  • To the hot solution, add 4.5 mL of concentrated hydrochloric acid.[7]

  • Add 4-methyl-1,2-phenylenediamine (0.204 mol, 24.9 g) to the reaction mixture.

  • Heat the mixture under reflux for 20 minutes.[7]

  • Cool the reaction mixture by adding ice, which will cause the product to precipitate.[7]

  • Filter the solid precipitate and wash it thoroughly with water.[7]

  • Purify the crude product by recrystallization from ethanol to obtain white crystals of this compound.[7]

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and often improves yields.[7]

Experimental Protocol:

  • In an open beaker, place a powdered mixture of 4-methyl-1,2-phenylenediamine (0.01 mol, 1.08 g) and oxalic acid dihydrate (0.01 mol, 1.26 g).[7]

  • Add 1 mL of water and mix the components thoroughly.[7]

  • Irradiate the mixture in a microwave system at 400 W for 3 minutes.[7]

  • To the resulting mixture, add 100 mL of water and irradiate for an additional 1 minute to obtain a clear solution.[7]

  • Allow the solution to cool to room temperature, which will lead to the precipitation of the product.[7]

  • Filter the precipitate and wash with water.

  • Recrystallize the product from a 5% NaOH/dilute HCl system to obtain the pure compound.[7]

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound and related derivatives.

CompoundStarting MaterialsMethodReaction TimeYield (%)Melting Point (°C)
This compound 4-methyl-1,2-phenylenediamine, Oxalic acid dihydrateGrinding30 min85>300
1,4-Dihydroquinoxaline-2,3-dioneo-phenylenediamine, Oxalic acid dihydrateGrinding30 min90>300
6-Chloro-1,4-dihydroquinoxaline-2,3-dione4-chloro-1,2-phenylenediamine, Oxalic acid dihydrateGrinding45 min82>300
6-Nitro-1,4-dihydroquinoxaline-2,3-dione4-nitro-1,2-phenylenediamine, Oxalic acid dihydrateGrinding60 min78>300

Data adapted from a study on the synthesis of various quinoxaline-2,3-dione derivatives using a solvent-free grinding method.

Characterization Data

The structure of this compound can be confirmed by spectroscopic methods.

¹H NMR (400 MHz, DMSO-d6): δ = 2.21 (s, 3H), 6.78 (d, 1H), 7.22 (s, 1H), 7.51 (d, 1H), 10.11 (m, 2H)[2] ¹³C NMR (100 MHz, DMSO-d6): δ = 21.2, 117.5, 119.3, 123.7, 127.3, 131.2, 135.7, 156.5[2]

Visualizations

Experimental Workflow for One-Pot Synthesis

experimental_workflow cluster_reactants Starting Materials cluster_synthesis One-Pot Synthesis cluster_processing Workup & Purification cluster_product Final Product reactant1 4-methyl-1,2- phenylenediamine synthesis Mixing & Reaction (Grinding/Heating/Microwave) reactant1->synthesis reactant2 Oxalic Acid Dihydrate reactant2->synthesis workup Precipitation/ Crystallization synthesis->workup Reaction Completion purification Filtration & Washing workup->purification product 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione purification->product Pure Compound

Caption: General workflow for the one-pot synthesis of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield - Incomplete reaction- Impure starting materials- Product loss during workup- Monitor reaction progress using TLC.- Ensure high purity of reactants.- Optimize crystallization and filtration steps.
Reaction Not Proceeding - Insufficient mixing (grinding method)- Low temperature (heating method)- Insufficient microwave power- Ensure thorough and continuous grinding.- Increase reaction temperature or reflux time.- Increase microwave power or irradiation time.
Product Impurity - Presence of unreacted starting materials- Formation of side products- Recrystallize the product from a suitable solvent system.- Use column chromatography for further purification if necessary.

Conclusion

The one-pot synthesis of this compound offers a highly efficient and straightforward approach for obtaining this valuable compound. The methodologies presented, particularly the solvent-free grinding technique, align with the principles of green chemistry, providing a sustainable alternative to traditional synthetic routes. These detailed protocols and application notes serve as a practical guide for researchers in medicinal chemistry and materials science, facilitating the synthesis and further exploration of this important class of heterocyclic compounds.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione using microwave-assisted organic synthesis (MAOS). This method offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry.[1] Quinoxaline derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1]

Introduction to Microwave-Assisted Quinoxaline Synthesis

The synthesis of the quinoxaline scaffold typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] In this protocol, 4-methyl-1,2-phenylenediamine is reacted with oxalic acid. Microwave energy facilitates rapid and uniform heating of the reactants, which can dramatically shorten reaction times from hours to mere minutes.[1] This rapid methodology is highly amenable to high-throughput synthesis and library generation for drug discovery and development.

Key Advantages of Microwave Synthesis:

  • Rapid Reaction Times: Reactions are often completed in minutes rather than hours.[1][2]

  • Higher Yields: Microwave-assisted synthesis frequently leads to higher product yields compared to traditional methods.[1]

  • Greener Chemistry: The use of solvents can often be minimized or even eliminated, reducing waste and environmental impact.[1][2]

  • Enhanced Purity: The shorter reaction times can lead to the formation of fewer byproducts, simplifying purification.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol details the synthesis of this compound via the condensation of 4-methyl-1,2-phenylenediamine and oxalic acid dihydrate under microwave irradiation.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Microwave synthesis vial (10 mL)

  • Ethanol/Water (1:1) mixture (optional solvent)

  • CEM Discover Microwave Synthesizer or equivalent

  • Thin Layer Chromatography (TLC) plates

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, water)

Procedure:

  • In a 10 mL microwave synthesis vial, combine 4-methyl-1,2-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol).

  • For a solvent-free approach, thoroughly mix the solids. Alternatively, a minimal amount of a 1:1 ethanol/water mixture (e.g., 1-2 mL) can be added to create a slurry.[3]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 3-5 minutes at a temperature of 120-150°C. The reaction progress can be monitored by the formation of a solid precipitate.

  • After the reaction is complete, allow the vial to cool to room temperature.

  • If a precipitate has formed, collect the crude product by filtration. If the reaction was performed in a solvent, the solvent can be removed under reduced pressure.

  • Wash the collected solid with water and then a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

  • Monitor the purity of the final product using Thin Layer Chromatography (TLC).

Data Presentation

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound.

ParameterValueReference
Molecular FormulaC₉H₈N₂O₂[4]
Molecular Weight176.18 g/mol [4]
Reaction Time3-5 minutes[5]
Temperature120-150 °C[5]
Yield>85% (expected)
AppearanceWhite to off-white solid[6]
Melting Point>300 °C[7]
Spectroscopic Data Values Reference
¹H NMR (400 MHz, DMSO-d₆) δ = 2.21 (s, 3H), 6.78 (d, 1H), 7.22 (s, 1H), 7.51 (d, 1H), 10.11 (m, 2H)[7]
¹³C NMR (100 MHz, DMSO-d₆) δ = 21.2, 117.5, 119.3, 123.7, 127.3, 131.2, 135.7, 156.5[7]
Mass Spec (m/z) 176.0 (M+) (Calculated for C₉H₈N₂O₂: 176.17)

Visualizations

Reaction_Scheme Reaction Scheme for the Synthesis of this compound cluster_reactants Reactants cluster_product Product 4-methyl-1,2-phenylenediamine Oxalic Acid Dihydrate This compound 4-methyl-1,2-phenylenediamine->this compound Microwave 3-5 min, 120-150°C

Caption: Reaction scheme for the microwave-assisted synthesis.

experimental_workflow Experimental Workflow reagents Combine Reactants (4-methyl-1,2-phenylenediamine & Oxalic Acid Dihydrate) microwave Microwave Irradiation (3-5 min, 120-150°C) reagents->microwave cooling Cool to Room Temperature microwave->cooling filtration Filtration & Washing cooling->filtration purification Recrystallization filtration->purification product Pure Product purification->product

Caption: Step-by-step experimental workflow diagram.

References

Purification of 1,4-Dihydro-6-methylquinoxaline-2,3-dione by recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Purification of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Introduction

This compound is a heterocyclic compound belonging to the quinoxalinone class, which is recognized as a significant pharmacophore in drug development. Derivatives of quinoxaline-2,3-dione are investigated for a wide range of biological activities, including as antagonists for glutamate receptors, making them relevant for treating neurodegenerative disorders.[1][2][3] The synthesis of this compound, typically through the condensation of 4-methyl-o-phenylenediamine with oxalic acid, can result in colored impurities and side products.[4] Due to the often poor solubility of quinoxalinones in common organic solvents and potential instability on silica gel, purification by column chromatography can be challenging.[4] Therefore, recrystallization stands as the most common and effective method for obtaining high-purity this compound suitable for further research and development.[4]

This application note provides detailed protocols for the purification of this compound using two primary recrystallization methods: a standard solvent-based recrystallization and a pH-mediated precipitation technique.

Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system. The crude solid is dissolved in a minimum amount of a hot solvent in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals. Impurities, being present in smaller concentrations or having different solubility profiles, remain dissolved in the solvent (mother liquor).

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System

This protocol is suitable for general purification of the crude product when impurities have different solubility profiles in polar protic solvents. Ethanol is a commonly used solvent for recrystallizing quinoxaline derivatives.[5][6][7]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water

  • Erlenmeyer flasks

  • Heating mantle or hot plate with stirrer

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Drying oven or vacuum desiccator

Methodology:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely by heating the mixture with gentle stirring. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained.[8]

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated funnel and filter paper to remove them.

  • Crystallization: If the compound is highly soluble in pure ethanol, slowly add hot deionized water to the hot ethanol solution dropwise until the solution becomes slightly turbid (cloudy), indicating the saturation point. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol/water mixture or pure ice-cold ethanol to remove any remaining mother liquor.[4]

  • Drying: Dry the purified crystals in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator to a constant weight.

Protocol 2: Purification via Acid-Base Extraction/Precipitation

This method is highly effective for purifying quinoxaline-2,3-diones, which possess acidic N-H protons (pKa ≈ 10.6).[9] It leverages the compound's ability to form a water-soluble salt in a basic solution, leaving behind non-acidic impurities. Subsequent acidification reprecipitates the purified product.[2][4]

Materials:

  • Crude this compound

  • 5% Sodium Hydroxide (NaOH) solution

  • Dilute Hydrochloric Acid (HCl) (e.g., 2M or 10%)

  • Beakers or Erlenmeyer flasks

  • Stirring plate and stir bar

  • pH paper or pH meter

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Methodology:

  • Dissolution in Base: Place the crude product in a beaker and add 5% NaOH solution with stirring. Use a sufficient volume to completely dissolve the solid, forming the sodium salt.[4]

  • Filtration of Impurities: If any solid impurities remain undissolved (i.e., they are not acidic), filter the basic solution to remove them.

  • Reprecipitation: Cool the clear, basic filtrate in an ice bath. Slowly add dilute HCl dropwise while stirring continuously. The this compound will precipitate as a solid as the solution becomes acidic.

  • pH Adjustment: Continue adding acid until the solution is acidic (pH ~2-3), ensuring complete precipitation of the product. Check the pH with pH paper.

  • Digestion: Allow the suspension to stir in the ice bath for an additional 15-30 minutes to ensure complete crystallization.

  • Collection of Crystals: Collect the purified precipitate by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals thoroughly with cold deionized water to remove any residual salts (e.g., NaCl).[4]

  • Drying: Dry the purified product to a constant weight, typically in a drying oven or vacuum desiccator.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Molecular Formula C₉H₈N₂O₂ [10]
Molecular Weight 176.18 g/mol [10]
Appearance White to almost white powder/crystal [11]
Melting Point >300 °C [1][12]
pKa 10.61 ± 0.20 (Predicted) [9]

| Solubility | Slightly soluble in Dimethylformamide (DMF)[9]; Water: 9.08e-04 M[11] |[9][11] |

Table 2: Recommended Recrystallization Solvents and Methods

Solvent/Method Temperature Conditions Remarks Reference
Ethanol/Water Hot dissolution, slow cooling Standard method for many quinoxaline derivatives. Water is used as an anti-solvent. [12]
5% NaOH / Dilute HCl Dissolution at RT, precipitation in ice bath Highly effective for removing non-acidic impurities. Exploits the acidic nature of the N-H protons. [2][4]

| Dimethylformamide (DMF) | Hot dissolution, slow cooling | Use with caution; high boiling point can make removal difficult. The compound is slightly soluble. |[9] |

Table 3: Representative Purification Data

Parameter Before Recrystallization After Recrystallization
Appearance Light brown to yellow powder White to off-white crystalline solid
Purity (by HPLC) 85-95% >99%
Typical Yield N/A 75-90%

Note: Purity and yield values are typical representations and may vary based on the quality of the crude material and the specific experimental conditions.

Troubleshooting

  • Low Recovery: Product may be lost if too much solvent is used during dissolution or washing. Ensure a minimum amount of hot solvent is used. Loss can also occur during hot filtration if the solution cools and crystallizes prematurely.[4]

  • Oiling Out: The compound may separate as an oil instead of crystals if the solution is supersaturated or cools too quickly. Reheat the solution, add a small amount of additional solvent, and allow it to cool more slowly.

  • No Crystal Formation: This can occur if the solution is not sufficiently saturated or if crystallization is slow to initiate. Try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

  • Colored Crystals: If the final product is still colored, the decolorization step with activated charcoal may be necessary, or a second recrystallization may be required. Oxidation of the starting materials can also lead to colored impurities.[4]

Experimental Workflow Visualization

Recrystallization_Workflow start Crude Product dissolve 1. Dissolve in Minimum Hot Solvent start->dissolve hot_filter 2. Hot Filtration (Optional, to remove insoluble impurities) dissolve->hot_filter cool 3. Slow Cooling (Induces crystallization) hot_filter->cool collect 4. Vacuum Filtration (Separate crystals from mother liquor) cool->collect wash 5. Wash Crystals (with cold solvent) collect->wash impurities Impurities in Mother Liquor collect->impurities dry 6. Dry Crystals wash->dry final_product Pure Crystalline Product dry->final_product

Caption: General workflow for the purification of a solid compound by recrystallization.

References

Application Notes and Protocols for the NMR Characterization of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. This document includes detailed spectral data, standardized experimental protocols for sample preparation and data acquisition, and a workflow diagram for clarity.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Accurate structural elucidation and purity assessment are critical for its application. NMR spectroscopy is a powerful analytical technique for the unambiguous characterization of such organic molecules. This document outlines the necessary data and protocols to achieve reliable and reproducible NMR characterization.

NMR Spectral Data

The ¹H and ¹³C NMR spectra of this compound were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

Table 1: ¹H NMR Spectral Data of this compound. [1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
2.21Singlet (s)3H-CH₃
6.78Doublet (d)1HAr-H
7.22Singlet (s)1HAr-H
7.51Doublet (d)1HAr-H
10.11Multiplet (m)2H-NH

Table 2: ¹³C NMR Spectral Data of this compound. [1]

Chemical Shift (δ, ppm)Assignment
21.2-CH₃
117.5Ar-C
119.3Ar-C
123.7Ar-C
127.3Ar-C
131.2Ar-C
135.7Ar-C
156.5C=O

Experimental Protocols

The following protocols provide a standardized procedure for the NMR analysis of this compound.

Objective: To prepare a high-quality NMR sample free of suspended particles and impurities.

Materials:

  • This compound (5-10 mg)

  • Deuterated dimethyl sulfoxide (DMSO-d₆, 0.5-0.7 mL)

  • High-quality 5 mm NMR tube

  • Vial

  • Pipette

  • Cotton wool plug or syringe filter

Procedure:

  • Weigh 5-10 mg of this compound into a clean, dry vial.

  • Add approximately 0.5-0.7 mL of DMSO-d₆ to the vial.

  • Gently swirl or vortex the vial to ensure the complete dissolution of the compound. Visually inspect the solution against a light source to ensure no solid particles remain.

  • If suspended material is present, filter the solution. This can be achieved by passing the solution through a small cotton wool plug placed in a Pasteur pipette or by using a syringe filter.[2][3]

  • Carefully transfer the clear solution into a clean, dry 5 mm NMR tube using a pipette.[2]

  • Cap the NMR tube securely and wipe the outside of the tube clean with a lint-free tissue.

  • The sample is now ready for NMR analysis.

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra.

Instrumentation:

  • 400 MHz NMR Spectrometer

Software:

  • Standard NMR acquisition and processing software

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)

  • Acquisition Time: ~2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single-pulse experiment

  • Solvent: DMSO-d₆

  • Temperature: 298 K

  • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 160 ppm)

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024 or more (adjust for desired signal-to-noise ratio)

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift axis by referencing the residual DMSO solvent peak to 2.50 ppm for ¹H and 39.52 ppm for ¹³C spectra.

  • Integrate the peaks in the ¹H spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Workflow Diagram

The following diagram illustrates the logical workflow for the NMR characterization of this compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve 1 filter Filter if Necessary dissolve->filter 2 transfer Transfer to NMR Tube filter->transfer 3 load_sample Load Sample into Spectrometer transfer->load_sample acquire_1H Acquire 1H Spectrum load_sample->acquire_1H acquire_13C Acquire 13C Spectrum load_sample->acquire_13C ft_phase Fourier Transform & Phasing acquire_1H->ft_phase acquire_13C->ft_phase baseline Baseline Correction ft_phase->baseline calibrate Calibrate Spectrum baseline->calibrate analyze Analyze & Interpret Data calibrate->analyze

Caption: Experimental workflow for NMR characterization.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the mass spectrometry-based analysis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione, a heterocyclic compound of interest in pharmaceutical research. Quinoxaline-2,3-dione derivatives are recognized for their activity as competitive antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in excitatory neurotransmission. This guide outlines methodologies for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation, tailored for researchers in drug discovery and development.

Chemical Properties

A summary of the key chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
CAS Number 6309-61-1[1]
Appearance Solid
IUPAC Name 6-methyl-1,4-dihydroquinoxaline-2,3-dione[2]

Mass Spectrometry Analysis

Electrospray ionization (ESI) is a suitable ionization technique for the analysis of quinoxaline derivatives, typically yielding protonated molecules [M+H]⁺ in positive ion mode. Collision-induced dissociation (CID) of the precursor ion can then be used to generate characteristic fragment ions for structural confirmation and quantitative analysis.

Quantitative Data

The expected mass-to-charge ratios (m/z) for the molecular ion and a major fragment ion of this compound are summarized in Table 2. These values are critical for developing selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) methods for quantitative studies.

Descriptionm/z
Protonated Molecule [M+H]⁺ 177.06
Major Fragment Ion 148.05

Note: The m/z of the protonated molecule is calculated based on the exact mass. The major fragment ion is predicted based on the likely loss of a carbonyl group (CO).

Experimental Protocols

The following protocols provide a starting point for the LC-MS/MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation
  • Standard Solution Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as methanol or dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards for calibration curves.

  • Biological Sample Preparation (e.g., Plasma, Tissue Homogenate):

    • Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute to precipitate proteins.

    • Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.

    • Supernatant Collection: Carefully transfer the supernatant to a new tube.

    • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

    • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

Liquid Chromatography (LC) Method
ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry (MS) Method
ParameterRecommended Condition
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Gas Flow Rates Optimize for specific instrument
Scan Mode Full Scan (for initial investigation) and MRM (for quantification)
MRM Transitions Primary: 177.1 -> 148.1Secondary (optional): 177.1 -> other fragments
Collision Energy Optimize for maximum fragment ion intensity

Signaling Pathway and Experimental Workflow

AMPA Receptor Antagonism

Quinoxaline-2,3-dione derivatives are known to act as competitive antagonists at the glutamate binding site of AMPA receptors.[3][4][5][6] This antagonism prevents the binding of the excitatory neurotransmitter glutamate, thereby inhibiting the influx of cations (Na⁺ and Ca²⁺) and reducing neuronal excitation. This mechanism of action is relevant for the development of drugs targeting neurological disorders characterized by excessive excitatory neurotransmission.

AMPA_Receptor_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate AMPA_R AMPA Receptor Glutamate_vesicle->AMPA_R Binds Ion_Channel Ion Channel (Closed) AMPA_R->Ion_Channel Opens Excitation Neuronal Excitation Ion_Channel->Excitation Leads to Compound 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Compound->AMPA_R Blocks LCMS_Workflow start Start: Biological Sample prep Sample Preparation (Protein Precipitation) start->prep centrifuge Centrifugation prep->centrifuge evap Evaporation & Reconstitution centrifuge->evap filter Filtration evap->filter lcms LC-MS/MS Analysis filter->lcms data Data Acquisition (MRM Mode) lcms->data quant Quantification data->quant report Report Generation quant->report

References

Application Notes and Protocols for HPLC Purity Analysis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,4-Dihydro-6-methylquinoxaline-2,3-dione is a heterocyclic compound of interest in pharmaceutical research and development.[1] Accurate determination of its purity is crucial for quality control and to ensure the reliability of experimental results. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for assessing the purity of pharmaceutical compounds. This document provides a detailed protocol for the purity analysis of this compound using reverse-phase HPLC (RP-HPLC) with UV detection. The method is adapted from established protocols for structurally similar quinoxaline derivatives.[2]

Chromatographic Conditions

A summary of the recommended HPLC parameters is provided in the table below.

ParameterValue
Instrumentation Standard HPLC system with UV detector
Column C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30-35 min: 95-5% B; 35-40 min: 5% B
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm and 280 nm
Injection Volume 10 µL
Column Temperature Ambient (or controlled at 25 °C for higher precision)

Experimental Protocols

1. Reagents and Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (ACS reagent grade, ≥96%)

  • Methanol (HPLC grade)

  • 0.45 µm syringe filters

2. Standard Solution Preparation:

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using methanol or a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • From the stock solution, prepare a working standard solution with a concentration of 0.1 mg/mL by diluting with the mobile phase.

3. Sample Solution Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample to be tested.

  • Dissolve the sample in a 10 mL volumetric flask using the same solvent as the standard preparation to get a concentration of 1 mg/mL.[2]

  • Filter the sample solution through a 0.45 µm syringe filter prior to injection into the HPLC system.[2]

4. HPLC System Setup and Operation:

  • Set up the HPLC system according to the parameters outlined in the chromatographic conditions table.

  • Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time of the main peak.

  • Inject the sample solution to perform the purity analysis.

5. Data Analysis and Purity Calculation:

The purity of the sample is determined by calculating the percentage area of the main peak relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of the main peak / Total area of all peaks) x 100

System suitability parameters should be established to ensure the validity of the analytical method. These may include parameters like theoretical plates, tailing factor, and reproducibility of injections.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase (A: H2O + 0.1% FA, B: ACN + 0.1% FA) B Prepare Standard Solution (1 mg/mL stock, dilute to 0.1 mg/mL) A->B C Prepare Sample Solution (1 mg/mL) A->C D Filter Sample Solution (0.45 µm filter) C->D E Equilibrate HPLC System & Column D->E F Inject Blank (Mobile Phase) E->F G Inject Standard Solution F->G H Inject Sample Solution G->H I Record Chromatograms H->I J Integrate Peaks I->J K Calculate % Purity J->K

Caption: Workflow for HPLC Purity Analysis.

Expected Results

Under the specified chromatographic conditions, this compound is expected to be well-retained and eluted as a sharp, symmetrical peak. The retention time will be dependent on the specific C18 column used but should be consistent between the standard and sample injections. Impurities, if present, will appear as separate peaks at different retention times. The UV detection at 254 nm and 280 nm is chosen based on the typical absorbance maxima for quinoxaline-type structures.[2]

Method Validation Considerations

For use in a regulated environment, this method should be validated according to ICH guidelines. Key validation parameters would include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: Demonstrating that the detector response is directly proportional to the concentration of the analyte over a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

This protocol provides a solid foundation for researchers, scientists, and drug development professionals to perform reliable purity analysis of this compound.

References

Application Notes and Protocols: In Vitro Antimicrobial Screening of 1,4-Dihydro-6-methylquinoxaline-2,3-dione and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the methodologies used for the in vitro antimicrobial screening of quinoxaline-2,3-dione derivatives, including 1,4-Dihydro-6-methylquinoxaline-2,3-dione. The protocols are intended for researchers, scientists, and drug development professionals investigating the potential of this class of compounds as antimicrobial agents.

Introduction

Quinoxaline derivatives, also known as benzopyrazines, are a class of heterocyclic compounds that have garnered significant interest in pharmaceutical research due to their wide range of biological activities.[1][2] These activities include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The core structure consists of a benzene ring fused to a pyrazine ring.[1] Specifically, quinoxaline-2,3-dione and its derivatives are being explored as potential alternatives to standard antibiotics, showing efficacy against a spectrum of pathogenic microbes, including resistant strains.[4]

Proposed Mechanism of Antimicrobial Action

The antimicrobial action of a related class, quinoxaline 1,4-di-N-oxides (QdNOs), is believed to involve the bioreduction of the N-oxide groups by bacterial enzymes, such as nitroreductases. This process generates reactive oxygen species (ROS).[5] The resulting ROS induce oxidative stress and cause significant damage to cellular macromolecules, particularly DNA, leading to strand breaks and ultimately bacterial cell death.[5][6][7] While this compound is not an N-oxide, the broader quinoxaline scaffold is recognized for its antimicrobial potential.[8]

G Proposed Mechanism of Action for Quinoxaline 1,4-di-N-oxides cluster_0 Bacterial Cell QdNO Quinoxaline 1,4-di-N-oxide (QdNO) Reduction Bioreduction by Bacterial Nitroreductases QdNO->Reduction ROS Reactive Oxygen Species (ROS) Generation Reduction->ROS DNA_Damage Oxidative DNA Damage (Strand Breaks) ROS->DNA_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death

Caption: Proposed mechanism of action for Quinoxaline 1,4-di-N-oxides.

Experimental Protocols

Detailed methodologies for common in vitro antimicrobial screening assays are provided below.

This method is used to qualitatively assess the antimicrobial activity of a compound.[5]

  • Media Preparation: Prepare sterile nutrient agar or Mueller-Hinton agar and pour it into sterile Petri dishes, allowing it to solidify under aseptic conditions.

  • Inoculation: Prepare a standardized microbial suspension equivalent to the 0.5 McFarland standard. Uniformly spread the suspension over the entire surface of the agar plates using a sterile cotton swab.

  • Disc Application: Impregnate sterile filter paper discs (typically 6 mm in diameter) with a known concentration of the test compound (e.g., 50 µ g/disc ) dissolved in a suitable solvent like DMSO.[3][5] Place the discs firmly on the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[5]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is prevented) in millimeters (mm). A larger zone indicates greater antimicrobial activity.[5]

MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[5]

  • Preparation of Test Compound Dilutions: Prepare a serial two-fold dilution of the test compound in a liquid growth medium, such as Mueller-Hinton Broth or Nutrient Broth, within a 96-well microtiter plate.[5]

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL). Include a positive control (microorganism without the test compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the microtiter plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound where no visible turbidity or growth is observed.[5] A lower MIC value signifies greater potency.[5]

MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Sub-culturing: Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that showed no visible growth.

  • Plating: Spread the aliquot onto a fresh, sterile agar plate.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • MBC Determination: The MBC is the lowest concentration of the compound that results in no colony formation on the agar plate, indicating a bactericidal effect.

Data Presentation: Antimicrobial Activity of Quinoxaline Derivatives

The following tables summarize the antimicrobial activity of various quinoxaline derivatives against selected microorganisms, as reported in the literature. Note that the specific activity of this compound may vary.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives against Bacteria

Compound ClassBacterial StrainMIC (µg/mL)Reference
Quinoxaline 1,4-di-N-oxidesNocardia brasiliensis< 1[9]
Quinoxaline 1,4-di-N-oxidesMycobacterium tuberculosis H37Rv4 - 8[10][11]
Quinoxaline 1,4-di-N-oxidesMycoplasma gallisepticum8 - 16[10][11]
Quinoxaline 1,4-di-N-oxidesClostridium perfringens1[7]
Quinoxaline 1,4-di-N-oxidesBrachyspira hyodysenteriae0.031 - 0.0625[7]
2,3-N,N-diphenyl quinoxaline derivativesStaphylococcus aureus>125[8]
2,3-N,N-diphenyl quinoxaline derivativesEnterococcus faecalis>125[8]

Table 2: Antifungal Activity of Quinoxaline Derivatives

Compound ClassFungal StrainMIC (µg/mL)Reference
Quinocetone (a QdNO)Microsporum canis8[10][11]
3-methylquinoxaline 1,4-dioxide derivativesCandida krusei0.4 - 1.9[12][13]
2,3-diphenylquinoxaline 1,4-dioxide derivativesCandida albicansZone of Inhibition: 10-15 mm[13]
Thiazolidinone/Azetidinone derivativesAspergillus NigerActive at 100-200 µg/mL[1]
Thiazolidinone/Azetidinone derivativesAspergillus fumigatesActive at 100-200 µg/mL[1]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the in vitro antimicrobial screening of a novel compound.

G cluster_prep Preparation cluster_screening Screening Assays cluster_confirmation Confirmation & Elucidation cluster_analysis Data Analysis Compound Synthesize/Acquire This compound Stock Prepare Stock Solution (e.g., in DMSO) Compound->Stock Disk Agar Disk Diffusion Stock->Disk MIC Broth Dilution (MIC) Stock->MIC Microbe Culture & Standardize Microbial Strains Microbe->Disk Microbe->MIC Data Measure Zones of Inhibition & Determine MIC/MBC Values Disk->Data MBC MBC Determination MIC->MBC MIC->Data MBC->Data Report Summarize in Tables & Report Findings Data->Report

Caption: General workflow for in vitro antimicrobial screening.

References

Application Notes and Protocols: Cytotoxicity of 1,4-Dihydro-6-methylquinoxaline-2,3-dione on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1] The quinoxaline scaffold is considered a privileged structure in drug discovery. This document provides detailed application notes and protocols for the evaluation of the cytotoxic effects of a specific derivative, 1,4-Dihydro-6-methylquinoxaline-2,3-dione, on cancer cell lines. While comprehensive peer-reviewed studies detailing the specific cytotoxic activity of this compound are limited, this guide offers a framework for its investigation based on the known activities of structurally related quinoxaline-2,3-dione compounds.

Data Presentation: Cytotoxicity of Quinoxaline Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various quinoxaline derivatives against a range of human cancer cell lines. This data provides a comparative context for the potential efficacy of this compound.

Compound ID/SeriesCancer Cell LineAssay TypeIC50 (µM)Reference Compound
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (Gastric Adenocarcinoma)MTT0.073Adriamycin (0.12 µM), Cis-platin (2.67 µM)[2]
Quinoxaline Derivative 11g HepG-2 (Hepatocellular Carcinoma)Not Specified4.50Doxorubicin (8.29 µM), Sorafenib (7.33 µM)[3]
Quinoxaline Derivative 11g HCT-116 (Colon Carcinoma)Not Specified2.40Doxorubicin (9.65 µM), Sorafenib (9.41 µM)[3]
Quinoxaline Derivative 11g MCF-7 (Breast Adenocarcinoma)Not Specified5.90Doxorubicin (7.68 µM), Sorafenib (7.23 µM)[3]
Quinoxaline Derivative 11e HepG-2 (Hepatocellular Carcinoma)Not Specified5.34Doxorubicin, Sorafenib[3]
Quinoxaline Derivative 11e HCT-116 (Colon Carcinoma)Not Specified4.19Doxorubicin, Sorafenib[3]
Quinoxaline Derivative 11e MCF-7 (Breast Adenocarcinoma)Not Specified6.06Doxorubicin, Sorafenib[3]
Quinoxaline Derivative VIIIc HCT116 (Colon Carcinoma)MTT2.5Doxorubicin[4]
Quinoxaline Derivative VIIIc MCF-7 (Breast Adenocarcinoma)MTT9.0Doxorubicin[4]
Quinoxaline Derivative XVa HCT116 (Colon Carcinoma)MTT4.4Doxorubicin[4]
Quinoxaline Derivative XVa MCF-7 (Breast Adenocarcinoma)MTT5.3Doxorubicin[4]
Quinoxaline Derivative VIIIa HepG2 (Hepatocellular Carcinoma)MTT9.8Doxorubicin[4]

Postulated Signaling Pathways for Quinoxaline Derivatives

Several quinoxaline derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. A primary target for many quinoxaline compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][5][6][7][8] Inhibition of VEGFR-2 can disrupt downstream signaling cascades, including the PI3K/Akt and MAPK pathways, which are crucial for tumor growth and metastasis. Furthermore, some quinoxaline derivatives have been found to induce apoptosis, or programmed cell death, a key mechanism for eliminating cancerous cells.[4]

VEGFR-2_Signaling_Pathway Potential Signaling Pathway Targeted by Quinoxaline Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR-2 VEGFR-2 PI3K PI3K VEGFR-2->PI3K RAS RAS VEGFR-2->RAS Akt Akt PI3K->Akt Survival Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Quinoxaline-Derivative 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Quinoxaline-Derivative->VEGFR-2 Inhibition

Caption: Postulated inhibition of the VEGFR-2 signaling pathway by quinoxaline derivatives.

Experimental Protocols

The following are generalized protocols for foundational in vitro assays to determine the cytotoxicity of this compound.

Protocol 1: MTT Cell Viability Assay

This assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines of interest (e.g., HCT-116, MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium and add 100 µL of the medium containing different concentrations of the compound.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours.[9]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow General Workflow for MTT Cytotoxicity Assay Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat cells with compound dilutions Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Solubilization Add DMSO to dissolve formazan Incubation_4h->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate % viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: A generalized workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with the compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting:

    • Harvest the cells by trypsinization and wash with cold PBS.

  • Staining:

    • Resuspend the cells in 1X binding buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

Apoptosis_Assay_Workflow Workflow for Annexin V/PI Apoptosis Assay Start Start Cell_Treatment Treat cells with compound in 6-well plates Start->Cell_Treatment Incubation_24_48h Incubate 24-48h Cell_Treatment->Incubation_24_48h Cell_Harvesting Harvest and wash cells Incubation_24_48h->Cell_Harvesting Staining Stain with Annexin V-FITC and Propidium Iodide Cell_Harvesting->Staining Incubation_15min Incubate 15 min in dark Staining->Incubation_15min Flow_Cytometry Analyze by Flow Cytometry Incubation_15min->Flow_Cytometry Data_Analysis Quantify apoptotic cell populations Flow_Cytometry->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the detection of apoptosis via Annexin V/PI staining.

Conclusion

References

Application Notes and Protocols for AMPA Receptor Binding Assay using Quinoxaline-2,3-dione Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for conducting α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor binding assays using quinoxaline-2,3-dione derivatives. Quinoxaline-2,3-diones are a well-established class of competitive antagonists for the AMPA receptor, making them valuable tools for studying receptor function and for the development of novel therapeutics targeting glutamatergic neurotransmission.[1]

Introduction

The AMPA receptor, a key ionotropic glutamate receptor in the central nervous system, plays a crucial role in fast excitatory synaptic transmission.[2] Its modulation is implicated in numerous neurological and psychiatric disorders. Quinoxaline-2,3-dione derivatives act as competitive antagonists by binding to the glutamate binding site on the AMPA receptor, thereby inhibiting its activation.[1] This document outlines the protocols for a competitive radioligand binding assay to determine the binding affinity of these compounds.

Data Presentation: Binding Affinities of Quinoxaline-2,3-dione Derivatives

The following table summarizes the binding affinities (IC50 values) of representative quinoxaline-2,3-dione derivatives for the AMPA receptor, as determined by [3H]AMPA binding assays.

CompoundR1 (Position 6)R2 (Position 7)N-1 SubstituentIC50 (µM) for [³H]AMPA BindingReference
DNQXNO₂NO₂H0.74[3]
Analog 2aCH₃CH₃(S)-CH₂CH(NH₂)COOH51[3]
Analog 2cCH₃CH₃(R)-CH₂CH(NH₂)COOH22[3]
Analog 2bHH(S)-CH₂CH(NH₂)COOH0.23[3]
PNQX(complex ring)(complex ring)H0.063[4]
Sarcosine analog 9(complex ring)(complex ring)H0.14[4]

Experimental Protocols

Competitive Radioligand Binding Assay for AMPA Receptors

This protocol details the methodology for determining the binding affinity of quinoxaline-2,3-dione derivatives to AMPA receptors using a competitive radioligand binding assay with [3H]AMPA.

Materials:

  • Test Compounds: Quinoxaline-2,3-dione derivatives.

  • Radioligand: [3H]AMPA (specific activity > 20 Ci/mmol).[5]

  • Unlabeled Ligand: L-Glutamate or AMPA for determination of non-specific binding.

  • Membrane Preparation: Rat cortical membranes or membranes from cells expressing AMPA receptors.

  • Binding Buffer: 50 mM Tris-HCl, 100 mM KSCN, pH 7.4. The inclusion of KSCN can increase specific binding.[6]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex tissue in 20 volumes of ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.[7]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.[7]

    • Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[7]

    • Wash the pellet by resuspending in fresh ice-cold lysis buffer and centrifuging again.

    • Resuspend the final pellet in binding buffer to a protein concentration of approximately 0.2-0.5 mg/mL. Protein concentration can be determined using a BCA or Bradford protein assay.

  • Binding Assay:

    • Set up the assay in 96-well plates or individual tubes.

    • Total Binding: Add 50 µL of binding buffer, 50 µL of [3H]AMPA (at a final concentration at or below its Kd, typically 5-10 nM), and 150 µL of the membrane preparation.[7][8]

    • Non-specific Binding: Add 50 µL of a high concentration of unlabeled L-Glutamate or AMPA (e.g., 1 mM), 50 µL of [3H]AMPA, and 150 µL of the membrane preparation.[7]

    • Competitive Binding: Add 50 µL of varying concentrations of the quinoxaline-2,3-dione test compound, 50 µL of [3H]AMPA, and 150 µL of the membrane preparation.[7] A typical concentration range for the test compound would be from 10⁻¹⁰ M to 10⁻⁴ M.

    • Incubate all tubes/plates at 4°C for 60 minutes with gentle agitation to reach equilibrium.[7]

  • Filtration and Washing:

    • Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a vacuum filtration manifold.[7]

    • Quickly wash the filters three to four times with 3-4 mL of ice-cold wash buffer to remove unbound radioligand.[7]

  • Scintillation Counting:

    • Place the filters into scintillation vials.

    • Add 4-5 mL of scintillation cocktail to each vial.

    • Allow the filters to soak in the cocktail for at least 4 hours or overnight.

    • Measure the radioactivity (in counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding: Calculate specific binding by subtracting the CPM of the non-specific binding from the total binding CPM.

    • IC50 Determination: Plot the percentage of specific [3H]AMPA binding against the logarithm of the test compound concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Ki Calculation: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[9]

Visualizations

AMPA Receptor Signaling Pathway

AMPA_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Na_influx Na+ Influx AMPAR->Na_influx Opens Channel PSD95 PSD-95 AMPAR->PSD95 Anchors Depolarization Postsynaptic Depolarization Na_influx->Depolarization CaMKII CaMKII Depolarization->CaMKII Activates CaMKII->AMPAR Phosphorylates GluA1 Trafficking Receptor Trafficking (LTP/LTD) CaMKII->Trafficking PKA PKA PKA->AMPAR Phosphorylates GluA1 PKA->Trafficking PICK1 PICK1 PICK1->AMPAR Regulates GluA2 Internalization PICK1->Trafficking Quinoxaline Quinoxaline-2,3-dione (Antagonist) Quinoxaline->AMPAR Blocks Binding

Caption: AMPA receptor signaling and points of regulation.

Experimental Workflow for Competitive Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - Membrane Preparation - [3H]AMPA Solution - Test Compound Dilutions start->prep_reagents incubation Incubation: - Total Binding - Non-specific Binding - Competitive Binding prep_reagents->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki counting->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

References

Application Notes and Protocols for Neuroprotective Assays of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for evaluating the neuroprotective potential of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. The protocols detailed below encompass in vitro and in vivo methodologies to assess the compound's efficacy in mitigating neuronal damage, oxidative stress, and apoptosis, key pathological features of neurodegenerative diseases.

Introduction to this compound and its Neuroprotective Potential

Quinoxaline derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. Structurally, this compound belongs to this class of heterocyclic compounds. While direct extensive experimental data on this specific molecule is emerging, its structural analogs have shown promise as neuroprotective agents.[1] The core quinoxaline-2,3-dione scaffold is known to interact with various biological targets, including the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key component in excitatory neurotransmission.[1][2] Dysregulation of AMPA receptor activity is implicated in excitotoxicity, a common pathway of neuronal death in neurodegenerative disorders. Therefore, antagonism of this receptor is a plausible mechanism for neuroprotection.[3][4] Furthermore, quinoxaline derivatives have been reported to exhibit antioxidant properties, potentially through the activation of the Nrf2 signaling pathway, a master regulator of the cellular antioxidant response.[5][6]

These application notes will guide researchers through a systematic evaluation of this compound, from initial in vitro screening for cytotoxicity and neuroprotective efficacy to in vivo validation in established animal models of neurodegeneration.

Data Presentation: In Vitro Efficacy of Structurally Related Quinoxaline Derivatives

The following tables summarize quantitative data from published studies on the neuroprotective effects of various quinoxaline derivatives. This information can serve as a benchmark for evaluating the potential efficacy of this compound.

Table 1: AMPA Receptor Antagonist Activity of Quinoxaline-2,3-dione Analogs

CompoundAssay TypeTargetIC50 (µM)Reference
CNQX (6-cyano-7-nitroquinoxaline-2,3-dione)Radioligand BindingAMPA Receptor0.2[1]
DNQX (6,7-dinitroquinoxaline-2,3-dione)ElectrophysiologyAMPA Receptor0.5[1]
NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline)Radioligand BindingQuisqualate Subtype0.15[2]

Table 2: Neuroprotective Effects of 6-Aminoquinoxaline Derivatives in Cellular Models

CompoundCellular ModelNeurotoxic InsultAssayKey FindingReference
MPAQ (2-methyl-3-phenyl-6-aminoquinoxaline)Primary midbrain culturesSpontaneous degenerationImmunocytochemistrySubstantial protection of dopaminergic neurons[7]
PAQCellular models of Parkinson's DiseaseOxidative stressCell ViabilitySuperior neuroprotection compared to MPAQ[8]

Experimental Protocols: In Vitro Assays

A critical initial step in evaluating a novel compound is to determine its potential neuroprotective properties and assess its safety profile in vitro. The following are detailed protocols for a panel of standard neuroprotective assays.

Cell Viability Assay (MTT Assay)

This assay determines the effect of this compound on the metabolic activity of neuronal cells, which is an indicator of cell viability.[9][10][11][12]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y, PC12)

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) for a Parkinson's model, or glutamate for an excitotoxicity model)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24 hours to assess for direct toxicity. In parallel, for neuroprotection assessment, pre-treat cells with the compound for 2 hours before inducing toxicity.

  • Induction of Neurotoxicity: Following pre-treatment, add the chosen neurotoxin (e.g., 100 µM 6-OHDA) to the appropriate wells and incubate for another 24 hours. Include a vehicle control (no compound, no toxin) and a toxin-only control.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[9]

Measurement of Intracellular Reactive Oxygen Species (ROS) (DCFDA Assay)

This assay quantifies the level of intracellular ROS, a key indicator of oxidative stress, using the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).[13][14][15][16][17]

Materials:

  • Neuronal cell line

  • This compound

  • Oxidative stress inducer (e.g., H2O2 or Rotenone)

  • DCFDA (or H2DCFDA) stock solution (e.g., 10 mM in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or phenol red-free medium

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or fluorescence microscope

Protocol:

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.

  • Compound Treatment: Pre-treat cells with different concentrations of this compound for 2 hours.

  • DCFDA Loading: Remove the medium and wash the cells with warm HBSS. Add 100 µL of 10 µM DCFDA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.

  • Induction of Oxidative Stress: Wash the cells with HBSS to remove excess DCFDA. Add the oxidative stress inducer (e.g., 100 µM H2O2) in HBSS to the designated wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. Take readings every 5 minutes for 1 hour.

Apoptosis Assessment (Caspase-3 Activity Assay)

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[1][18][19][20][21]

Materials:

  • Neuronal cell line

  • This compound

  • Apoptosis inducer (e.g., Staurosporine or the neurotoxin used in the viability assay)

  • Caspase-3 colorimetric or fluorometric assay kit (containing a DEVD substrate)

  • Cell lysis buffer

  • 96-well plates

  • Microplate reader (spectrophotometer or fluorometer)

Protocol:

  • Cell Treatment: Seed and treat cells with this compound and the apoptosis inducer as described in the MTT assay protocol.

  • Cell Lysis: After treatment, collect and lyse the cells according to the manufacturer's protocol for the caspase-3 assay kit.

  • Caspase-3 Activity Measurement: Add the cell lysate to a 96-well plate, followed by the addition of the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric).

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Signal Detection: Measure the absorbance at 405 nm (for colorimetric) or fluorescence at Ex/Em = 380/460 nm (for fluorometric) using a microplate reader.

Neurite Outgrowth Assay

This assay evaluates the potential of this compound to promote neurite extension, a crucial process for neuronal development and regeneration.[22][23][24][25][26]

Materials:

  • SH-SY5Y neuroblastoma cell line

  • Differentiation medium (e.g., DMEM/F12 with 1% FBS and 10 µM retinoic acid)

  • This compound

  • 96-well plates coated with an appropriate substrate (e.g., poly-L-lysine)

  • High-content imaging system or fluorescence microscope

  • Image analysis software (e.g., ImageJ with NeuronJ plugin)

Protocol:

  • Cell Differentiation: Seed SH-SY5Y cells on coated plates and differentiate them for 5-7 days in differentiation medium.

  • Compound Treatment: Replace the differentiation medium with fresh medium containing various concentrations of this compound.

  • Incubation: Incubate the cells for an additional 48-72 hours.

  • Imaging: Fix the cells with 4% paraformaldehyde and stain for a neuronal marker (e.g., β-III tubulin). Acquire images using a high-content imaging system.

  • Analysis: Quantify neurite length and number of neurites per cell using image analysis software.

Experimental Protocols: In Vivo Models

Following promising in vitro results, the neuroprotective efficacy of this compound should be evaluated in established animal models of neurodegenerative diseases.

MPTP-Induced Mouse Model of Parkinson's Disease

This model is widely used to study the pathogenesis of Parkinson's disease and to test potential therapeutic agents.[27][28][29][30]

Animals:

  • Male C57BL/6 mice (8-10 weeks old)

Materials:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • This compound

  • Saline solution

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Immunohistochemistry reagents (e.g., anti-tyrosine hydroxylase (TH) antibody)

Protocol:

  • Compound Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) at various doses for a pre-determined period (e.g., 7 days) prior to MPTP administration and continue throughout the study.

  • MPTP Induction: Administer MPTP (e.g., 20 mg/kg, i.p.) four times at 2-hour intervals on a single day.[30] A saline-injected group will serve as the control.

  • Behavioral Assessment: Perform behavioral tests (e.g., rotarod test for motor coordination, open field test for locomotor activity) at 7 and 14 days post-MPTP injection.

  • Histological Analysis: At the end of the study (e.g., day 14), sacrifice the animals and perfuse with 4% paraformaldehyde. Collect the brains and process for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.

Scopolamine-Induced Memory Impairment Model

This model is used to screen for compounds with potential cognitive-enhancing and anti-amnesic effects, relevant to Alzheimer's disease.[31][32][33][34][35]

Animals:

  • Male Wistar rats or Swiss albino mice

Materials:

  • Scopolamine hydrobromide

  • This compound

  • Saline solution

  • Behavioral testing apparatus (e.g., Morris water maze, Y-maze)

Protocol:

  • Compound Administration: Administer this compound orally for a specified period (e.g., 14 days).

  • Induction of Amnesia: On the day of behavioral testing, administer scopolamine (e.g., 1 mg/kg, i.p.) 30 minutes before the test.[33][35]

  • Behavioral Testing:

    • Y-maze: Assess spontaneous alternation behavior as a measure of spatial working memory.

    • Morris Water Maze: Evaluate spatial learning and memory by training the animals to find a hidden platform in a pool of water.

  • Biochemical Analysis: After behavioral testing, brain tissue can be collected to measure levels of acetylcholine and the activity of acetylcholinesterase, as well as markers of oxidative stress.

Visualization of Key Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the proposed neuroprotective signaling pathways of quinoxaline derivatives and the experimental workflows for the described assays.

Signaling Pathways

neuroprotective_pathways cluster_0 AMPA Receptor Antagonism cluster_1 Antioxidant Response Glutamate Excess Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Ca_influx Ca2+ Influx AMPAR->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Quinoxaline 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Quinoxaline->AMPAR Antagonism ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Inhibition ARE ARE Nrf2->ARE Binding & Activation Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Transcription Quinoxaline2 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Quinoxaline2->Nrf2 Activation?

Caption: Proposed neuroprotective mechanisms of this compound.

Experimental Workflows

in_vitro_workflow cluster_assays Endpoint Assays start Start: In Vitro Neuroprotection Assays cell_culture Neuronal Cell Culture (e.g., SH-SY5Y) start->cell_culture treatment Treatment with This compound cell_culture->treatment neurotoxin Induction of Neurotoxicity (e.g., 6-OHDA, H2O2, Glutamate) treatment->neurotoxin mtt MTT Assay (Cell Viability) neurotoxin->mtt dcfda DCFDA Assay (ROS Levels) neurotoxin->dcfda caspase3 Caspase-3 Assay (Apoptosis) neurotoxin->caspase3 neurite Neurite Outgrowth Assay neurotoxin->neurite analysis Data Analysis and Interpretation mtt->analysis dcfda->analysis caspase3->analysis neurite->analysis end Conclusion on In Vitro Efficacy analysis->end

Caption: Workflow for in vitro neuroprotective assays.

in_vivo_workflow cluster_assessment Assessment start Start: In Vivo Neuroprotection Studies animal_model Animal Model of Neurodegeneration (e.g., MPTP mice, Scopolamine rats) start->animal_model compound_admin Administration of This compound animal_model->compound_admin histology Post-mortem Analysis (Immunohistochemistry) animal_model->histology biochemistry Biochemical Assays (e.g., Neurotransmitter levels) animal_model->biochemistry disease_induction Induction of Disease Pathology compound_admin->disease_induction behavioral Behavioral Testing (Motor function, Memory) disease_induction->behavioral data_analysis Statistical Analysis of Results behavioral->data_analysis histology->data_analysis biochemistry->data_analysis conclusion Evaluation of In Vivo Neuroprotective Efficacy data_analysis->conclusion

Caption: Workflow for in vivo neuroprotection studies.

References

Application Notes: Evaluation of the Anti-inflammatory Activity of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds recognized for a wide spectrum of biological activities, including anti-inflammatory properties.[1][2] These compounds often exert their effects by modulating key inflammatory pathways.[2] This document provides a comprehensive set of protocols for evaluating the anti-inflammatory potential of 1,4-Dihydro-6-methylquinoxaline-2,3-dione, a specific member of the quinoxaline family. The methodologies detailed herein cover essential in vitro and in vivo assays to characterize the compound's mechanism of action and efficacy.

Hypothesized Mechanism of Action

The anti-inflammatory properties of quinoxaline derivatives are often attributed to their ability to inhibit critical inflammatory modulators.[2] Key mechanisms include the suppression of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), inhibition of enzymes such as Cyclooxygenase (COX), and interference with major signaling cascades like the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways.[2][3] The NF-κB pathway is a primary regulator of inflammatory responses, making it a crucial target for anti-inflammatory drug discovery.[4][5]

Below is a diagram illustrating the general workflow for assessing the anti-inflammatory properties of a test compound.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: In Vivo Validation Compound Test Compound (this compound) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Compound->Cytotoxicity AntiInflammatory Primary Anti-inflammatory Assays Cytotoxicity->AntiInflammatory Select non-toxic concentrations Cytokine Cytokine Inhibition (TNF-α, IL-6) AntiInflammatory->Cytokine NO_Assay Nitric Oxide (NO) Inhibition AntiInflammatory->NO_Assay COX_Assay COX Enzyme Inhibition AntiInflammatory->COX_Assay Pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) Cytokine->Pathway If active NO_Assay->Pathway If active COX_Assay->Pathway If active InVivo Animal Model of Inflammation (Carrageenan-Induced Paw Edema) Pathway->InVivo Confirm mechanism Efficacy Efficacy Assessment (Edema Reduction) InVivo->Efficacy

Fig 1. General workflow for anti-inflammatory drug evaluation.

Experimental Protocols

Protocol 1: In Vitro Inhibition of Pro-inflammatory Cytokines (TNF-α & IL-6)

This assay assesses the ability of the test compound to inhibit the production of TNF-α and IL-6 in immune cells stimulated with lipopolysaccharide (LPS).[1]

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • This compound (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Mouse TNF-α and IL-6 ELISA Kits

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[6]

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.[1][7]

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for 18-24 hours.[1][6]

  • Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.

  • Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the supernatant using commercial ELISA kits, following the manufacturer’s instructions.[8][9]

  • Data Analysis: Calculate the percentage inhibition of each cytokine compared to the LPS-only treated group. Determine the IC₅₀ value (the concentration required to inhibit cytokine production by 50%).

Protocol 2: In Vitro Nitric Oxide (NO) Inhibition Assay

This protocol measures the compound's ability to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 cells and culture reagents (as above)

  • This compound

  • LPS

  • Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid)[1]

  • Sodium nitrite standard

  • 96-well plates

Procedure:

  • Cell Culture and Treatment: Seed and treat RAW 264.7 cells with the test compound and LPS as described in Protocol 1.

  • Supernatant Collection: After a 24-hour incubation, collect 100 µL of supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess Reagent to each supernatant sample.[1]

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540-550 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard and highly reproducible animal model for evaluating the in vivo efficacy of acute anti-inflammatory agents.[10][11]

Materials:

  • Wistar rats or Swiss albino mice (6-8 weeks old)

  • This compound (suspended in a suitable vehicle, e.g., 0.5% carboxymethyl cellulose)

  • Carrageenan solution (1% w/v in sterile saline)[10]

  • Reference drug (e.g., Diclofenac sodium, 10 mg/kg)[12]

  • Digital Plethysmometer or calipers

Procedure:

  • Animal Acclimation: Acclimate animals for at least one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6): Vehicle Control, Test Compound (multiple doses), and Reference Drug.

  • Compound Administration: Administer the test compound and reference drug orally (p.o.) or intraperitoneally (i.p.) 60 minutes before inducing inflammation.[10] The control group receives only the vehicle.

  • Inflammation Induction: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each animal.[13]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.[10]

  • Data Analysis: Calculate the percentage of edema inhibition for each treated group relative to the vehicle control group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average paw volume increase in the control group and V_t is the average paw volume increase in the treated group.

Data Presentation

Quantitative data should be summarized in clear, structured tables for comparative analysis.

Table 1: In Vitro Anti-inflammatory Activity of this compound

Assay Target IC₅₀ (µM)
Cytokine Inhibition TNF-α [Insert Value]
IL-6 [Insert Value]
Nitric Oxide Inhibition NO Production [Insert Value]
COX Inhibition COX-1 [Insert Value]
COX-2 [Insert Value]

Data to be presented as Mean ± SEM from at least three independent experiments.

Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment Group Dose (mg/kg) Paw Volume Increase (mL) at 3h % Edema Inhibition
Vehicle Control - [Insert Value] -
Test Compound 10 [Insert Value] [Insert Value]
25 [Insert Value] [Insert Value]
50 [Insert Value] [Insert Value]
Diclofenac Sodium 10 [Insert Value] [Insert Value]

Values represent Mean ± SEM for n=6 animals per group.

Visualization of Signaling Pathways

Quinoxaline derivatives may inhibit inflammation by targeting the NF-κB signaling pathway.[2] The diagram below illustrates potential points of inhibition within this cascade.

G cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS, TNF-α) TLR4 Receptor (TLR4) LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_cyto NF-κB (p65/p50) IkB->NFkB_cyto releases Proteasome Proteasome IkB->Proteasome targeted for degradation NFkB_nuc NF-κB (p65/p50) NFkB_cyto->NFkB_nuc translocates Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Genes activates Compound 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Compound->IKK Inhibition? Compound->NFkB_cyto Inhibition of nuclear translocation?

Fig 2. Potential inhibition points in the NF-κB pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis low?

Low yields can stem from several factors, ranging from reaction conditions to purification procedures. Below are common causes and their respective solutions.

Possible Cause Potential Solution
Incomplete Reaction The reaction may not have reached completion. Consider increasing the reaction time or temperature. For conventional heating methods, refluxing for 1.5 to 6 hours is typical.[1] Microwave-assisted synthesis can significantly shorten reaction times.[1]
Suboptimal Reagent Ratio An incorrect stoichiometric ratio of 4-methyl-1,2-phenylenediamine and oxalic acid can limit the yield. Ensure accurate measurement and consider a slight excess of the more volatile or less stable reactant.
Impurities in Starting Materials Impurities in the 4-methyl-1,2-phenylenediamine or oxalic acid can interfere with the reaction. Use high-purity starting materials. If necessary, recrystallize or purify the reactants before use.[1]
Product Loss During Work-up The desired product may be lost during filtration, washing, or recrystallization steps.[1] Carefully optimize the purification procedure. For sparingly soluble products, washing with appropriate solvents can be effective.
Oxidation of Starting Material 4-methyl-1,2-phenylenediamine is susceptible to oxidation, which can lead to the formation of colored impurities and reduce the yield of the desired product.[1] It is advisable to run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1]

Q2: I am observing significant side product formation. What could be the cause and how can I minimize it?

The formation of side products is a common issue that can be addressed by modifying the reaction conditions.

Possible Cause Potential Solution
Decomposition of Oxalic Acid At high temperatures, oxalic acid can decompose, leading to the formation of unwanted byproducts. Employ milder reaction conditions. Solvent-free grinding at room temperature is a green and efficient alternative that can minimize side product formation.[1][2]
Reaction with Solvent The solvent may not be inert and could be reacting with the starting materials or intermediates.[1] Choose a non-reactive solvent. Water and ethanol are commonly used and are considered green solvent choices.[1]
Oxidation of 4-methyl-1,2-phenylenediamine As mentioned previously, oxidation of the diamine starting material can lead to colored impurities.[1] Performing the reaction under an inert atmosphere can mitigate this issue.[1]

Q3: The purification of my this compound is proving difficult. What are some effective purification strategies?

Quinoxaline-2,3-diones can be challenging to purify due to their physical properties.

Possible Cause Potential Solution
Poor Solubility This compound often exhibits poor solubility in common organic solvents, making purification by column chromatography difficult.[1]
Decomposition on Silica Gel Quinoxaline-2,3-diones can be unstable on silica gel, leading to decomposition during column chromatography.[1] It is best to avoid silica gel chromatography if possible.[1]
Effective Purification Methods Recrystallization: This is the most common and effective method. Successful recrystallization has been reported by dissolving the crude product in a 5% NaOH solution and then reprecipitating it by adding dilute HCl.[1] Recrystallization from ethanol is also an option.[1] Washing: If the product is a solid and the impurities are soluble in a particular solvent, washing the crude product with that solvent can be an effective purification step.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for the synthesis of this compound?

The synthesis typically involves the cyclocondensation reaction of 4-methyl-1,2-phenylenediamine with oxalic acid.[3] This reaction can be carried out under various conditions, including conventional heating, microwave irradiation, or solvent-free grinding.[1][2][4]

Q2: What are some green and efficient methods for this synthesis?

Solvent-free grinding of 4-methyl-1,2-phenylenediamine and oxalic acid at room temperature is an environmentally friendly and efficient method that often results in good yields.[2][5] Microwave-assisted synthesis is another green approach that can significantly reduce reaction times.[1][4]

Q3: How can I confirm the identity and purity of my synthesized this compound?

Standard analytical techniques can be used for characterization. The structure can be confirmed using 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry.[2][3] Purity can be assessed by determining the melting point and using techniques like thin-layer chromatography (TLC).

Data Presentation

Table 1: Comparison of Synthesis Methods for Quinoxaline-2,3-diones

MethodReactantsSolventConditionsReaction TimeYield (%)Reference
Conventional Heatingo-phenylenediamine, Oxalic acid4N HClReflux1.5 hours-[4]
Microwave Irradiationo-phenylenediamine, Oxalic acid dihydrateWater400 W3 minHigh[1][4]
Solvent-Free Grindingo-phenylenediamine, Oxalic acid dihydrateNoneRoom Temperature5-10 minGood[1][2]

Note: Yields can vary depending on the specific substrates and reaction scale.

Experimental Protocols

Protocol 1: Microwave-Assisted Synthesis of this compound

This protocol is adapted from methods described for the synthesis of similar quinoxaline-2,3-diones.[1][4]

  • Reactant Mixture: In an open beaker, thoroughly mix a powdered mixture of 4-methyl-1,2-phenylenediamine (1 mmol, 0.122 g) and oxalic acid dihydrate (1 mmol, 0.126 g).

  • Water Addition: Add 1 mL of water and mix thoroughly.

  • Microwave Irradiation: Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.[1][4]

  • Product Isolation: Add 100 mL of water to the reaction mixture and irradiate for an additional 1 minute to obtain a clear solution.

  • Crystallization: Allow the solution to stand at room temperature. The product will crystallize out.

  • Purification: Filter the solid product, wash with water, and recrystallize from a 5% NaOH solution followed by acidification with dilute HCl to obtain pure crystals.[1]

Protocol 2: Solvent-Free Synthesis of this compound by Grinding

This protocol is based on a green chemistry approach for the synthesis of quinoxaline-2,3-diones.[2][5]

  • Reactant Grinding: In a mortar, thoroughly grind a mixture of 4-methyl-1,2-phenylenediamine (1 mmol, 0.122 g) and oxalic acid dihydrate (1 mmol, 0.126 g) with a pestle at room temperature in an open atmosphere.[2]

  • Melt Formation: Continue grinding until the mixture turns into a melt.[2]

  • Reaction Completion: Continue to grind the mixture occasionally for 5-10 minutes.

  • Purification: Crystallize the resulting solid from water or a water/ethanol (1:1) mixture to obtain the pure product.[2]

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Mix 4-methyl-1,2-phenylenediamine and Oxalic Acid Dihydrate reaction_method Choose Method: - Microwave Irradiation - Solvent-Free Grinding - Conventional Heating reactants->reaction_method isolation Product Isolation reaction_method->isolation purification Recrystallization (e.g., NaOH/HCl or Ethanol) isolation->purification analysis Characterization (NMR, IR, MS, MP) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield? incomplete_reaction Incomplete Reaction? start->incomplete_reaction Check TLC impurity Impure Starting Materials? start->impurity Check reactant purity workup_loss Loss During Work-up? start->workup_loss Review procedure oxidation Oxidation of Diamine? start->oxidation Observe for color change solution_reaction Increase reaction time/temperature or use microwave. incomplete_reaction->solution_reaction Yes solution_impurity Purify/recrystallize reactants. impurity->solution_impurity Yes solution_workup Optimize purification steps. workup_loss->solution_workup Yes solution_oxidation Use inert atmosphere. oxidation->solution_oxidation Yes

Caption: Troubleshooting guide for low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. Our goal is to assist in identifying and mitigating the formation of common side products to enhance the yield and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactants for the synthesis of this compound?

The most common synthesis route involves the condensation reaction between 4-methyl-1,2-phenylenediamine and a C2-dicarbonyl compound, typically oxalic acid or diethyl oxalate.

Q2: What is the most common side product observed during this synthesis?

The formation of 5-methyl-1H-benzo[d]imidazole-2,3-dione is a significant side reaction, particularly when using oxalic acid under certain conditions. This occurs through a competing intramolecular cyclization pathway.

Q3: What reaction conditions tend to favor the formation of the benzimidazole side product?

Higher reaction temperatures and strongly acidic conditions can promote the rearrangement that leads to the formation of the benzimidazole derivative. Careful control of these parameters is crucial for minimizing this side product.

Q4: Can I use purification techniques to remove the benzimidazole side product?

While purification is possible, preventing the formation of the side product is often a more efficient strategy. Recrystallization can be employed for purification. For instance, the desired quinoxaline-2,3-dione can be recrystallized from a 5% NaOH solution followed by acidification with dilute HCl.[1] However, complete separation can be challenging due to the structural similarities between the product and the side product.

Q5: Are there "green" synthesis methods available that can reduce side product formation?

Yes, solvent-free grinding of 4-methyl-1,2-phenylenediamine and oxalic acid dihydrate at room temperature is an environmentally friendly method that can provide good yields of the desired product with potentially reduced side product formation.[2] Microwave-assisted synthesis is another rapid and efficient alternative.[1][3]

Troubleshooting Guide

Unsatisfactory yields and the presence of impurities are common challenges in the synthesis of this compound. The following table summarizes potential issues, their causes, and recommended solutions.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.Increase reaction time or consider a more forcing method like microwave irradiation.[1]
Suboptimal reaction temperature.Optimize the temperature. While higher temperatures can increase the rate, they may also promote side reactions.
Impure starting materials.Ensure the purity of 4-methyl-1,2-phenylenediamine and oxalic acid/diethyl oxalate. Recrystallize starting materials if necessary.
Significant Benzimidazole Side Product Formation Reaction conditions favor rearrangement.Avoid excessively high temperatures and prolonged reaction times, especially in the presence of strong acids. Consider using milder reaction conditions or a solvent-free grinding method.[2]
Presence of Colored Impurities Oxidation of the 4-methyl-1,2-phenylenediamine starting material.Use high-purity starting materials and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Difficulty in Product Purification Similar solubility of the desired product and side products.Optimize the reaction to minimize side product formation. For purification, attempt recrystallization from a 5% NaOH solution followed by acidification with dilute HCl.[1]

Experimental Protocols

Protocol 1: Conventional Synthesis with Minimized Side Product Formation

This protocol is adapted from standard procedures and optimized to reduce the formation of the benzimidazole side product.

Materials:

  • 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol)

  • Oxalic acid dihydrate (1.26 g, 10 mmol)

  • 4N Hydrochloric Acid (20 mL)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, suspend 4-methyl-1,2-phenylenediamine in 20 mL of 4N HCl.

  • Add oxalic acid dihydrate to the suspension.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture in an ice bath.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Protocol 2: Microwave-Assisted Green Synthesis

This method offers a rapid and efficient synthesis with potentially higher purity.[1][3]

Materials:

  • 4-methyl-1,2-phenylenediamine (1.22 g, 10 mmol)

  • Oxalic acid dihydrate (1.26 g, 10 mmol)

  • Deionized water (1 mL)

Procedure:

  • In a microwave-safe vessel, thoroughly mix the powdered 4-methyl-1,2-phenylenediamine and oxalic acid dihydrate.

  • Add 1 mL of deionized water and mix to form a paste.

  • Irradiate the mixture in a microwave synthesizer at a moderate power (e.g., 400 W) for 3-5 minutes.

  • Allow the vessel to cool to room temperature.

  • Add 50 mL of deionized water to the reaction mixture and stir.

  • Collect the solid product by vacuum filtration and wash with deionized water.

  • The product can be further purified by recrystallization as described in Protocol 1.

Visualizations

To aid in understanding the reaction pathways, the following diagrams are provided.

Synthesis_Pathway Reactants 4-methyl-1,2-phenylenediamine + Oxalic Acid Intermediate Intermediate Reactants->Intermediate Condensation Product 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Intermediate->Product Intramolecular Cyclization Side_Product 5-methyl-1H-benzo[d]imidazole-2,3-dione Intermediate->Side_Product Rearrangement & Intramolecular Cyclization

Caption: Reaction pathways for the synthesis of this compound and the benzimidazole side product.

Troubleshooting_Workflow Start Synthesis of This compound Check_Yield Low Yield? Start->Check_Yield Check_Purity Impure Product? Check_Yield->Check_Purity No Optimize_Conditions Optimize Reaction Conditions: - Time - Temperature - Catalyst Check_Yield->Optimize_Conditions Yes Check_Reactants Check Starting Material Purity Check_Purity->Check_Reactants Yes (Other Impurities) Minimize_Side_Products Modify Conditions to Disfavor Benzimidazole Formation: - Lower Temperature - Milder Acid - Solvent-free Method Check_Purity->Minimize_Side_Products Yes (Benzimidazole) Success Pure Product, Good Yield Check_Purity->Success No Optimize_Conditions->Start Check_Reactants->Start Purify Purification: - Recrystallization Minimize_Side_Products->Purify Purify->Success

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

References

Optimization of reaction conditions for quinoxaline-2,3-dione synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimal synthesis of quinoxaline-2,3-diones.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of quinoxaline-2,3-diones, offering potential causes and solutions in a question-and-answer format.

Q1: Why is the yield of my quinoxaline-2,3-dione synthesis low?

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Increase the reaction time or temperature. For conventional heating methods, refluxing for 1.5 to 6 hours is common.[1] Microwave-assisted synthesis can significantly reduce reaction times.[1][2]

  • Suboptimal Reagent Ratio: An incorrect stoichiometric ratio of o-phenylenediamine and oxalic acid (or its derivative) can limit the yield.[1]

    • Solution: Ensure you are using the correct molar ratios as specified in your chosen protocol.

  • Impurities in Starting Materials: Impurities in the o-phenylenediamine or oxalic acid can interfere with the reaction.[1][3]

    • Solution: Use high-purity starting materials. If necessary, recrystallize or purify the reactants before use.[1]

  • Loss During Work-up and Purification: The product may be lost during filtration, washing, or recrystallization steps.[1]

    • Solution: Carefully optimize the purification procedure. For products with low solubility, washing with appropriate solvents like diethyl ether can be effective. For others, careful recrystallization is recommended.[3]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the o-phenylenediamine can lead to lower yields and may require longer reaction times.[3]

    • Solution: Be prepared for longer reaction times and potentially lower yields with these substrates. Consider more forcing reaction conditions if necessary.

Q2: I am observing significant side product formation. What could be the cause and how can I minimize it?

Possible Causes & Solutions:

  • Side Reactions of Oxalic Acid: At high temperatures, oxalic acid can decompose, leading to unwanted byproducts.[1]

    • Solution: Employ milder reaction conditions. Solvent-free grinding at room temperature is an efficient method that can minimize side product formation.[1][4]

  • Oxidation of o-phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which can result in colored impurities.[1]

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Degassing solvents before use is also a good practice.

  • Reaction with Solvent: The solvent may not be inert and could be reacting with the starting materials or intermediates.

    • Solution: Choose a non-reactive solvent. Water, ethanol, and DMF are commonly used.[1] Solvent-free methods are also an excellent alternative.[1]

Q3: The purification of my quinoxaline-2,3-dione is proving difficult. What are some effective purification strategies?

Possible Causes & Solutions:

  • Poor Solubility: Quinoxaline-2,3-diones often exhibit poor solubility in common organic solvents, making purification by column chromatography challenging.[1]

    • Solution: Recrystallization: This is the most common and effective method. Successful recrystallization has been reported using ethanol.[1][5] Another effective method involves dissolving the crude product in a 5% NaOH solution and then reprecipitating it by acidification with dilute HCl.[1][2]

  • Decomposition on Silica Gel: Quinoxaline-2,3-diones can be unstable on silica gel, leading to decomposition during column chromatography.[1]

    • Solution: Avoid silica gel chromatography if possible. If it is necessary, use a deactivated silica gel and a fast elution system.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes quantitative data from various reported synthesis protocols for the parent 1,4-dihydroquinoxaline-2,3-dione.

MethodReactantsSolventTemperatureTimeYield (%)Reference
Conventional Heatingo-phenylenediamine, Oxalic acid dihydrate4N HClReflux1.5 hours-[6]
Microwave Irradiationo-phenylenediamine, Oxalic acid dihydrateWater (1 mL)400 W3 min88%[2]
Solvent-Free Grindingo-phenylenediamine, Oxalic acid dihydrateNoneRoom Temp5-10 minHigh[1][4]
Conventional Heatingo-phenylenediamine, Oxalic acid dihydrateOil BathReflux1.5 hours-[2]

Note: Yields can vary depending on the specific substrates and reaction scale.

Experimental Protocols

Here are detailed methodologies for key experiments in the synthesis of quinoxaline-2,3-diones.

Protocol 1: Solvent-Free Synthesis by Grinding

This method is environmentally friendly and often results in high yields in a short amount of time.[3][4]

  • Materials:

    • o-Phenylenediamine (1 mmol, 0.108 g)

    • Oxalic acid dihydrate (1 mmol, 0.126 g)

    • Mortar and pestle

  • Procedure:

    • Place the o-phenylenediamine and oxalic acid dihydrate in a mortar.

    • Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.

    • Continue grinding until the mixture turns into a melt.

    • Continue to grind the mixture occasionally for 5-10 minutes.

    • The resulting solid can be crystallized from water to obtain the pure product.[1]

Protocol 2: Microwave-Assisted Synthesis

This method significantly reduces reaction time compared to conventional heating.[2]

  • Materials:

    • o-Phenylenediamine (0.01 mol, 1.08 g)

    • Oxalic acid dihydrate (0.01 mol, 1.26 g)

    • Water (1 mL)

  • Procedure:

    • In an open beaker, thoroughly mix the powdered o-phenylenediamine and oxalic acid dihydrate.

    • Add 1 mL of water and mix thoroughly.

    • Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.

    • Add 100 mL of water to the reaction mixture and irradiate for an additional 1 minute to obtain a clear solution.

    • Allow the solution to stand at room temperature for the product to crystallize.

    • Filter the solid product, wash with water, and recrystallize from a 5% NaOH solution followed by acidification with dilute HCl to obtain colorless crystals.[2]

Protocol 3: Conventional Heating in Acidic Water

This is a traditional method for the synthesis of quinoxaline-2,3-dione.

  • Materials:

    • Oxalic acid dihydrate (30 g, 0.238 mol)

    • Water (100 mL)

    • Concentrated HCl (4.5 mL)

    • o-Phenylenediamine (22 g, 0.204 mol)

    • Ice

    • Ethanol for recrystallization

  • Procedure:

    • Heat a solution of oxalic acid dihydrate in 100 mL of water in a round-bottom flask.

    • Add 4.5 mL of concentrated HCl to the hot solution.

    • Slowly add the o-phenylenediamine to the reaction mixture.

    • Heat the mixture under reflux for 20 minutes.

    • Cool the reaction mixture by adding ice, which will cause a solid to precipitate.

    • Filter the solid product and wash it with water.

    • Purify the product by recrystallization from ethanol to yield 1,4-dihydro-quinoxaline-2,3-dione as white crystals.

Visualizations

experimental_workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product reactant1 o-Phenylenediamine reaction_step Cyclocondensation reactant1->reaction_step reactant2 Oxalic Acid / Derivative reactant2->reaction_step workup Precipitation / Filtration reaction_step->workup Reaction Mixture purification Recrystallization workup->purification Crude Product product Quinoxaline-2,3-dione purification->product Pure Product

Caption: General experimental workflow for quinoxaline-2,3-dione synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions issue Low Yield cause1 Incomplete Reaction issue->cause1 cause2 Impure Reactants issue->cause2 cause3 Loss During Work-up issue->cause3 cause4 Suboptimal Stoichiometry issue->cause4 solution1 Increase Time / Temp cause1->solution1 solution2 Purify Starting Materials cause2->solution2 solution3 Optimize Purification cause3->solution3 solution4 Verify Molar Ratios cause4->solution4

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,4-Dihydro-6-methylquinoxaline-2,3-dione.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Recovery After Purification Poor Solubility: The compound has low solubility in many common organic solvents, leading to loss during transfer and filtration.[1]- Recrystallization: This is the most effective method. Use a solvent in which the compound is soluble when hot but sparingly soluble when cold. Ethanol or a mixture of 5% NaOH and dilute HCl have been used successfully.[1] - Solid Loading for Chromatography: If column chromatography is necessary, pre-adsorb the crude product onto a small amount of silica gel to prevent precipitation on the column.[2]
Product Precipitation on Chromatography Column: The compound may precipitate if it has low solubility in the chromatography solvents.[2]- Ensure the crude product is fully dissolved before loading it onto the column.[2] - If solubility is an issue, consider solid loading by pre-adsorbing the sample onto silica gel.[2]
Product Co-elutes with Impurities Lack of Selectivity in Solvent System: The chosen solvent system for chromatography may not be adequate to separate the product from closely eluting impurities.[2]- Optimize TLC: Experiment with various solvent systems on Thin-Layer Chromatography (TLC) to achieve better separation before scaling up to column chromatography.[2] - Gradient Elution: Gradually increase the polarity of the eluent during column chromatography to improve separation.[2]
Product Decomposition During Purification Sensitivity to Acidic Silica Gel: Quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition.[1][2]- Deactivate Silica Gel: Flush the column with a solvent system containing a small amount of triethylamine (1-3%).[2] - Alternative Stationary Phases: Consider using alumina or reverse-phase C18 silica.[2] - Avoid Silica Gel Chromatography: If possible, rely on recrystallization for purification.[1]
Colored Impurities in Final Product Oxidation of Starting Materials or Product: The o-phenylenediamine starting material or the product itself can be susceptible to oxidation, leading to colored impurities.[1]- Inert Atmosphere: Run the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).[1] - Degas Solvents: Use degassed solvents to minimize oxidation.[1] - Activated Charcoal: During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot gravity filtration.[2]
Streaking or Immobile Spots on TLC Inappropriate Solvent System or Compound Properties: The compound may be too polar for the chosen eluent or may be interacting strongly with the stationary phase.- Increase Solvent Polarity: Use a more polar solvent system for the TLC. - Add an Acid/Base: For acidic or basic compounds, adding a small amount of acetic acid or triethylamine to the eluent can improve spot shape.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main challenges stem from its low solubility in many common organic solvents, which complicates purification by column chromatography, and its potential to decompose on standard silica gel.[1][2] Additionally, the starting materials can be prone to oxidation, leading to colored impurities that need to be removed.[1]

Q2: Which purification method is most recommended for this compound?

A2: Recrystallization is the most common and effective method for purifying this compound.[1] Successful recrystallization has been reported using ethanol or by dissolving the crude product in a 5% NaOH solution and then reprecipitating it with dilute HCl.[1]

Q3: Can I use column chromatography for purification? What precautions should I take?

A3: While possible, column chromatography can be challenging due to the compound's poor solubility and potential for decomposition on silica gel.[1][2] If you must use this method, consider the following:

  • Deactivate the silica gel with a triethylamine-containing solvent system.[2]

  • Use an alternative stationary phase like alumina or C18 reverse-phase silica .[2]

  • Employ gradient elution to improve separation from impurities.[2]

  • If the compound has low solubility in the eluent, use solid loading by pre-adsorbing it onto silica gel.[2]

Q4: My purified product is still colored. How can I remove the color?

A4: Colored impurities often arise from the oxidation of the o-phenylenediamine starting material.[1] During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb these impurities.[2] After gently heating and swirling the mixture, perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.[2]

Q5: How can I improve the yield of my purification?

A5: To improve the yield, focus on minimizing product loss during each step:

  • For recrystallization, ensure you use the minimum amount of hot solvent to dissolve the product to maximize crystal formation upon cooling.

  • When filtering, wash the collected crystals with a small amount of cold solvent to avoid redissolving the product.[2]

  • If using chromatography, carefully select your solvent system to ensure the product elutes efficiently without excessive band broadening.[2]

Quantitative Data

The following table summarizes key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol [3]
Melting Point 112 °C[4]
Boiling Point 467 °C at 760 mmHg[4]
Solubility Slightly soluble in Dimethylformamide.[4] Water solubility is very low (9.08e-04 M).[5]
pKa 10.61 ± 0.20 (Predicted)[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization from Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid just dissolves.[2]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Gently heat and swirl the mixture for a few minutes.[2]

  • Hot Filtration (if necessary): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool it further in an ice bath to maximize crystal formation.[2]

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them thoroughly.[2]

Protocol 2: Purification by Acid-Base Recrystallization
  • Dissolution: Dissolve the crude product in a 5% aqueous NaOH solution.

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Precipitation: Acidify the filtrate with dilute HCl. The purified product will precipitate out.[1]

  • Isolation and Drying: Filter the solid product, wash it with water, and dry it thoroughly to obtain colorless crystals.[1]

Visualization

Purification_Workflow General Purification Workflow for this compound cluster_recrystallization Recrystallization cluster_chromatography Column Chromatography (Alternative) crude_product Crude Product dissolve Dissolve in Minimal Hot Solvent (e.g., Ethanol or 5% NaOH) crude_product->dissolve crude_product2 Crude Product decolorize Decolorize with Activated Charcoal (Optional) dissolve->decolorize hot_filter Hot Gravity Filtration decolorize->hot_filter cool Cool to Crystallize hot_filter->cool isolate Isolate Crystals (Vacuum Filtration) cool->isolate wash Wash with Cold Solvent isolate->wash dry Dry Purified Product wash->dry dissolve_load Dissolve and Load on Column (or Solid Load) crude_product2->dissolve_load elute Elute with Optimized Solvent System (Gradient Elution) dissolve_load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate purified_product Purified Product evaporate->purified_product

References

1,4-Dihydro-6-methylquinoxaline-2,3-dione solubility problems and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1,4-dihydro-6-methylquinoxaline-2,3-dione (CAS: 6309-61-1). This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its use in research and development, with a specific focus on its solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the known physical and chemical properties of this compound?

This compound is a heterocyclic compound with a molecular formula of C₉H₈N₂O₂ and a molecular weight of approximately 176.17 g/mol .[1][2] It typically appears as a white to almost white crystalline powder.[3][4]

Summary of Physical Properties

PropertyValueSource
Molecular Formula C₉H₈N₂O₂[1]
Molecular Weight 176.17 g/mol [1][2]
Appearance White to almost white powder/crystal[3][4]
Melting Point 112 °C[1]
Boiling Point 467 °C at 760 mmHg[1]
pKa (Predicted) 10.61 ± 0.20[1][5]

Q2: What is the general solubility profile of this compound?

This compound, like many quinoxaline-2,3-dione derivatives, exhibits poor solubility in aqueous solutions and many common organic solvents.[6][7] This is a significant challenge for researchers, especially in biological assays that require aqueous buffers.

Quantitative Solubility Data

SolventSolubilitySource
Water (Predicted) 9.08e-04 M[5]
Dimethylformamide (DMF) Slightly soluble[1]

Note: While general quinoxalines can be water-soluble, the dione structure significantly reduces aqueous solubility.[8][9][10]

Q3: Are there any proven strategies to enhance the aqueous solubility of quinoxaline-2,3-dione derivatives?

Yes, several methods have been successfully employed to increase the aqueous solubility of this class of compounds. The primary strategies involve either chemical modification or advanced formulation techniques.[6]

  • Chemical Derivatization: Introducing polar or ionizable functional groups to the quinoxaline skeleton can dramatically increase water solubility. A notable example is the development of the AMPA antagonist ZK200775, where a methylphosphonate group was added to the quinoxalinedione structure, boosting its aqueous solubility to 25 mg/mL at physiological pH.[6] Similarly, converting the compound into a salt form, such as the disodium salt of NBQX, renders it readily water-soluble.[6]

  • Formulation with Excipients:

    • Cyclodextrins: These molecules have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate the poorly soluble quinoxaline-2,3-dione, forming an inclusion complex that has a higher apparent solubility in water.[6]

    • Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range, which increases the surface area and dissolution rate.[6]

    • Co-crystals: Forming a crystalline structure composed of the active pharmaceutical ingredient (API) and a suitable coformer can modify the compound's physicochemical properties, including its solubility.[6]

Troubleshooting Guides

This section provides solutions to specific problems researchers may encounter when working with this compound.

Issue 1: Compound precipitates out of solution during biological assays.

Problem: You have dissolved the compound in an organic solvent like DMSO for a stock solution, but upon dilution into an aqueous buffer (e.g., PBS), the compound crashes out.

Troubleshooting Workflow

G start Precipitation Observed in Aqueous Buffer check_dmso Is final DMSO concentration <1%? start->check_dmso reduce_dmso Reduce DMSO in final dilution. Prepare higher concentration stock if needed. check_dmso->reduce_dmso No check_conc Is final compound concentration too high? check_dmso->check_conc Yes reduce_dmso->check_conc lower_conc Lower the final concentration. Determine max solubility in the specific buffer. check_conc->lower_conc Yes solubilize Employ Solubility Enhancement Methods check_conc->solubilize No lower_conc->solubilize methods Options: 1. Use a co-solvent (e.g., Ethanol, PEG). 2. Add a surfactant (e.g., Tween 80). 3. Complex with Cyclodextrins. 4. Prepare a nanosuspension. solubilize->methods end Solution Stable methods->end

Caption: Troubleshooting workflow for compound precipitation.

Possible Causes & Solutions:

  • High Organic Solvent Concentration: The final concentration of the organic solvent (like DMSO) in your aqueous buffer may be too low to keep the compound dissolved.

    • Solution: While increasing the DMSO concentration might help, it can be toxic to cells. Aim to keep the final DMSO concentration below 1%, and ideally below 0.5%. You may need to prepare a more concentrated stock solution to achieve this.

  • Exceeding Aqueous Solubility Limit: The final concentration of your compound exceeds its maximum solubility in the aqueous buffer.

    • Solution: Determine the maximum solubility of the compound in your specific assay buffer. You may need to perform a dose-response experiment at lower, more soluble concentrations.

  • Lack of Solubilizing Agents: The buffer may lack components that aid in solubility.

    • Solution: Consider adding a small amount of a biocompatible surfactant (e.g., Tween 80, Pluronic F-68) or using a co-solvent system if your experimental design permits.

Issue 2: Difficulty dissolving the compound for stock solution preparation.

Problem: The compound does not readily dissolve in common solvents like DMSO or DMF at the desired concentration.

Possible Causes & Solutions:

  • Insufficient Solvent Volume or Time: You may not be using enough solvent or allowing enough time for dissolution.

    • Solution: Try increasing the solvent volume. Gentle heating (e.g., to 37-50°C) and vortexing or sonication can significantly aid dissolution. Always check the compound's stability at higher temperatures before heating.

  • Solvent Choice: While DMSO and DMF are common choices, they may not be optimal for this specific compound at high concentrations.

    • Solution: Consider using a small amount of a basic solvent. Quinoxaline-2,3-diones can often be dissolved in a dilute aqueous base like 5% NaOH and then neutralized, although this may not be suitable for all applications.[7]

Issue 3: The chosen solubility enhancement method is not effective.

Problem: Attempts to use cyclodextrins or create a nanosuspension are yielding minimal improvement in solubility.

Troubleshooting Steps:

  • Cyclodextrin Complexation:

    • Wrong Cyclodextrin Type: The size of the cyclodextrin cavity is crucial for forming a stable complex. Experiment with different types (e.g., α-, β-, γ-cyclodextrin) and their more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD) to find the best fit.[6]

    • Inefficient Complexation Method: The method of preparation matters. Compare methods like physical mixing, kneading, co-evaporation, and freeze-drying to see which yields the highest complexation efficiency and solubility improvement.[6]

  • Nanosuspension Formulation:

    • Instability and Aggregation: The nanosuspension particles are aggregating and settling over time. This is often due to insufficient stabilization.

    • Solution: The choice of stabilizer is critical. Use a combination of steric stabilizers (e.g., polymers like HPMC, PVP) and electrostatic stabilizers (e.g., surfactants like SDS, Docusate Sodium). Measure the zeta potential of the suspension; a value far from zero (e.g., > |30| mV) indicates better electrostatic stability.[6]

Experimental Protocols

Protocol 1: General Method for Synthesis of the Quinoxaline-2,3-dione Core

This protocol describes a common method for synthesizing the parent quinoxaline-2,3-dione ring system, which can be adapted for the 6-methyl derivative by using 4-methyl-o-phenylenediamine as a starting material.[6]

Materials:

  • o-Phenylenediamine (or substituted derivative)

  • Oxalic acid dihydrate

  • 4.0 M Hydrochloric acid (HCl)

  • Round-bottom flask, condenser, heating mantle, stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, combine the o-phenylenediamine derivative (5 mmol) and oxalic acid dihydrate (5 mmol).

  • Add 50 mL of 4.0 M HCl.

  • Heat the mixture under reflux with constant stirring for approximately three hours.

  • After the reaction is complete, allow the mixture to cool to room temperature. The solid product will precipitate out of the solution.

  • Filter the solid product using a Buchner funnel.

  • Wash the collected solid thoroughly with deionized water to remove any remaining acid.

  • Dry the product, for example, in a vacuum oven.

Protocol 2: Purification by Recrystallization (Base-Acid Method)

Quinoxaline-2,3-diones often have poor solubility, making standard recrystallization challenging. This method takes advantage of the acidic protons on the nitrogen atoms.[7]

Materials:

  • Crude this compound

  • 5% Sodium hydroxide (NaOH) solution

  • Dilute Hydrochloric acid (HCl) (e.g., 1 M)

  • Beakers, stirring apparatus, filtration apparatus

Procedure:

  • Dissolve the crude solid product in a minimal amount of 5% NaOH solution with stirring. Gentle warming may be required.

  • Once fully dissolved, filter the solution to remove any insoluble impurities.

  • Slowly add dilute HCl dropwise to the filtrate while stirring continuously.

  • The purified product will precipitate as the solution is neutralized and then becomes acidic.

  • Continue adding HCl until no more precipitate forms.

  • Filter the purified solid product.

  • Wash the solid with cold deionized water to remove any salt byproducts.

  • Dry the final product thoroughly.

Diagram: Solubility Enhancement Strategies

G cluster_0 Solubility Enhancement Approaches cluster_1 Chemical Modification cluster_2 Formulation Strategies compound Poorly Soluble Compound (this compound) derivatization Introduce Polar Groups (e.g., -PO3H, -SO3H, salts) compound->derivatization Modify Structure nanosuspension Nanosuspension compound->nanosuspension Alter Physical Form cyclodextrin Cyclodextrin Complexation compound->cyclodextrin Encapsulate cocrystal Co-crystal Formation compound->cocrystal Alter Crystal Lattice soluble_product soluble_product derivatization->soluble_product Soluble Derivative soluble_product2 soluble_product2 nanosuspension->soluble_product2 Enhanced Dissolution cyclodextrin->soluble_product2 cocrystal->soluble_product2

Caption: Overview of strategies to improve compound solubility.

References

Navigating the Synthesis of Quinoxaline-2,3-diones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the field of drug development, the synthesis of quinoxaline-2,3-diones is a critical process, given their significant pharmacological activities. However, the path to obtaining pure compounds is often fraught with challenges, primarily the formation of impurities. This technical support center provides a comprehensive guide to troubleshooting common issues, offering detailed experimental protocols and insights into avoiding unwanted side products.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of quinoxaline-2,3-diones, providing potential causes and actionable solutions in a straightforward question-and-answer format.

Question 1: Why are my reaction yields consistently low?

Answer: Low yields in quinoxaline-2,3-dione synthesis can be attributed to several factors:

  • Incomplete Reactions: The reaction may not have reached completion due to insufficient time or temperature. For conventional heating methods, a reflux period of at least 1.5-2 hours is often necessary.[1] Consider extending the reaction time or employing more forcing conditions like higher temperatures if the reaction is sluggish.

  • Purity of Starting Materials: Impurities present in the initial reactants, such as o-phenylenediamine or oxalic acid and its derivatives, can lead to the formation of side products, thereby consuming the reactants and reducing the yield of the desired product.[1] It is crucial to use high-purity starting materials.

  • Suboptimal Stoichiometry: An incorrect molar ratio of reactants can lead to lower yields. Ensure that an equimolar (1:1) ratio of o-phenylenediamine to the oxalate source is used for optimal results.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups on the o-phenylenediamine can decrease the nucleophilicity of the amino groups, leading to lower yields and requiring longer reaction times.[1]

  • Product Loss During Work-up: Significant amounts of the product can be lost during filtration, washing, and recrystallization steps. Careful handling and optimization of these procedures are essential to maximize product recovery.

Question 2: I'm observing significant side product formation. What are the likely culprits and how can I minimize them?

Answer: The formation of side products is a common hurdle. Here are the primary causes and mitigation strategies:

  • Oxidation of o-Phenylenediamine: o-Phenylenediamines are susceptible to oxidation, which results in the formation of colored impurities, giving the reaction mixture and final product a darker appearance.[1][2] To prevent this, it is recommended to run the reaction under an inert atmosphere, such as nitrogen or argon.[1][2]

  • Formation of Benzimidazoles: Under certain conditions, particularly with strong acids and high temperatures, rearrangement of the quinoxaline structure can occur, leading to the formation of benzimidazole derivatives.[3] Using milder reaction conditions can help to avoid this side reaction.

  • Incomplete Cyclization: If the reaction conditions are too mild or the reaction time is insufficient, partially reacted intermediates may be isolated instead of the desired fully cyclized quinoxaline-2,3-dione.[1] Ensuring adequate heating and reaction time will favor the formation of the thermodynamically stable six-membered ring.[1]

Question 3: Purification of the final product is proving to be difficult. What are the most effective purification strategies?

Answer: Quinoxaline-2,3-diones are often challenging to purify due to their low solubility in many common organic solvents.

  • Recrystallization: This is the most widely used and effective method for purifying quinoxaline-2,3-diones.[1]

    • A common procedure involves dissolving the crude product in a hot 5% aqueous sodium hydroxide (NaOH) solution and then re-precipitating the pure product by acidifying the solution with dilute hydrochloric acid (HCl).[1][4]

    • Recrystallization from ethanol has also been reported to be effective.[1]

  • Washing: If the desired product is a solid with low solubility, washing the crude material with a suitable solvent in which the impurities are soluble can be a simple and effective purification step.

  • Avoid Silica Gel Chromatography: It is generally advised to avoid purification by silica gel column chromatography, as quinoxaline-2,3-diones can be unstable on silica, leading to decomposition.[2][4]

Data Presentation: Comparison of Synthesis Methods

The choice of synthetic method can significantly impact the reaction time and yield. The following table summarizes quantitative data for different approaches to the synthesis of the parent 1,4-dihydroquinoxaline-2,3-dione.

Synthesis MethodReactantsConditionsReaction TimeYield (%)Reference
Conventional Heatingo-Phenylenediamine, Oxalic Acid DihydrateReflux in water with conc. HCl20 min98%[5]
Microwave-Assistedo-Phenylenediamine, Oxalic Acid Dihydrate400 W, water3 min88%[6]
Solvent-Free Grindingo-Phenylenediamine, Oxalic Acid DihydrateRoom temperature5-20 minHigh[1][5]
Reduced Pressure1,2-Phenylenediamine, Diethyl Oxalate80 °C, ~20 mbarOvernight-[5]

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Protocol 1: Conventional Heating

This traditional method involves refluxing the reactants in an acidic aqueous solution.[5]

Materials:

  • o-Phenylenediamine (22 g, 0.204 mol)

  • Oxalic acid dihydrate (30 g, 0.238 mol)

  • Concentrated Hydrochloric Acid (4.5 mL)

  • Water (100 mL)

  • Ice

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, heat a solution of oxalic acid dihydrate in water.

  • To the hot solution, add the concentrated hydrochloric acid.

  • Slowly add the o-phenylenediamine to the reaction mixture.

  • Heat the mixture under reflux for 20 minutes.

  • Cool the reaction mixture by adding ice, which will cause a solid to precipitate.

  • Filter the solid product and wash it thoroughly with water.

  • Purify the product by recrystallization from ethanol to obtain white crystals of 1,4-dihydro-quinoxaline-2,3-dione.[5]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant reduction in reaction time.[4][6]

Materials:

  • o-Phenylenediamine (1.08 g, 0.01 mol)

  • Oxalic acid dihydrate (1.26 g, 0.01 mol)

  • Water (1 mL for reaction, 100 mL for work-up)

  • 5% Sodium Hydroxide solution

  • Dilute Hydrochloric Acid

Procedure:

  • In an open beaker, thoroughly mix the powdered o-phenylenediamine and oxalic acid dihydrate.

  • Add 1 mL of water and mix thoroughly.

  • Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.[4]

  • Add 100 mL of water and irradiate for an additional minute to obtain a clear solution.

  • Allow the solution to stand at room temperature for the product to crystallize.

  • Filter the precipitated solid and wash with water.

  • Recrystallize the product by dissolving it in a 5% NaOH solution and re-precipitating with dilute HCl.[4]

Protocol 3: Solvent-Free Synthesis by Grinding

This environmentally friendly method is performed at room temperature.[1][5]

Materials:

  • o-Phenylenediamine (1 mmol, 0.108 g)

  • Oxalic acid dihydrate (1 mmol, 0.126 g)

  • Mortar and pestle

  • Water or a water/ethanol mixture (for recrystallization)

Procedure:

  • Place the o-phenylenediamine and oxalic acid dihydrate in a mortar.

  • Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.

  • Continue grinding until the solid mixture transforms into a melt.

  • Allow the melt to stand at room temperature, with occasional grinding for 5-20 minutes.

  • The solidified product is then purified by recrystallization from water or a water/ethanol mixture.[1]

Visualizing the Process

To further clarify the experimental and theoretical aspects of quinoxaline-2,3-dione synthesis, the following diagrams illustrate the general workflow and potential impurity pathways.

G cluster_workflow Experimental Workflow reactants 1. Mix Reactants (o-phenylenediamine & oxalate source) reaction 2. Reaction (Heating, Microwave, or Grinding) reactants->reaction isolation 3. Product Isolation (Precipitation/Filtration) reaction->isolation purification 4. Purification (Recrystallization/Washing) isolation->purification analysis 5. Characterization (NMR, IR, MS, MP) purification->analysis

Caption: General experimental workflow for quinoxaline-2,3-dione synthesis.

G cluster_pathways Impurity Formation Pathways start o-phenylenediamine + Oxalic Acid/Derivative desired_product Quinoxaline-2,3-dione start->desired_product Desired Pathway (Complete Cyclization) oxidized_impurity Oxidized o-phenylenediamine (Colored Impurities) start->oxidized_impurity Side Reaction (Presence of Oxygen) incomplete_cyclization Partially Reacted Intermediates start->incomplete_cyclization Side Reaction (Mild Conditions) rearrangement_product Benzimidazole Side-product desired_product->rearrangement_product Side Reaction (High Temp./Strong Acid)

Caption: Common impurity formation pathways in quinoxaline-2,3-dione synthesis.

References

Technical Support Center: 1,4-Dihydro-6-methylquinoxaline-2,3-dione Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity issues during the synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems that can lead to the formation of impurities and low yields during the synthesis of this compound.

Q1: My final product is discolored (e.g., yellow, brown, or black). What is the likely cause and how can I fix it?

A1: Discoloration is a common indicator of impurities, often arising from the oxidation of the 4-methyl-o-phenylenediamine starting material.[1]

  • Troubleshooting Steps:

    • Use High-Purity Starting Materials: Ensure the 4-methyl-o-phenylenediamine and oxalic acid are of high purity. If necessary, recrystallize the starting materials before use.[1]

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the diamine starting material.[1]

    • Control Reaction Temperature: Avoid excessively high temperatures, as this can promote side reactions and decomposition, leading to colored impurities.

    • Purification: The colored impurities can often be removed by recrystallization of the crude product.[1]

Q2: I am observing a significant amount of a benzimidazole derivative as a byproduct. What leads to its formation and how can it be prevented?

A2: The formation of a benzimidazole byproduct can occur if the oxalic acid has degraded or contains impurities such as other carboxylic acids or aldehydes.[2]

  • Troubleshooting Steps:

    • Assess Purity of Oxalic Acid: Before beginning the synthesis, verify the purity of the oxalic acid using techniques like NMR or melting point analysis. If impurities are detected, use a fresh, high-purity batch.

    • Control Reaction Conditions: Running the reaction under milder conditions (e.g., lower temperature) can sometimes minimize the formation of this byproduct.

Q3: The yield of my reaction is very low. What are the potential reasons and how can I improve it?

A3: Low yields can result from several factors, including incomplete reaction, loss of product during work-up, or suboptimal reaction conditions.[1]

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the reaction has gone to completion. This can be monitored by Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature.[1]

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate and yield. While some methods are solvent-free, others utilize solvents like water, ethanol, or DMF.[1] Experiment with different solvent systems to find the optimal conditions for your specific setup.

    • Stoichiometry: Use an equimolar ratio of 4-methyl-o-phenylenediamine and oxalic acid.

    • Work-up Procedure: Minimize product loss during filtration and washing steps. Ensure the wash solvent does not excessively dissolve the product.

Q4: My NMR spectrum shows unreacted starting materials. How can I drive the reaction to completion?

A4: The presence of starting materials in the final product indicates an incomplete reaction.

  • Troubleshooting Steps:

    • Increase Reaction Time: Extend the reaction time and monitor its progress by TLC until the starting materials are no longer visible.

    • Increase Temperature: Gradually increase the reaction temperature. For solvent-based reactions, refluxing for several hours is common.[3]

    • Catalyst: While many syntheses of quinoxalinediones do not require a catalyst, in some cases, a mild acid catalyst might help to drive the reaction forward.

Q5: How can I effectively purify my crude this compound?

A5: Recrystallization is a highly effective method for purifying this compound.[1][4]

  • Recommended Solvents:

    • A mixture of 5% NaOH and dilute HCl can be used. The crude product is dissolved in the basic solution and then reprecipitated by acidification.[1]

    • Ethanol or a mixture of water and ethanol can also be effective for recrystallization.[2]

  • Column Chromatography: While possible, quinoxaline-2,3-diones can sometimes be unstable on silica gel, which may lead to decomposition.[1] If column chromatography is necessary, it should be performed with caution.

Data Presentation

The following table summarizes the reaction times and yields for the synthesis of various quinoxaline-2,3-dione derivatives using a solvent-free grinding method. This data illustrates how different substituents on the o-phenylenediamine starting material can affect the reaction outcome.

EntryR-group on o-phenylenediamineReaction Time (min)Yield (%)
1H1092
24-Methyl1590
34-Chloro2585
44-Nitro4078
54,5-Dichloro3082

Data adapted from a solvent-free synthesis study.[2]

Experimental Protocols

Synthesis of this compound (Solvent-Free Method)

This protocol is based on a green chemistry approach that avoids the use of solvents.[2]

  • Reactant Preparation: In a mortar, combine 1 mmol of 4-methyl-o-phenylenediamine and 1 mmol of oxalic acid dihydrate.

  • Grinding: Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere. Continue grinding until the solid mixture turns into a melt or a paste.

  • Reaction: Continue to grind the mixture occasionally for approximately 15-20 minutes. The progress of the reaction can be monitored by TLC.

  • Crystallization: Once the reaction is complete, add a small amount of water or a water/ethanol (1:1) mixture to the mortar to induce crystallization.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold water, and dry. For higher purity, the product can be recrystallized from a 5% NaOH solution followed by acidification with dilute HCl.[1]

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general protocol that can be adapted for the purity analysis of this compound.

  • Instrumentation:

    • HPLC system with a UV detector.

    • C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with a suitable ratio of A and B (e.g., 90:10) and gradually increase the proportion of B over 15-20 minutes.

  • Sample Preparation:

    • Accurately weigh and dissolve a small amount of the synthesized product in a suitable solvent (e.g., methanol or a mixture of the mobile phase) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm or the λmax of the compound).

    • The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent, such as DMSO-d6.

  • ¹H NMR: Acquire a proton NMR spectrum. For this compound, you would expect to see signals corresponding to the methyl protons, the aromatic protons, and the N-H protons.[2]

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This will show signals for the methyl carbon, the aromatic carbons, and the carbonyl carbons.[2]

Visualizations

Synthesis_Pathway Reactant1 4-Methyl-o-phenylenediamine Reaction Condensation Reactant1->Reaction Reactant2 Oxalic Acid Reactant2->Reaction Product 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Reaction->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Purity of Product Issue1 Discoloration? Start->Issue1 Issue2 Side Product (Benzimidazole)? Issue1->Issue2 No Solution1a Use High-Purity Starting Materials Issue1->Solution1a Yes Solution1b Use Inert Atmosphere Issue1->Solution1b Yes Issue3 Low Yield? Issue2->Issue3 No Solution2a Check Purity of Oxalic Acid Issue2->Solution2a Yes Solution3a Optimize Reaction Time/Temperature Issue3->Solution3a Yes Solution3b Optimize Work-up Issue3->Solution3b Yes Purification Recrystallization Issue3->Purification No Solution1a->Purification Solution1b->Purification Solution2a->Purification Solution3a->Purification Solution3b->Purification

Caption: Troubleshooting workflow for low purity issues.

Side_Reactions Main_Reactants 4-Methyl-o-phenylenediamine + Oxalic Acid Desired_Product 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Main_Reactants->Desired_Product Desired Pathway Side_Reaction1 Oxidation of 4-Methyl-o-phenylenediamine Main_Reactants->Side_Reaction1 Side_Reaction2 Reaction with Impure Carboxylic Acid/Aldehyde Main_Reactants->Side_Reaction2 Side_Product1 Colored Impurities Side_Reaction1->Side_Product1 Side_Product2 Benzimidazole Byproduct Side_Reaction2->Side_Product2

Caption: Potential side reactions leading to impurities.

References

Technical Support Center: Crystallization of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on optimizing the crystallization of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. This resource offers troubleshooting for common issues, answers to frequently asked questions, detailed experimental protocols, and illustrative diagrams to facilitate successful crystallization experiments.

Troubleshooting Guides

This section addresses specific challenges that may arise during the crystallization of this compound, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: No Crystal Formation

  • Question: I have dissolved my crude this compound in a solvent and allowed it to cool, but no crystals have formed. What are the possible reasons and solutions?

  • Answer: The lack of crystal formation, a common issue in crystallization, can be attributed to several factors:

    • Insufficient Supersaturation: The concentration of the compound in the solution may not be high enough to initiate crystal nucleation.

      • Solution: Concentrate the solution by slowly evaporating the solvent. Be cautious not to evaporate too much solvent too quickly, as this can lead to rapid precipitation and the inclusion of impurities.

    • Inappropriate Solvent: The compound may be too soluble in the chosen solvent, even at lower temperatures.

      • Solution: Select a solvent in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. If the compound is highly soluble in a particular solvent, you can try adding an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) dropwise to the solution until it becomes slightly turbid. Then, gently heat the solution until it becomes clear again and allow it to cool slowly.

    • Presence of Impurities: Certain impurities can inhibit the nucleation and growth of crystals.

      • Solution: If you suspect impurities are hindering crystallization, consider purifying the crude product using column chromatography before attempting recrystallization. A common eluent system for quinoxaline derivatives is a mixture of hexane and ethyl acetate.

    • Lack of Nucleation Sites: A very clean and smooth crystallization vessel may not provide sufficient sites for the initial crystals to form.

      • Solution: Induce nucleation by scratching the inner surface of the flask with a glass rod at the air-solvent interface. Alternatively, if you have a pure crystal of the compound, you can "seed" the solution by adding a tiny crystal to act as a template for crystal growth.

Issue 2: Oiling Out Instead of Crystallizing

  • Question: Upon cooling, my compound separates as an oil rather than forming solid crystals. How can I resolve this?

  • Answer: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it comes out of solution as a liquid phase instead of forming an ordered crystal lattice.

    • Solution:

      • Reheat and Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent to decrease the overall concentration. Allow the solution to cool more slowly.

      • Change Solvent System: The chosen solvent may not be ideal. Try a different solvent or a solvent mixture. For instance, if you are using a single solvent, consider adding a co-solvent that reduces the overall solvating power more gradually upon cooling.

      • Lower the Initial Temperature: Dissolve the compound at a slightly lower temperature to reduce the temperature gradient during cooling.

Issue 3: Poor Crystal Quality or Small Crystal Size

  • Question: I have obtained crystals, but they are very small (like a powder) or appear to be of poor quality. How can I grow larger, higher-quality crystals?

  • Answer: The rate of cooling is a critical factor in determining crystal size and quality. Rapid cooling often leads to the formation of many small crystals, which can trap impurities.

    • Solution:

      • Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop, undisturbed. Once it has reached room temperature, you can then move it to a colder environment (like a refrigerator or an ice bath) to maximize the yield. Insulating the flask can also promote slower cooling.

      • Solvent System Optimization: Experiment with different solvents. Sometimes, a slightly more viscous solvent or a specific solvent mixture can promote the growth of larger, more well-defined crystals.

Frequently Asked Questions (FAQs)

  • Q1: What are the best solvents for recrystallizing this compound?

  • A1: While quantitative solubility data is limited, this compound is reported to be slightly soluble in Dimethylformamide (DMF)[1]. For recrystallization of quinoxaline derivatives, common and effective solvents include ethanol, and mixtures such as methanol/water or ethanol/water[2]. A good starting point is to test the solubility of a small amount of your compound in various solvents to find one where it is sparingly soluble at room temperature but readily soluble when hot.

  • Q2: My crystallized product is colored. How can I remove the color?

  • A2: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The colored impurities adsorb onto the surface of the charcoal.

    • Procedure: After dissolving your compound in the hot solvent, allow the solution to cool slightly and then add a small amount of activated charcoal (a spatula tip is usually sufficient). Reheat the solution to boiling for a few minutes, and then perform a hot gravity filtration to remove the charcoal. Be aware that using too much charcoal can lead to a loss of your desired product.

  • Q3: How can I improve the yield of my crystallization?

  • A3: To maximize your crystal yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the compound. After slow cooling to room temperature, further cool the solution in an ice bath to decrease the solubility of the compound and promote further precipitation. When filtering, wash the collected crystals with a small amount of ice-cold solvent to remove any remaining impurities without dissolving a significant amount of the product.

  • Q4: What are some common impurities I might encounter?

  • A4: While specific impurities will depend on the synthetic route, a common side-reaction in the synthesis of quinoxalines is the formation of benzimidazole derivatives. This can occur if the 1,2-dicarbonyl starting material is contaminated with aldehyde impurities. Ensuring the purity of your starting materials is a crucial step in obtaining a clean crude product for crystallization.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₉H₈N₂O₂[3][4]
Molecular Weight 176.17 g/mol [3][4]
Appearance White to almost white crystalline powder[5]
Melting Point 112 °C[3]
Boiling Point 467 °C at 760 mmHg[3]
pKa 10.61 ± 0.20 (Predicted)[3]

Table 2: Qualitative Solubility of this compound

SolventSolubilityNotes
Dimethylformamide (DMF) Slightly Soluble[1]
Ethanol/Water Mixtures Good for RecrystallizationA common system for quinoxaline derivatives.[2]
Methanol/Water Mixtures Good for RecrystallizationAnother common system for related compounds.
Polar Aprotic Solvents (e.g., DMAc, NMP, DMSO) Generally SolubleQuinoxaline derivatives often show good solubility in these solvents.

Experimental Protocols

Protocol 1: Standard Recrystallization Procedure

  • Solvent Selection: In a small test tube, add a few milligrams of the crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently to observe the solubility at an elevated temperature. A suitable solvent will show low solubility at room temperature and high solubility when heated.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected recrystallization solvent and heat the mixture to boiling (using a hot plate and a condenser is recommended). Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent. Allow the crystals to dry thoroughly under vacuum.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_isolation Isolation & Analysis start Crude Product solvent_selection Select Appropriate Solvent/Solvent System start->solvent_selection dissolution Dissolve Crude Product in Minimum Hot Solvent solvent_selection->dissolution hot_filtration Hot Gravity Filtration (if impurities or charcoal are present) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying analysis Analyze Purity (e.g., MP, HPLC, NMR) drying->analysis

Caption: General experimental workflow for the crystallization of this compound.

Troubleshooting_Tree start Crystallization Issue? no_crystals No Crystals Formed start->no_crystals Yes oiling_out Compound Oiled Out start->oiling_out Yes poor_quality Poor Crystal Quality start->poor_quality Yes solution1 Concentrate Solution Add Anti-solvent Scratch Flask / Seed no_crystals->solution1 solution2 Reheat & Add More Solvent Change Solvent System Cool More Slowly oiling_out->solution2 solution3 Cool Solution More Slowly Optimize Solvent System poor_quality->solution3

Caption: A troubleshooting decision tree for common crystallization problems.

References

1,4-Dihydro-6-methylquinoxaline-2,3-dione decomposition on silica gel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1,4-dihydro-6-methylquinoxaline-2,3-dione, focusing on its decomposition on silica gel during chromatographic purification.

Frequently Asked Questions (FAQs)

Q1: I am observing new spots on my TLC and experiencing low yields after column chromatography of this compound on silica gel. What is happening?

A1: this compound, like other quinoxaline-2,3-diones, can be unstable on standard silica gel.[1][2] The acidic nature of silica gel can lead to the decomposition of the compound during purification, resulting in the appearance of new spots on TLC, a significant drop in isolated yields, and post-separation NMR spectra showing peaks that were not present in the crude reaction mixture.[2]

Q2: What is the likely cause of this decomposition on silica gel?

A2: The decomposition is likely due to the acidic properties of the silica gel surface. The silanol groups (Si-OH) on the silica surface can protonate the quinoxaline-2,3-dione, catalyzing degradation reactions. While the exact decomposition pathway for this compound is not extensively documented, a plausible mechanism involves acid-catalyzed hydrolysis or rearrangement of the molecule.

Q3: How can I confirm if my compound is decomposing on silica gel?

A3: A simple method to test for compound stability on silica gel is to perform a two-dimensional thin-layer chromatography (2D TLC) experiment.[1][3][4] If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, new spots will appear off the diagonal.[1] A detailed protocol for this test is provided in the "Experimental Protocols" section.

Q4: What are the recommended strategies to minimize or prevent decomposition during chromatographic purification?

A4: To minimize decomposition, consider the following strategies:

  • Avoid Silica Gel Chromatography: If possible, purify the compound using alternative methods such as recrystallization or precipitation.[2]

  • Use Deactivated Silica Gel: The acidity of silica gel can be neutralized. You can prepare a slurry of silica gel in a solvent containing a small amount of a base like triethylamine (1-3%) and then pack the column.[5] Alternatively, you can add a small percentage of triethylamine to your eluent.[5]

  • Switch to an Alternative Stationary Phase: Consider using less acidic stationary phases like alumina or florisil.[2][3] However, it is advisable to first test the stability of your compound on these materials using TLC.

  • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography using a C18 stationary phase can be a suitable alternative.[5]

  • Run the Column Quickly: Minimizing the contact time between the compound and the silica gel can reduce the extent of decomposition.[2]

Q5: My compound is streaking on the TLC plate. What could be the cause?

A5: Streaking on a TLC plate can be caused by several factors, including the compound being too polar for the chosen eluent, overloading the spot, or interactions with the stationary phase. For quinoxaline derivatives, streaking can sometimes be an indication of on-plate decomposition or strong interaction with the acidic silanol groups.

Q6: I am still facing issues with purification. What other troubleshooting steps can I take?

A6: If you continue to experience difficulties, consider the following:

  • Solvent System Optimization: Experiment with different solvent systems on TLC to achieve better separation from impurities before attempting column chromatography.[5]

  • Dry Loading: If your compound has low solubility in the eluent, it may precipitate on the column. In such cases, pre-adsorbing the compound onto a small amount of silica gel (dry loading) can be beneficial.[1][4]

  • Inert Atmosphere: While primarily a concern during synthesis, running the column under an inert atmosphere (e.g., nitrogen or argon) can prevent potential oxidation if your compound is sensitive to air.[2]

Data Presentation

Table 1: Comparison of Purification Strategies for this compound

Purification StrategyStationary PhaseMobile Phase ConsiderationsAdvantagesDisadvantages
Standard Column Chromatography Silica GelHexane/Ethyl Acetate, Dichloromethane/MethanolReadily available, well-established.High risk of compound decomposition.[2]
Deactivated Silica Chromatography Silica Gel (treated with Triethylamine)Eluent containing 1-3% TriethylamineReduces acidity of silica, minimizes decomposition.[5]May require removal of triethylamine from fractions.
Alternative Stationary Phase Alumina, FlorisilSimilar to silica gel systemsLess acidic than silica, potentially reducing decomposition.[3]May also cause decomposition; stability should be pre-checked.[2]
Reverse-Phase Chromatography C18 SilicaWater/Acetonitrile, Water/MethanolSuitable for polar compounds, avoids acidic silica.[5]Requires different solvent systems and column packing procedures.
Recrystallization NoneSolvent in which the compound has high solubility at high temp and low solubility at low temp.Can yield highly pure material, avoids stationary phase interactions.[2]Dependent on finding a suitable solvent; may not remove all impurities.

Experimental Protocols

Protocol 1: Stability Test of this compound on Silica Gel (2D TLC)

Objective: To determine if this compound is stable on silica gel.[1][3]

Methodology:

  • Spotting: On a square TLC plate, carefully spot a concentrated solution of your crude or purified compound in one of the bottom corners. Keep the spot small and well-defined.[1]

  • First Elution: Develop the TLC plate in a suitable solvent system that gives your compound an Rf value of approximately 0.2-0.4.

  • Drying: After the first run, remove the plate from the developing chamber and allow it to dry completely in a fume hood until all the solvent has evaporated.[1]

  • Second Elution: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots from the first run is now at the bottom. Develop the plate again in the same solvent system.[1]

  • Visualization and Interpretation: After the second elution, dry the plate and visualize the spots under a UV lamp (254 nm).

    • Stable Compound: A single spot will be observed on the 45-degree diagonal.

    • Unstable Compound: If the compound is degrading on the silica, new spots will appear off the diagonal.[1]

Mandatory Visualization

Decomposition_Pathway Compound 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Protonated_Intermediate Protonated Intermediate Compound->Protonated_Intermediate Protonation by acidic silanol groups Silica Silica Gel (Acidic Surface, Si-OH) Silica->Protonated_Intermediate Degradation_Products Degradation Products (e.g., ring-opened species, rearranged products) Protonated_Intermediate->Degradation_Products Hydrolysis/ Rearrangement

Caption: Plausible decomposition pathway of this compound on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_tlc 2D TLC Stability Test cluster_analysis Analysis Crude_Product Crude Product of 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Dissolve Dissolve in minimal solvent Crude_Product->Dissolve Spot_TLC Spot on corner of TLC plate Dissolve->Spot_TLC Elute_1D Elute in 1st Dimension Spot_TLC->Elute_1D Dry_Plate_1 Dry Plate Elute_1D->Dry_Plate_1 Rotate Rotate 90° Dry_Plate_1->Rotate Elute_2D Elute in 2nd Dimension Rotate->Elute_2D Dry_Plate_2 Dry Plate Elute_2D->Dry_Plate_2 Visualize Visualize under UV Dry_Plate_2->Visualize Stable Stable: Spot on Diagonal Visualize->Stable Unstable Unstable: Spots off Diagonal Visualize->Unstable

Caption: Experimental workflow for assessing compound stability on silica gel using 2D TLC.

Troubleshooting_Guide Start Low yield/extra spots after silica gel chromatography? Test_Stability Perform 2D TLC stability test Start->Test_Stability Is_Stable Is the compound stable? Test_Stability->Is_Stable Optimize_Chrom Optimize chromatography: - Check solvent purity - Adjust polarity - Ensure proper loading Is_Stable->Optimize_Chrom Yes Avoid_Silica Compound is unstable. Avoid silica gel. Is_Stable->Avoid_Silica No Success Purification Successful Optimize_Chrom->Success Recrystallize Try Recrystallization Avoid_Silica->Recrystallize Deactivate_Silica Use Deactivated Silica (e.g., with triethylamine) Avoid_Silica->Deactivate_Silica Alt_Phase Use Alternative Phase (Alumina, Florisil) Avoid_Silica->Alt_Phase Recrystallize->Success Deactivate_Silica->Success Check_Alt_Stability Check stability on alternative phase Alt_Phase->Check_Alt_Stability Is_Alt_Stable Is it stable? Check_Alt_Stability->Is_Alt_Stable Is_Alt_Stable->Recrystallize No Proceed_Chrom Proceed with chromatography on alternative phase Is_Alt_Stable->Proceed_Chrom Yes Proceed_Chrom->Success

Caption: Troubleshooting decision tree for the purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione. This resource is tailored for researchers, scientists, and drug development professionals to address common challenges and provide robust methodologies for scaling up this important heterocyclic compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most prevalent and straightforward method is the cyclocondensation reaction between 4-methyl-1,2-phenylenediamine and an oxalic acid derivative, such as oxalic acid dihydrate or diethyl oxalate.[1] This reaction is typically carried out under acidic conditions with heating.[1] Alternative green chemistry approaches, such as solvent-free grinding at room temperature and microwave-assisted synthesis, have also been developed to improve yields and reduce reaction times.[2][3][4]

Q2: I am consistently obtaining low yields. What are the likely causes and how can I improve them?

A2: Low yields are a common issue and can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion. Ensure sufficient reaction time and optimal temperature. For conventional heating methods, refluxing for at least 1.5-2 hours is often necessary.[2]

  • Purity of Starting Materials: Impurities in the 4-methyl-1,2-phenylenediamine or the oxalic acid derivative can lead to side reactions, thereby reducing the yield of the desired product.[2][5]

  • Suboptimal Reaction Conditions: Traditional heating methods can sometimes lead to product degradation.[1] Exploring alternative methods like microwave irradiation or solvent-free grinding can significantly improve yields.[1][5]

  • Product Loss During Work-up: The product can be lost during filtration, washing, or purification steps.[5] Careful handling and optimization of these procedures are crucial.

Q3: I am observing significant side product formation. How can I minimize this?

A3: Side product formation is often related to the reaction conditions and purity of reagents.

  • Oxidation of Phenylenediamine: 1,2-phenylenediamines are susceptible to oxidation, which can lead to colored impurities.[5] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this issue.[5]

  • Incomplete Cyclization: Under mild conditions or with insufficient heating, partially reacted intermediates may form.[2] Ensure adequate heating and reaction time to promote the formation of the desired quinoxaline ring.[2]

  • Decomposition of Oxalic Acid: At high temperatures, oxalic acid can decompose. Milder reaction conditions, such as those used in solvent-free grinding, can help minimize this.[5]

Q4: What are the best practices for purifying this compound?

A4: Purification can be challenging due to the low solubility of quinoxaline-2,3-diones in many common organic solvents.[5]

  • Recrystallization: This is the most effective method.[5] Ethanol is a commonly used solvent for recrystallization.[1][2] An alternative method involves dissolving the crude product in a 5% NaOH solution and then reprecipitating it by adding dilute HCl.[5]

  • Washing: Washing the crude solid with appropriate solvents can remove soluble impurities.[5]

  • Column Chromatography: This method should be approached with caution as some quinoxaline-2,3-diones can be unstable on silica gel.[5]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Product Formation Inactive reagents.Verify the purity and integrity of starting materials. 4-methyl-1,2-phenylenediamine can oxidize over time.
Insufficient heating or reaction time.Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Incorrect stoichiometry.Ensure the correct molar ratios of reactants are used.
Product is a Dark, Intractable Tar Oxidation of the diamine starting material.Use freshly purified 4-methyl-1,2-phenylenediamine and consider running the reaction under an inert atmosphere.[6]
Excessive heat or prolonged reaction time.Carefully control the reaction temperature and monitor the reaction to avoid unnecessary heating after completion.[6]
Difficulty in Isolating the Product High solubility of the product in the reaction solvent.Cool the reaction mixture in an ice bath to promote precipitation. If the product is still soluble, carefully remove the solvent under reduced pressure.
Fine precipitate that passes through the filter paper.Use a finer porosity filter paper or a double layer of filter paper. Allow the precipitate to settle before filtration.
Product Contaminated with Starting Materials Incomplete reaction.Extend the reaction time or increase the temperature.
Inefficient purification.Optimize the recrystallization solvent system or the washing procedure.

Experimental Protocols

Protocol 1: Conventional Synthesis via Reflux in Acidic Solution

This method is a traditional and widely used approach for the synthesis of this compound.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Concentrated Hydrochloric Acid (4N HCl)

  • Ethanol (for recrystallization)

  • Deionized water

Procedure:

  • In a round-bottom flask, suspend 4-methyl-o-phenylenediamine (1 equivalent) in 4N hydrochloric acid.

  • Add oxalic acid (1 equivalent) to the mixture.

  • Heat the reaction mixture under reflux for 8 hours.

  • Cool the mixture to room temperature, which should cause the product to precipitate.

  • Collect the solid product by filtration and wash it thoroughly with water.

  • Purify the crude product by recrystallization from ethanol to obtain this compound as a solid.

Protocol 2: Solvent-Free Grinding Synthesis

This environmentally friendly method offers high yields in a short reaction time at room temperature.[3]

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Mortar and pestle

  • Water/ethanol mixture (for crystallization)

Procedure:

  • Place 4-methyl-1,2-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol) in a mortar.[2][3]

  • Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.[2][3]

  • Continue grinding until the mixture turns into a melt.[5]

  • Allow the reaction to proceed for the required time (typically monitored by TLC).

  • Crystallize the resulting solid from a water or water/ethanol mixture to obtain the pure product.[3]

Protocol 3: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times and often improves yields.[1]

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Water

  • Microwave synthesizer

Procedure:

  • In an open beaker, thoroughly mix a powdered mixture of 4-methyl-1,2-phenylenediamine (0.01 mol) and oxalic acid dihydrate (0.01 mol).[5]

  • Add 1 mL of water and mix thoroughly.[5]

  • Irradiate the mixture in a microwave synthesizer at 400 W for 3 minutes.[5]

  • Add 100 mL of water and irradiate for an additional minute to obtain a clear solution.[5]

  • Allow the solution to stand at room temperature for the product to crystallize.

  • Filter the solid product, wash with water, and if necessary, recrystallize from a 5% NaOH solution followed by acidification with dilute HCl.[5]

Data Presentation

Table 1: Comparison of Synthetic Methods

MethodTypical Reaction TimeTemperatureSolventTypical YieldReference
Conventional Heating8 hoursReflux4N HCl90%
Solvent-Free Grinding10-30 minutesRoom TemperatureNoneHigh[3]
Microwave-Assisted3-4 minutesN/AWaterHigh[1][5]

Table 2: Spectroscopic Data for this compound

Technique Data Reference
¹H NMR (400 MHz, DMSO-d₆)δ = 2.21 (s, 3H, CH₃), 6.78 (d, 1H, Ar-H), 7.22 (s, 1H, Ar-H), 7.51 (d, 1H, Ar-H), 10.11 (m, 2H, NH)[3]
¹³C NMR (100 MHz, DMSO-d₆)δ = 21.2, 117.5, 119.3, 123.7, 127.3, 131.2, 135.7, 156.5[3]
Mass Spec (m/z) 176.0 (M+)[3]
Molecular Formula C₉H₈N₂O₂[7]
Molecular Weight 176.17 g/mol [7]

Visualizations

Synthesis_Workflow General Experimental Workflow for Synthesis cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Reactant1 4-methyl-1,2-phenylenediamine Reaction Cyclocondensation Reactant1->Reaction Reactant2 Oxalic Acid Derivative Reactant2->Reaction Isolation Isolation (Filtration) Reaction->Isolation Purification Purification (Recrystallization) Isolation->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Workflow Troubleshooting Decision Tree for Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions Check_Purity->Check_Conditions Reagents are Pure Purify_Reagents Purify/Replace Reagents Check_Purity->Purify_Reagents Impurities Found Check_Workup Analyze Work-up & Purification Check_Conditions->Check_Workup Conditions Optimal Optimize_Time_Temp Optimize Time & Temperature Check_Conditions->Optimize_Time_Temp Suboptimal Change_Method Consider Alternative Method (Microwave/Grinding) Check_Conditions->Change_Method Still Low Yield Optimize_Isolation Optimize Isolation/Purification Steps Check_Workup->Optimize_Isolation Losses Identified

Caption: A decision tree to troubleshoot low product yields during synthesis.

Reaction_Pathway Chemical Reaction for Synthesis Reactant1 4-methyl-1,2-phenylenediamine plus + Reactant1->plus Reactant2 Oxalic Acid arrow Reactant2->arrow Product 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione plus2 + Product->plus2 Water 2 H₂O plus->Reactant2 arrow->Product plus2->Water

Caption: The cyclocondensation reaction pathway for the synthesis of the target compound.

References

Validation & Comparative

Comparative Analysis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione and its Analogs as AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of substituted 1,4-dihydroquinoxaline-2,3-diones, focusing on their role as antagonists for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The AMPA receptor, an ionotropic glutamate receptor, is critical for mediating fast excitatory neurotransmission in the central nervous system, making it a key target for therapeutic intervention in various neurological disorders.[1][2]

Comparative Biological Activity Data

The antagonist potency of quinoxalinedione derivatives is commonly evaluated using two primary methods: radioligand binding assays to determine the concentration that inhibits 50% of specific binding (IC50), and functional assays, such as electrophysiology, to measure the concentration that produces a 50% maximal response (EC50). The following table summarizes the comparative antagonist activity of 6,7-dimethyl-1,4-dihydroquinoxaline-2,3-dione against two benchmark competitive AMPA receptor antagonists: DNQX (6,7-dinitroquinoxaline-2,3-dione) and NBQX (2,3-dihydroxy-6-nitro-7-sulfamoyl-benzo(f)quinoxaline).[3][4][5][6]

CompoundAssay TypeTarget(s)IC50 (µM)EC50 (µM)
6,7-dimethyl-quinoxaline-2,3-dione Binding AssayAMPA Receptor22 - 51[3]-
Functional AssayAMPA Receptor-290 - 300[3]
DNQX (Alternative)Binding AssayAMPA Receptor0.5[4]-
Functional AssayAMPA Receptor30[3]
NBQX (Alternative)Binding AssayAMPA Receptor0.15[5]-
Functional AssayAMPA Receptor~0.4[7]

Note: Lower IC50 and EC50 values indicate higher potency. The data indicates that while the methyl-substituted quinoxalinedione acts as an antagonist, it is significantly less potent than the nitro-substituted analogs, DNQX and NBQX.

Signaling Pathway and Mechanism of Action

Quinoxalinediones act as competitive antagonists at the glutamate binding site on the AMPA receptor. By occupying this site, they prevent the endogenous ligand, glutamate, from binding and activating the receptor. This inhibition blocks the influx of sodium ions (Na+) into the postsynaptic neuron, thereby preventing depolarization and inhibiting excitatory neurotransmission.

AMPA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor (Ion Channel) Glutamate->AMPA_R Binds Depolarization Na+ Influx & Postsynaptic Depolarization AMPA_R->Depolarization Opens EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP Leads to Antagonist Quinoxalinedione Antagonist Antagonist->AMPA_R Blocks

Caption: AMPA receptor signaling and competitive antagonism by quinoxalinediones.

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of biological activity. Below are generalized protocols for the key experiments used to derive the data in this guide.

Competitive Radioligand Binding Assay (IC50 Determination)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.

a. Materials:

  • Membrane Preparation: Synaptic plasma membranes prepared from rat whole brain tissue.

  • Radioligand: [3H]AMPA (specific activity ~50-60 Ci/mmol).

  • Test Compounds: 1,4-dihydro-6-methylquinoxaline-2,3-dione and other antagonists.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Non-specific Binding Control: High concentration of unlabeled glutamate (e.g., 1 mM).

  • Instrumentation: Scintillation counter, 96-well microplates, filtration manifold.

b. Procedure:

  • Reaction Mixture Preparation: In each well of a 96-well plate, combine the rat brain membrane preparation, a fixed concentration of [3H]AMPA (typically at its Kd value), and varying concentrations of the test compound.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 60 minutes) to reach binding equilibrium.

  • Termination of Binding: Rapidly filter the contents of each well through glass fiber filters using a cell harvester/filtration manifold. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot this percentage against the log concentration of the compound. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology (Functional EC50 Determination)

This functional assay measures the inhibitory effect of a compound on ion currents evoked by an agonist in cultured neurons or brain slices.[8][9][10]

a. Materials:

  • Cell Preparation: Primary cultured neurons (e.g., mouse cortical neurons) or acute brain slices (e.g., rat hippocampal slices).[7]

  • External Solution (Artificial Cerebrospinal Fluid - ACSF): Containing physiological concentrations of ions (NaCl, KCl, CaCl2, MgCl2, glucose, HEPES), bubbled with 95% O2 / 5% CO2.

  • Internal (Pipette) Solution: Containing ions that mimic the intracellular environment (e.g., CsF or CsCl-based).

  • Agonist: AMPA or glutamate.

  • Test Compounds: Quinoxalinedione antagonists.

  • Instrumentation: Patch-clamp amplifier, microscope, micromanipulators, perfusion system.

b. Procedure:

  • Cell Patching: Under a microscope, a glass micropipette filled with internal solution is brought into contact with a neuron to form a high-resistance seal ("giga-seal"). The cell membrane under the pipette is then ruptured to achieve the "whole-cell" configuration, allowing control of the cell's membrane potential and measurement of ion currents.

  • Baseline Current Recording: Hold the neuron at a negative potential (e.g., -70 mV) to primarily measure Na+ influx.[8]

  • Agonist Application: Apply a fixed concentration of AMPA or glutamate via the perfusion system to evoke an inward current. Record this baseline response.

  • Antagonist Application: Co-apply the agonist with varying concentrations of the test antagonist.

  • Recording: Record the peak inward current in the presence of each antagonist concentration.

  • Data Analysis: Normalize the current responses to the baseline response (agonist alone). Plot the percentage of inhibition against the log concentration of the antagonist. Use a non-linear regression analysis to fit the data and determine the EC50 value.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Membranes - [3H]AMPA - Test Compounds B Combine Reagents in 96-well Plate A->B C Incubate to Reach Equilibrium B->C D Rapid Filtration to Separate Bound/Unbound C->D E Wash Filters D->E F Scintillation Counting (Measure Radioactivity) E->F G Plot % Inhibition vs. [Compound] F->G H Calculate IC50 via Non-linear Regression G->H

References

Comparative analysis of quinoxaline-2,3-dione derivatives' cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Cytotoxicity of Quinoxaline-2,3-dione Derivatives in Cancer Research

Quinoxaline-2,3-dione derivatives represent a versatile and promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] Of particular interest to drug development professionals is their significant potential as anticancer agents.[1][2] These compounds exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death), interference with microtubule formation, and the inhibition of key enzymes like protein kinases and topoisomerase II.[1][3][4] This guide provides a comparative overview of the cytotoxic effects of several quinoxaline-2,3-dione derivatives against various cancer cell lines, supported by experimental data and detailed protocols.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater potency. The following table summarizes the IC50 values for various quinoxaline-2,3-dione derivatives across several human cancer cell lines.

Compound ID/SeriesCancer Cell LineCell TypeIC50 (µM)
Compound 1i [5]MCF-7Breast Adenocarcinoma19
HeLaCervical Cancer20
Compound 1k [5]MCF-7Breast Adenocarcinoma16
HeLaCervical Cancer18
Compound 1l [5]MCF-7Breast Adenocarcinoma22
HeLaCervical Cancer25
Compound 1m [5]MCF-7Breast Adenocarcinoma18
HeLaCervical Cancer20
Compound 1n [5]MCF-7Breast Adenocarcinoma16
HeLaCervical Cancer18
Compound 1h [5]MCF-7Breast Adenocarcinoma53
HeLaCervical Cancer55
Compound VIIIc [3][6]HCT116Colon Carcinoma2.5
Compound XVa [6]HCT116Colon Carcinoma4.4
MCF-7Breast Adenocarcinoma5.3
Compound IV [3][4]PC-3Prostate Cancer2.11
Compound 12 [7]MCF-7Breast Adenocarcinoma3.82
Compound 10 [8]MKN 45Gastric Adenocarcinoma0.073
Compound 4m [2]A549Lung Cancer9.32

Note: Direct comparison of IC50 values should be approached with caution, as variations in experimental conditions between studies can influence the results.[3]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro cytotoxicity assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[5][9]

MTT Cytotoxicity Assay Protocol

This protocol provides a generalized procedure for determining the cytotoxic effects of quinoxaline-2,3-dione derivatives on cancer cell lines.

1. Cell Culture and Seeding:

  • Cancer cell lines (e.g., MCF-7, HeLa, HCT116) are cultured in an appropriate medium, such as RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).[9]

  • Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.[9]

  • Exponentially growing cells are harvested, counted, and seeded into 96-well microtiter plates at a predetermined density. The plates are then incubated for 24 hours to allow for cell attachment.[6]

2. Compound Treatment:

  • The quinoxaline-2,3-dione derivatives are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.

  • A range of concentrations of the test compounds are prepared by serial dilution.

  • The culture medium is removed from the wells and replaced with fresh medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) only.[5]

  • The plates are incubated for a specified period, typically 48 to 72 hours.[6]

3. MTT Assay and Absorbance Measurement:

  • Following the incubation period, the medium is removed, and a fresh solution of MTT (typically 5 mg/mL in phosphate-buffered saline) is added to each well.[3]

  • The plates are incubated for another 3-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • The MTT solution is carefully removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.[3]

  • The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[3]

4. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3]

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.

Cytotoxicity_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., MCF-7, HeLa) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding add_compounds 3. Add Quinoxaline Derivatives (Varying Concentrations) seeding->add_compounds incubation 4. Incubate (48-72 hours) add_compounds->incubation add_mtt 5. Add MTT Reagent incubation->add_mtt formazan 6. Formazan Crystal Formation add_mtt->formazan solubilize 7. Solubilize Crystals (Add DMSO) formazan->solubilize read_absorbance 8. Measure Absorbance (570 nm) solubilize->read_absorbance calc_ic50 9. Calculate IC50 Value read_absorbance->calc_ic50

Caption: Workflow for MTT-based cytotoxicity assessment.

Apoptosis_Pathway cluster_signal Inducing Signal cluster_regulation Mitochondrial Regulation cluster_execution Execution Phase derivative Quinoxaline-2,3-dione Derivative bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 inhibits bax Bax (Pro-apoptotic) derivative->bax activates mito Mitochondria bcl2->mito prevents permeabilization bax->mito promotes permeabilization cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation (Executioner) caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

A Comparative Guide to 1,4-Dihydro-6-methylquinoxaline-2,3-dione and Other AMPA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 1,4-Dihydro-6-methylquinoxaline-2,3-dione with other prominent α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor antagonists. The information presented is based on available experimental data to assist researchers in selecting appropriate tools for their studies in neuroscience and pharmacology.

Introduction to AMPA Receptor Antagonists

AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their antagonists are crucial research tools and hold therapeutic potential for various neurological and psychiatric disorders characterized by excessive glutamatergic activity, such as epilepsy and excitotoxicity-induced neuronal damage. Quinoxalinediones, including this compound, represent a significant class of competitive AMPA receptor antagonists. This guide will compare this specific compound with other well-characterized antagonists from both the quinoxalinedione and other chemical classes.

Quantitative Comparison of AMPA Receptor Antagonists

The following table summarizes the binding affinity (Ki) and functional potency (IC50) of various AMPA receptor antagonists. It is important to note that direct comparative data for this compound is limited in the readily available literature. Therefore, data for a closely related compound, 6,7-dimethylquinoxaline-2,3-dione, is included as a surrogate, based on studies showing that methyl substitutions at these positions confer antagonist activity.

CompoundClassReceptor Binding (Ki, µM)Functional Antagonism (IC50, µM)Selectivity Profile
This compound (surrogate data) Quinoxalinedione~22-51 (binding assay)[1]~290-300 (functional assay)[1]Competitive antagonist at AMPA receptors.
NBQX Quinoxalinedione0.021[2]0.4 (in vitro)[3]Potent and selective competitive antagonist of AMPA receptors.[4]
CNQX QuinoxalinedioneN/AN/ACompetitive antagonist at AMPA and kainate receptors.[5]
DNQX QuinoxalinedioneN/A0.74 (binding assay)[1]Competitive antagonist at AMPA and kainate receptors.
GYKI 52466 2,3-BenzodiazepineN/A7.5 (in vitro)[3]Non-competitive antagonist of AMPA receptors.[6]
Perampanel Non-competitiveN/AN/AA high-potency non-competitive AMPA receptor antagonist.[6]

Disclaimer: The data for this compound is based on findings for 6,7-dimethyl-substituted quinoxalinediones as reported in the cited literature.[1] Further direct experimental validation is recommended.

Signaling Pathways and Experimental Workflows

To understand the context of the presented data, the following diagrams illustrate the mechanism of AMPA receptor antagonism and a typical experimental workflow for its characterization.

AMPA_Antagonism cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates Na_Ca_Influx Na+/Ca2+ Influx Ion_Channel->Na_Ca_Influx Opens Depolarization Depolarization Na_Ca_Influx->Depolarization Antagonist Quinoxalinedione Antagonist Antagonist->AMPA_R Competitively Blocks

Caption: Mechanism of competitive AMPA receptor antagonism.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay (Determine Ki) Animal_Model Animal Model of Disease (e.g., Epilepsy) Binding_Assay->Animal_Model Patch_Clamp Whole-Cell Patch Clamp (Determine IC50) Patch_Clamp->Animal_Model Behavioral_Test Behavioral Assessment Animal_Model->Behavioral_Test Efficacy_Toxicity Efficacy & Toxicity Behavioral_Test->Efficacy_Toxicity Compound_Synthesis Compound Synthesis (this compound) Compound_Synthesis->Binding_Assay Compound_Synthesis->Patch_Clamp

Caption: Experimental workflow for AMPA antagonist evaluation.

Detailed Experimental Protocols

Radioligand Binding Assay for AMPA Receptor

This protocol is a standard method to determine the binding affinity (Ki) of a compound for the AMPA receptor.

a. Materials:

  • Membrane Preparation: Synaptic membranes isolated from rat cerebral cortex.

  • Radioligand: [³H]AMPA (a radioactively labeled form of the AMPA agonist).

  • Assay Buffer: Typically 50 mM Tris-HCl buffer (pH 7.4).

  • Test Compound: this compound or other antagonists at various concentrations.

  • Non-specific Binding Control: A high concentration of a known ligand (e.g., 1 mM L-glutamate) to determine non-specific binding.

  • Filtration System: A cell harvester with glass fiber filters.

  • Scintillation Counter: To measure radioactivity.

b. Procedure:

  • Incubation: In a series of tubes, combine the synaptic membrane preparation, [³H]AMPA, and varying concentrations of the test compound in the assay buffer. Include tubes for total binding (no competitor) and non-specific binding.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each tube through the glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) can be determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the functional antagonism of AMPA receptor-mediated currents in neurons.

a. Materials:

  • Cell Preparation: Cultured neurons or acute brain slices.

  • Recording Chamber: A chamber for perfusing the cells with artificial cerebrospinal fluid (aCSF).

  • Patch Pipettes: Glass micropipettes with a tip resistance of 3-7 MΩ.

  • Internal Solution: A solution mimicking the intracellular ionic composition, filling the patch pipette.

  • External Solution (aCSF): A solution mimicking the extracellular environment.

  • AMPA Receptor Agonist: e.g., AMPA or glutamate.

  • Test Compound: this compound or other antagonists.

  • Electrophysiology Rig: Including an amplifier, micromanipulator, and data acquisition system.

b. Procedure:

  • Cell Preparation: Place the cultured neurons or brain slice in the recording chamber and continuously perfuse with oxygenated aCSF.

  • Patching: Under a microscope, approach a neuron with the patch pipette filled with internal solution. Apply gentle suction to form a high-resistance seal (giga-seal) with the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of negative pressure to rupture the membrane patch, establishing electrical and chemical access to the cell's interior.

  • Recording: Clamp the cell at a holding potential (e.g., -70 mV) to record inward currents.

  • Agonist Application: Apply the AMPA receptor agonist to the cell to evoke a baseline current.

  • Antagonist Application: Co-apply the test compound at various concentrations with the agonist and record the resulting currents.

  • Data Analysis: Measure the peak amplitude of the AMPA receptor-mediated currents in the absence and presence of the antagonist. Plot the percentage of inhibition of the current against the antagonist concentration to determine the IC50 value.

Conclusion

This compound, as a member of the quinoxalinedione class, is expected to be a competitive AMPA receptor antagonist. While direct comparative data is sparse, related compounds show moderate to high affinity and potency. Its performance relative to other antagonists like NBQX (a potent quinoxalinedione) and non-competitive antagonists such as GYKI 52466 and perampanel will depend on the specific requirements of the research, including the desired potency, selectivity, and mechanism of action. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further characterize the pharmacological profile of this compound.

References

A Comparative Guide to the Structure-Activity Relationship of 6-Substituted Quinoxaline-2,3-diones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinoxaline-2,3-diones are a class of heterocyclic compounds that have attracted significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] This guide presents a comparative analysis of the structure-activity relationships (SAR) of 6-substituted quinoxaline-2,3-diones. The primary focus is on their role as antagonists for critical excitatory amino acid receptors in the central nervous system, namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA), kainate, and N-methyl-D-aspartate (NMDA) receptors.[1][3][4] Insights are supported by experimental data to aid in the rational design of novel therapeutic agents. Additionally, the anticancer and antimicrobial activities of certain derivatives are explored.[2]

Core Structure and Pharmacological Significance

The fundamental quinoxaline-2,3-dione scaffold is a fused ring system composed of a benzene ring and a pyrazine ring.[5] Substitutions at the 6- and 7-positions of the benzene ring, in particular, have been shown to be critical determinants of potency and selectivity for various biological targets. These compounds are widely recognized as competitive antagonists at non-NMDA (AMPA and kainate) glutamate receptors and have also been found to interact with the glycine binding site of the NMDA receptor.[4][6][7]

Data Presentation: Quantitative Structure-Activity Relationship

The following tables summarize the in vitro activities of various 6-substituted quinoxaline-2,3-dione analogs, demonstrating how different substituents influence their potency as glutamate receptor antagonists and cytotoxic agents.

Table 1: Antagonism of AMPA and NMDA Receptors by 6,7-Disubstituted Analogs

CompoundR6 SubstituentR7 SubstituentReceptor TargetIC50 or Kb (µM)Reference
DNQX NO₂NO₂AMPA Receptor Binding ([³H]AMPA)0.74[1]
NMDA/Glycine SitePotent Antagonist[6][8]
CNQX NO₂CNAMPA ReceptorPotent Antagonist[7]
NMDA/Glycine SitePotent Antagonist[6][9]
ACEA 1021 ClClNMDA/Glycine Site (Kb)~0.006-0.008[4]
(+ 5-NO₂)Non-NMDA Receptors (Kb)0.9-1.5[4]

Note: ACEA 1021 is a trisubstituted analog with a 5-nitro group, highlighting the potentiation of activity by substitution at adjacent positions.

Table 2: Cytotoxic Activity of 6-Bromo-Quinoxaline Derivatives Against Human Cancer Cell Lines

CompoundR Substituent(s)Cell LineIC50 (µg/mL)Reference
Compound 4 2-chloro-3-(2-(4-chlorobenzoyl)hydrazinyl)Various0.01 - 0.06[2]
Compound 5a 2-chloro-3-(2-(1-(4-chlorophenyl)-ethylidene)hydrazinyl)Various0.01 - 0.06[2]
Compound 5b 2-chloro-3-(2-(1-(4-methoxyphenyl)-ethylidene)hydrazinyl)Various0.01 - 0.06[2]
Compound 11 (Structure not fully specified)Various1.18 - 2.86[2]
Analysis of Structure-Activity Relationships (SAR)

The biological activity of quinoxaline-2,3-diones is highly dependent on the nature and position of substituents on the benzo ring.

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups at the 6- and 7-positions, such as nitro (NO₂) and cyano (CN), is a hallmark of potent non-NMDA receptor antagonists like DNQX and CNQX.[6][7] These groups are crucial for high-affinity binding.

  • Halogen Substitution: Halogen atoms (e.g., Cl, Br) at the 6- and 7-positions, particularly in conjunction with a 5-nitro group, lead to exceptionally high potency and selectivity for the NMDA receptor's glycine binding site.[4] For example, removing the 5-nitro group from a 6,7-dihalo analog can decrease potency by approximately 100-fold.[4]

  • Anticancer Activity: For anticancer applications, a 6-bromo substituent serves as a key precursor for synthesizing various derivatives.[2] The specific nature of the side chain attached at the 2- or 3-position of the quinoxaline core dictates the cytotoxic potency, with certain hydrazinyl and hydrazinylidene derivatives showing exceptionally high activity (IC50 values in the nanomolar range).[2]

  • Solubility: While potent, many quinoxaline-2,3-dione antagonists suffer from low aqueous solubility. Efforts to improve this physical property include the design of nonplanar analogues, which can lessen efficient packing in the solid state and lead to increased water solubility while retaining receptor affinity.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of 6-substituted quinoxaline-2,3-diones.

Protocol 1: General Synthesis of Quinoxaline-2,3-diones via Microwave Irradiation

This protocol describes an efficient synthesis of the quinoxaline-2,3-dione scaffold from an appropriately substituted o-phenylenediamine and oxalic acid, accelerated by microwave energy.[11]

Materials:

  • Substituted o-phenylenediamine (e.g., 4-substituted-1,2-diaminobenzene) (1.0 mmol)

  • Oxalic acid dihydrate (1.0 mmol)

  • Microwave synthesis vial (10-20 mL) with a magnetic stir bar

  • Minimal high-boiling solvent (e.g., DMF or water) or solvent-free conditions

Procedure:

  • Place the substituted o-phenylenediamine (1.0 mmol) and oxalic acid dihydrate (1.0 mmol) into a microwave synthesis vial.

  • For a solvent-free approach, mix the solids thoroughly. Alternatively, a minimal amount of solvent can be added.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture for 2-5 minutes at a moderate power level. The reaction progress can be monitored by observing the formation of a solid precipitate.

  • Upon completion, allow the reaction vial to cool to room temperature.

  • Add water to the reaction mixture to precipitate the product fully.

  • Collect the solid product by filtration, wash with water, and dry. The crude product can be further purified by recrystallization.[12]

  • The purity of the compound can be checked using Thin Layer Chromatography (TLC).[11]

Protocol 2: In Vitro AMPA Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the AMPA receptor.

Materials:

  • Rat cortical membranes (source of AMPA receptors)

  • [³H]AMPA (radioligand)

  • Test compounds (6-substituted quinoxaline-2,3-diones) at various concentrations

  • Assay buffer (e.g., Tris-HCl with KSCN)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare rat cortical membranes and suspend them in the assay buffer.

  • In a series of tubes, add a fixed concentration of [³H]AMPA and varying concentrations of the test compound.

  • Initiate the binding reaction by adding the membrane suspension to the tubes.

  • Incubate the mixture for a specified period (e.g., 30 minutes) on ice to allow binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [³H]AMPA.

Mandatory Visualizations

The following diagrams illustrate key processes and relationships described in this guide.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction cluster_conditions Conditions cluster_workup Workup & Purification Reactant1 6-Substituted o-Phenylenediamine Condensation Condensation Reaction Reactant1->Condensation Reactant2 Oxalic Acid Reactant2->Condensation Heat Microwave Irradiation (2-5 mins) Condensation->Heat Precipitation Precipitation (add water) Condensation->Precipitation Filtration Filtration Precipitation->Filtration Purification Recrystallization Filtration->Purification Product 6-Substituted Quinoxaline-2,3-dione Purification->Product SAR_Logic cluster_substituents Substituents at 6- & 7-Positions cluster_activity Resulting Biological Activity Core Quinoxaline-2,3-dione Core EWG Strong Electron- Withdrawing Groups (e.g., -NO2, -CN) Core->EWG Halogen Halogens (e.g., -Cl, -Br) + 5-NO2 Core->Halogen AMPDA_Antagonism Potent AMPA/Kainate Receptor Antagonism EWG->AMPDA_Antagonism leads to NMDA_Antagonism High Potency & Selectivity for NMDA/Glycine Site Halogen->NMDA_Antagonism leads to Assay_Workflow cluster_prep Preparation cluster_analysis Analysis Receptors Prepare Receptor Membranes Incubation Incubate: Membranes + Radioligand + Test Compound Receptors->Incubation Ligand Prepare Radioligand ([3H]AMPA) Ligand->Incubation Compound Prepare Test Compound Dilutions Compound->Incubation Filter Separate Bound/ Free via Filtration Incubation->Filter Count Quantify Radioactivity (Scintillation Counting) Filter->Count Calculate Calculate IC50 Value Count->Calculate

References

Comparative In Vivo Efficacy of Quinoxaline-2,3-dione Analogs and Other Neuroprotective Agents in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the neuroprotective potential of 1,4-Dihydro-6-methylquinoxaline-2,3-dione's structural analogs and alternative compounds in preclinical models of Parkinson's disease, providing key experimental data and mechanistic insights for researchers and drug development professionals.

Comparative Efficacy in the MPTP Mouse Model

The MPTP-induced mouse model is a cornerstone of Parkinson's disease research, replicating the loss of dopaminergic neurons in the substantia nigra pars compacta (SNpc) and subsequent motor deficits observed in patients. The following table summarizes the quantitative efficacy of various neuroprotective agents in this model, focusing on key endpoints such as the preservation of dopaminergic neurons (quantified by tyrosine hydroxylase-positive cell counts) and the restoration of striatal dopamine levels.

Table 1: In Vivo Efficacy of Neuroprotective Agents in the MPTP Mouse Model of Parkinson's Disease

CompoundAnimal ModelDosage and AdministrationKey Efficacy EndpointsOutcome
PAQ MPTP-induced mouse modelNot specified in detailAttenuation of neurodegenerationDemonstrated neuroprotective effects, though specific quantitative data on motor or survival outcomes are not detailed in primary literature.[1]
MPAQ Not specified in detailNot specified in detailProtection against spontaneous and progressive death of dopaminergic neuronsIdentified as a suitable candidate for neuroprotective therapy in Parkinson's disease.[2]
Minocycline MPTP-induced mouse model90 or 120 mg/kg, daily- Increased viable Tyrosine Hydroxylase (TH)-positive neurons in the SNpc.- Blocked the MPTP-induced decrease in striatal dopamine.- At 90 mg/kg, TH-positive neurons were at 56% of control.- At 120 mg/kg, TH-positive neurons were at 77% of control.- At 120 mg/kg, striatal dopamine levels were 56% of untreated controls, compared to 19% in the MPTP-only group.[3]
Creatine MPTP-induced mouse modelOral supplementation- Protected against MPTP-induced dopamine depletions.- Protected against the loss of Nissl and TH-immunostained neurons in the substantia nigra.Showed significant protection against MPTP-induced neurotoxicity.[4]
Rasagiline MPTP-induced mouse model10 mg/kg s.c., daily- Attenuated the neurotoxic effects of MPTP on motor impairment.- Reduced the loss of dopaminergic cells in the substantia nigra.- Decreased striatal dopamine depletion.Markedly attenuated the neurotoxic effects of MPTP at behavioral, histological, and biochemical levels.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols employed in the evaluation of these neuroprotective agents.

MPTP-Induced Parkinson's Disease Mouse Model

A widely accepted protocol for inducing Parkinson's-like pathology in mice involves the administration of MPTP. A common regimen includes:

  • Animal Model: C57BL/6 mice are frequently used due to their susceptibility to MPTP.

  • MPTP Administration: Four intraperitoneal injections of MPTP (typically 20 mg/kg) are administered at 2-hour intervals.[6][7] This regimen leads to a significant depletion of striatal dopamine (up to 90%) and a loss of dopaminergic neurons in the SNpc (up to 70%).[6][7]

  • Post-Treatment Period: Animals are typically monitored for 7 to 21 days post-injection to allow for the stabilization of the dopaminergic lesion before behavioral and histological assessments.

Behavioral Assessment: Rotarod Test

Motor coordination and balance are commonly assessed using the rotarod test.

  • Apparatus: A rotating rod with adjustable speed.

  • Procedure: Mice are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm).

  • Endpoint: The latency to fall from the rod is recorded. A longer latency indicates better motor coordination.

Histological Analysis: Tyrosine Hydroxylase (TH) Immunohistochemistry

The extent of dopaminergic neuron loss is quantified by staining for tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.

  • Tissue Preparation: Brains are collected, fixed, and sectioned.

  • Staining: Sections are incubated with a primary antibody against TH, followed by a secondary antibody conjugated to a detectable marker.

  • Quantification: The number of TH-positive neurons in the substantia nigra is counted using stereological methods to provide an unbiased estimate of neuronal survival.

Signaling Pathways and Mechanisms of Action

The neuroprotective effects of 6-aminoquinoxaline derivatives are believed to be mediated through the modulation of key signaling pathways involved in neuronal survival.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates AMPA_R AMPA Receptor Glutamate->AMPA_R Activates Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx AMPA_R->Ca_influx Excitotoxicity Excitotoxicity Ca_influx->Excitotoxicity Leads to ER Endoplasmic Reticulum RyR Ryanodine Receptor Ca_release Ca²⁺ Release RyR->Ca_release Mediates PKA PKA Activation Ca_release->PKA Neuroprotection Neuroprotection PKA->Neuroprotection PAQ PAQ (6-Aminoquinoxaline Derivative) PAQ->NMDA_R Antagonizes (putative) PAQ->AMPA_R Antagonizes (putative) PAQ->RyR Activates

Caption: Proposed neuroprotective signaling pathway of PAQ.

Many quinoxaline derivatives are known to act as antagonists of NMDA and AMPA receptors, thereby reducing excitotoxicity caused by excessive glutamate stimulation. The neuroprotective action of the 6-aminoquinoxaline derivative PAQ has been partially attributed to the activation of ryanodine receptors on the endoplasmic reticulum, leading to the modulation of intracellular calcium signaling and subsequent activation of pro-survival pathways, such as those involving Protein Kinase A (PKA).[8]

Conclusion

While direct in vivo data for this compound is currently lacking, the evidence from its structural analogs, MPAQ and PAQ, suggests a promising neuroprotective potential, particularly in the context of Parkinson's disease. The comparative data presented here for established neuroprotective agents like Minocycline, Creatine, and Rasagiline provide a benchmark for the future evaluation of this class of compounds. Further investigation into the specific dosage, administration routes, and quantitative efficacy of 6-aminoquinoxaline derivatives is warranted to fully elucidate their therapeutic utility. The unique mechanism of action proposed for PAQ, involving the activation of ryanodine receptors, presents a novel avenue for the development of neuroprotective strategies for neurodegenerative disorders.

References

Comparative Toxicity Profile of 1,4-Dihydro-6-methylquinoxaline-2,3-dione and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the toxicity profile of 1,4-Dihydro-6-methylquinoxaline-2,3-dione and related quinoxaline derivatives. Due to limited direct toxicological data on this compound, this comparison relies on available information for structurally similar compounds to provide a predictive overview for researchers, scientists, and drug development professionals. Quinoxaline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including potential therapeutic applications in oncology and neurology.[1][2][3]

Executive Summary

This compound is a quinoxalinone derivative with potential applications in pharmaceutical research.[3][4] While specific toxicity data for this compound is not extensively available, general information from suppliers suggests it does not meet GHS hazard criteria for a majority of reporters.[5] This guide contextualizes its potential toxicity by comparing it with other quinoxaline derivatives for which experimental data have been published. Comparisons are drawn from in vitro cytotoxicity assays, in vivo acute toxicity studies, and neuropharmacological evaluations of related compounds.

Comparative Toxicity Data

The following tables summarize the available quantitative toxicity data for various quinoxaline derivatives, providing a benchmark for assessing the potential toxicity of this compound.

Table 1: In Vitro Cytotoxicity of Quinoxaline Derivatives

Compound/DerivativeCell LineAssayEndpointResultReference
Various Quinoxaline Derivatives Multiple Cancer Cell LinesMTT AssayGI50Compound 3h showed the highest activity against Leukemia RPMI-8226 cell lines (GI50: 1.11 μM).[6]
Benzo[g]quinoxaline Derivative 3 MCF-7 (Breast Cancer)Not SpecifiedIC502.89 µM[7]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione (10) MKN 45 (Gastric Cancer)MTT AssayIC500.073 µM[8]
Indolo[2,3-b]quinoxaline Hybrid (11-b) Normal CellsNot SpecifiedCC50315,578.68 μM (indicating minimal toxicity)[9]
2,3-Dimethylquinoxaline (DMQ) HepG2 (Liver Cancer)ATP QuantificationCell ViabilityNo significant reduction at concentrations ≤100 µM.[10]

Table 2: In Vivo Acute Toxicity of Quinoxaline Derivatives

Compound/DerivativeAnimal ModelRoute of AdministrationEndpointResultReference
2,3-Dimethylquinoxaline (DMQ) MiceOralLD50> 2000 mg/kg[10]
Quinoxaline 1,4-di-N-oxides Wistar RatsIntraperitonealLD5030 - 120 mg/kg (for most compounds tested)[11]

Experimental Protocols

Detailed methodologies for key toxicological experiments are crucial for the interpretation and replication of results.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol is a generalized procedure based on methodologies reported for quinoxaline derivatives.[8][12]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Serial dilutions of the test quinoxaline derivatives are prepared in the culture medium. The initial medium is removed from the wells and replaced with 100 µL of the medium containing different concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.[12]

  • Incubation: The plates are incubated for an additional 48-72 hours under the same conditions.[12]

  • MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Reading: The plate is gently shaken for 10-15 minutes to ensure complete dissolution of the formazan. The absorbance is measured at approximately 570 nm using a microplate reader.[12]

  • Data Analysis: The percentage of cell viability is calculated for each concentration relative to the vehicle control. The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, is determined by plotting cell viability against compound concentration.[12]

In Vivo Acute Oral Toxicity (OECD Guideline 423)

This protocol is based on the OECD Test Guideline 423 for Acute Oral Toxicity - Acute Toxic Class Method, as referenced in a study on a quinoxaline derivative.[10]

  • Animal Selection: Healthy, young adult rodents (e.g., mice or rats) of a single sex are used.

  • Housing and Acclimatization: Animals are housed in standard conditions with controlled temperature, humidity, and a 12-hour light/dark cycle. They are allowed to acclimatize for at least 5 days before the study.

  • Fasting: Animals are fasted overnight prior to dosing (food, but not water, is withheld).

  • Dosing: The test substance is administered orally by gavage at a starting dose level (e.g., 2000 mg/kg).

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Observations are made frequently on the day of dosing and at least once daily thereafter.

  • Endpoint: The primary endpoint is mortality. The LD₅₀ (median lethal dose) is estimated based on the number of mortalities at different dose levels.

Potential Signaling Pathways and Experimental Workflows

The biological effects of quinoxaline derivatives are often mediated through their interaction with specific signaling pathways. Additionally, a structured workflow is essential for the systematic toxicological evaluation of new chemical entities.

G General Workflow for Toxicity Screening of Quinoxaline Derivatives cluster_0 In Vitro Screening cluster_1 In Vivo Studies Cytotoxicity Assays Cytotoxicity Assays (e.g., MTT, LDH) Genotoxicity Assays Genotoxicity Assays (e.g., Ames Test) Cytotoxicity Assays->Genotoxicity Assays Specific Toxicity Assays Specific Toxicity Assays (e.g., Hepatotoxicity, Cardiotoxicity) Genotoxicity Assays->Specific Toxicity Assays Acute Toxicity Acute Toxicity Studies (e.g., OECD 423) Specific Toxicity Assays->Acute Toxicity Sub-acute/Chronic Toxicity Sub-acute/Chronic Toxicity Acute Toxicity->Sub-acute/Chronic Toxicity Data Analysis & Risk Assessment Data Analysis & Risk Assessment Sub-acute/Chronic Toxicity->Data Analysis & Risk Assessment Compound Synthesis Compound Synthesis Compound Synthesis->Cytotoxicity Assays

Caption: A generalized workflow for the toxicological evaluation of novel quinoxaline derivatives.

Quinoxaline-2,3-diones are known to act as antagonists at ionotropic glutamate receptors, such as AMPA and NMDA receptors.[1][13] This interaction can be neuroprotective but may also lead to neurotoxicity at high concentrations or with prolonged exposure.

G Potential Neuroactive Signaling Pathway for Quinoxaline-2,3-diones Quinoxaline-2,3-dione Quinoxaline-2,3-dione AMPA/NMDA Receptor AMPA/NMDA Receptor Quinoxaline-2,3-dione->AMPA/NMDA Receptor Antagonizes Neuroprotection Neuroprotection Quinoxaline-2,3-dione->Neuroprotection Promotes Ca2+ Influx Ca2+ Influx AMPA/NMDA Receptor->Ca2+ Influx Mediates Glutamate Glutamate Glutamate->AMPA/NMDA Receptor Activates Excitotoxicity Excitotoxicity Ca2+ Influx->Excitotoxicity Leads to Neuronal Cell Death Neuronal Cell Death Excitotoxicity->Neuronal Cell Death

Caption: Antagonism of AMPA/NMDA receptors by quinoxaline-2,3-diones can modulate neuronal excitotoxicity.

References

A Comparative Guide to the Synthetic Routes of 1,4-Dihydro-6-methylquinoxaline-2,3-dione

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three primary synthetic routes for 1,4-Dihydro-6-methylquinoxaline-2,3-dione, a heterocyclic compound of significant interest in medicinal chemistry. The methodologies discussed are conventional heating, microwave-assisted synthesis, and solvent-free grinding. Each method is evaluated based on quantitative data, with detailed experimental protocols provided.

At a Glance: Comparison of Synthetic Routes

The synthesis of this compound is most commonly achieved through the cyclocondensation of 4-methyl-1,2-phenylenediamine with oxalic acid or its derivatives. The choice of synthetic route can significantly impact reaction time, yield, and environmental footprint.

Synthetic RouteKey Reagents & ConditionsReaction TimeYield (%)Key AdvantagesKey Disadvantages
Conventional Heating 4-methyl-1,2-phenylenediamine, Oxalic acid dihydrate, 4N HCl (aq), Reflux20 min - 2.5 h~85-98%High yield, Well-establishedLonger reaction times, Higher energy consumption
Microwave-Assisted Synthesis 4-methyl-1,2-phenylenediamine, Oxalic acid dihydrate, (Optional: catalyst, solvent)2 - 5 minHigh (>90%)Rapid synthesis, High yields, Potential for solvent-free conditionsRequires specialized microwave reactor
Solvent-Free Grinding 4-methyl-1,2-phenylenediamine, Oxalic acid dihydrate, Mortar and pestle at room temperature25 min92%Environmentally friendly (no solvent), Simple procedure, High yieldMay not be suitable for all scales of reaction

Experimental Protocols

Route 1: Conventional Heating

This method involves the reflux of reactants in an acidic aqueous solution.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • 4N Hydrochloric acid

  • Ethanol (for recrystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Büchner funnel and filter paper

Procedure:

  • In a round-bottom flask, suspend 4-methyl-1,2-phenylenediamine (1.0 eq) in 4N hydrochloric acid.

  • Add oxalic acid dihydrate (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux with stirring and maintain for 2.5 hours.[1]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature to allow for precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water.

  • Purify the crude product by recrystallization from aqueous ethanol to obtain pure this compound.

Route 2: Microwave-Assisted Synthesis

This approach utilizes microwave irradiation to accelerate the reaction, often with high efficiency.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Microwave synthesis vial (10 mL) with a magnetic stir bar

  • CEM Discover Microwave Synthesizer (or equivalent)

Procedure:

  • Place 4-methyl-1,2-phenylenediamine (1.0 mmol) and oxalic acid dihydrate (1.0 mmol) into a 10 mL microwave synthesis vial.[2]

  • For a solvent-free approach, thoroughly mix the solids. Alternatively, a minimal amount of a high-boiling point solvent like DMF or DMSO can be added.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture for 2-5 minutes at a moderate power level (e.g., 100-150 W).[2]

  • Monitor the reaction progress by observing the formation of a solid product.

  • After irradiation, allow the vial to cool to room temperature.

  • Add water to the reaction mixture and collect the solid product by filtration.

  • Wash the product with water and dry to yield this compound.

Route 3: Solvent-Free Grinding

This environmentally friendly method involves the mechanical grinding of reactants at room temperature.

Materials:

  • 4-methyl-1,2-phenylenediamine

  • Oxalic acid dihydrate

  • Mortar and pestle

  • Water or water/ethanol mixture (for crystallization)

Procedure:

  • In a mortar, combine 4-methyl-1,2-phenylenediamine (1 mmol) and oxalic acid dihydrate (1 mmol).[3]

  • Thoroughly grind the mixture with a pestle at room temperature in an open atmosphere.

  • Continue to grind the mixture occasionally for 25 minutes, during which the mixture may turn into a melt before solidifying.[3]

  • After the reaction is complete, crystallize the resulting solid from a water/ethanol (1:1) mixture to obtain the pure product.[3]

Visualization of Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

G Conventional Heating Workflow Reactants 4-methyl-1,2-phenylenediamine + Oxalic acid dihydrate + 4N HCl Reflux Reflux (2.5 hours) Reactants->Reflux Cooling Cool to Room Temperature Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Wash with Water Filtration->Washing Recrystallization Recrystallize from aq. Ethanol Washing->Recrystallization Product This compound Recrystallization->Product

Caption: Workflow for Conventional Heating Synthesis.

G Microwave-Assisted Synthesis Workflow Reactants 4-methyl-1,2-phenylenediamine + Oxalic acid dihydrate Microwave Microwave Irradiation (2-5 min) Reactants->Microwave Cooling Cool to Room Temperature Microwave->Cooling Precipitation Add Water Cooling->Precipitation Filtration Filtration Precipitation->Filtration Product This compound Filtration->Product

Caption: Workflow for Microwave-Assisted Synthesis.

G Solvent-Free Grinding Workflow Reactants 4-methyl-1,2-phenylenediamine + Oxalic acid dihydrate Grinding Grind in Mortar (25 min) Reactants->Grinding Crystallization Crystallize from Water/Ethanol Grinding->Crystallization Product This compound Crystallization->Product

Caption: Workflow for Solvent-Free Grinding Synthesis.

References

Comparative Analysis of the Antimicrobial Spectrum: 1,4-Dihydro-6-methylquinoxaline-2,3-dione Versus Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial profile of a novel quinoxaline derivative in comparison to established antibiotics.

Introduction

Data Presentation: Antimicrobial Spectrum of Standard Antibiotics

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Penicillin, Ciprofloxacin, and Tetracycline against common Gram-positive and Gram-negative bacteria. These values, compiled from various studies, serve as a benchmark for evaluating the potential efficacy of novel antimicrobial agents like 1,4-Dihydro-6-methylquinoxaline-2,3-dione.

MicroorganismStandard AntibioticMIC Range (µg/mL)
Staphylococcus aureusPenicillin0.015 - >256[1][2]
Ciprofloxacin0.25 - >1024[3][4]
Tetracycline1 - 64[5]
Escherichia coliPenicillinGenerally Resistant
Ciprofloxacin≤0.06 - >8[3]
Tetracycline2 - 128
Pseudomonas aeruginosaPenicillinGenerally Resistant
Ciprofloxacin0.06 - >1024
Tetracycline8 - >256[5][6][7]

Note: MIC values can vary significantly depending on the bacterial strain, the specific experimental conditions, and the susceptibility testing method used.

Experimental Protocols: Determining Antimicrobial Spectrum

The determination of the antimicrobial spectrum of a compound is crucial for its development as a potential therapeutic agent. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for performing this assay to ensure reproducibility and comparability of results.[8][9][10][11][12][13][14][15]

Broth Microdilution Method (Based on CLSI Guidelines)

1. Preparation of Materials:

  • Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) at a high concentration.

  • Standard Antibiotics: Stock solutions of Penicillin, Ciprofloxacin, and Tetracycline are prepared according to established protocols.

  • Bacterial Strains: Pure, overnight cultures of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) are grown in appropriate broth media.

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the recommended medium for most non-fastidious aerobic bacteria.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.

2. Inoculum Preparation:

  • A few colonies of the test bacterium are transferred to a tube of sterile saline or broth.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • This standardized suspension is then diluted in the growth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Serial two-fold dilutions of the test compound and standard antibiotics are prepared directly in the 96-well plates using the growth medium. The typical concentration range tested is from 0.06 to 128 µg/mL.

  • A growth control well (containing only medium and inoculum) and a sterility control well (containing only medium) are included on each plate.

  • The prepared bacterial inoculum is added to each well (except the sterility control).

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Determination of MIC:

  • Following incubation, the plates are examined visually or with a microplate reader for bacterial growth (turbidity).

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

Mandatory Visualization

Experimental Workflow for Antimicrobial Susceptibility Testing

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis A Bacterial Culture E Inoculum Preparation (0.5 McFarland) A->E B Test Compound Stock F Serial Dilutions in 96-Well Plate B->F C Standard Antibiotic Stock C->F D Growth Medium D->E D->F G Inoculation of Plates E->G F->G H Incubation (35°C, 16-20h) G->H I Visual/Reader Inspection H->I J MIC Determination I->J

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Conclusion

While the antimicrobial potential of the quinoxaline class of compounds is well-documented, a detailed antimicrobial spectrum for this compound remains to be established through rigorous experimental evaluation. This guide provides the necessary framework for such an investigation by outlining the standardized broth microdilution protocol and presenting the antimicrobial profiles of commonly used antibiotics as a comparative baseline. The generation of specific MIC data for this compound against a diverse panel of clinically relevant bacteria is a critical next step in assessing its potential as a novel therapeutic agent. Researchers are encouraged to utilize the described methodologies to contribute to the growing body of knowledge on this promising compound.

References

Quinoxaline Derivatives: A Comparative Guide to Antiviral Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel and drug-resistant viral pathogens necessitates a continuous search for new antiviral agents. Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antiviral effects.[1][2][3] This guide provides a comparative analysis of the antiviral activity of selected quinoxaline derivatives against key viral targets, supported by experimental data and detailed protocols to aid in research and development efforts.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of various quinoxaline derivatives has been evaluated against a range of viruses. The following tables summarize the quantitative data for selected compounds against Human Immunodeficiency Virus (HIV), Influenza A virus, and Human Cytomegalovirus (HCMV).

Table 1: Antiviral Activity of Selected Quinoxaline Derivatives

Compound IDVirus TargetAssay TypeEfficacy (EC₅₀/IC₅₀)Reference CompoundEfficacy (EC₅₀/IC₅₀)
S-2720HIV-1 Reverse TranscriptaseEnzyme InhibitionPotent inhibitor (specific value not stated in abstract)--
Compound 19HIV-1 Reverse TranscriptaseCell-basedEC₅₀ = 3.1 nMNevirapineEC₅₀ = 6.7 nM
Compound 44Influenza A (NS1A Protein)Fluorescence PolarizationIC₅₀ = 3.5 µM--
Compound 35Influenza A (NS1A Protein)Fluorescence PolarizationIC₅₀ = 6.2 µM--
Compound 1aHuman Cytomegalovirus (HCMV)Plaque ReductionIC₅₀ < 0.05 µMGanciclovirIC₅₀ = 0.59 µM
Compound 20Human Cytomegalovirus (HCMV)Plaque ReductionIC₅₀ < 0.05 µMGanciclovirIC₅₀ = 0.59 µM
1-(4-chloro-8-methyl[4][5][6]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thioureaHerpes Simplex Virus (HSV)Plaque Reduction25% plaque reduction at 20 µg/mL--

Table 2: Cytotoxicity of Selected Quinoxaline Derivatives

Compound IDCell LineCytotoxicity (CC₅₀)
Compound 1aNot Specified> 150 µM
Compound 20Not Specified> 150 µM
1-(4-chloro-8-methyl[4][5][6]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thioureaVeroCytotoxicity observed at 160 µg/mL

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the comparative evaluation of antiviral compounds. The following are methodologies for the key assays cited in this guide.

HIV-1 Reverse Transcriptase (RT) Inhibition Assay

This assay evaluates the ability of a compound to inhibit the enzymatic activity of HIV-1 RT, a critical enzyme for the viral replication cycle.

  • Enzyme and Substrate: Recombinant wild-type HIV-1 reverse transcriptase is used. A synthetic template/primer such as poly(rA)-oligo(dT) is utilized as the substrate.

  • Assay Procedure:

    • The reaction mixture is prepared containing the buffer, dithiothreitol (DTT), MgCl₂, poly(rA)-oligo(dT), and [³H]dTTP.

    • The test quinoxaline derivative, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture at various concentrations.

    • The reaction is initiated by the addition of the HIV-1 RT enzyme.

    • The mixture is incubated at 37°C to allow for DNA synthesis.

    • The reaction is stopped by the addition of ice-cold trichloroacetic acid (TCA).

    • The precipitated radiolabeled DNA is collected on glass fiber filters.

    • The amount of incorporated [³H]dTTP is quantified using a scintillation counter.

  • Data Analysis: The concentration of the compound that inhibits 50% of the RT activity (IC₅₀) is calculated by plotting the percentage of inhibition against the compound concentration.

Influenza A NS1A-dsRNA Interaction Assay (Fluorescence Polarization)

This assay is designed to identify compounds that disrupt the interaction between the influenza A non-structural protein 1 (NS1A) and double-stranded RNA (dsRNA), an interaction essential for the virus to evade the host's immune response.[6]

  • Reagents:

    • Recombinant NS1A protein.

    • A fluorescein-labeled short dsRNA (e.g., 16-mer).

    • Assay buffer (e.g., HEPES, NaCl, MgCl₂).

  • Assay Procedure:

    • A solution of the fluorescein-labeled dsRNA is prepared in the assay buffer.

    • The test quinoxaline derivative is added to the dsRNA solution in a multi-well plate.

    • The NS1A protein is then added to the mixture.

    • The plate is incubated to allow the binding reaction to reach equilibrium.

    • The fluorescence polarization (FP) is measured using a plate reader equipped with polarizing filters.

  • Principle: A small, fluorescently labeled dsRNA molecule tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger NS1A protein, the tumbling rate is significantly reduced, leading to a high fluorescence polarization signal. A compound that inhibits this interaction will cause a decrease in the FP signal.

  • Data Analysis: The IC₅₀ value is determined by plotting the percentage of inhibition (decrease in FP) against the concentration of the quinoxaline derivative.

Human Cytomegalovirus (HCMV) Plaque Reduction Assay

This cell-based assay is the gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds.[7]

  • Cells and Virus: Human foreskin fibroblasts (HFF) or other permissive cell lines are grown to confluence in multi-well plates. A laboratory-adapted strain of HCMV (e.g., AD-169) is used for infection.

  • Assay Procedure:

    • Confluent cell monolayers are infected with a known amount of HCMV (resulting in a countable number of plaques).

    • After a 1-2 hour adsorption period, the virus inoculum is removed.

    • The cells are then overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose or agarose) mixed with the test quinoxaline derivative at various concentrations.

    • The plates are incubated for 7-14 days to allow for the formation of viral plaques (localized areas of cell death).

    • The cells are then fixed (e.g., with methanol) and stained (e.g., with crystal violet) to visualize the plaques.

  • Data Analysis: The number of plaques in each well is counted. The EC₅₀ value, the concentration of the compound that reduces the number of plaques by 50% compared to the untreated control, is then calculated.

Mandatory Visualizations

Mechanism of Action and Experimental Workflows

To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.

HIV_RT_Inhibition cluster_virus HIV-1 Replication Cycle cluster_inhibition Mechanism of Inhibition Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription RT HIV-1 Reverse Transcriptase Provirus Provirus Integration Viral_DNA->Provirus Quinoxaline Quinoxaline Derivative Quinoxaline->RT Binds to allosteric site FP_Assay_Workflow cluster_unbound Low Polarization State cluster_bound High Polarization State cluster_inhibition Inhibition by Quinoxaline dsRNA Fluorescently-labeled dsRNA Tumbling Depolarized Light (Low FP Signal) dsRNA->Tumbling Fast Tumbling NS1A_dsRNA NS1A-dsRNA Complex dsRNA->NS1A_dsRNA Binds to NS1A Slow_Tumbling Polarized Light (High FP Signal) NS1A_dsRNA->Slow_Tumbling Slow Tumbling Quinoxaline Quinoxaline Derivative NS1A NS1A Protein Quinoxaline->NS1A Binds to NS1A Plaque_Reduction_Assay start Start step1 Seed cells to form a confluent monolayer start->step1 step2 Infect cells with virus step1->step2 step3 Add semi-solid overlay containing quinoxaline derivative step2->step3 step4 Incubate for 7-14 days step3->step4 step5 Fix and stain cells step4->step5 step6 Count viral plaques step5->step6 end Calculate EC₅₀ step6->end

References

Unveiling the Neuromodulatory Role of 1,4-Dihydro-6-methylquinoxaline-2,3-dione: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate landscape of neuropharmacology, the quest for selective and potent modulators of excitatory neurotransmission remains a cornerstone of drug discovery. This guide provides a comprehensive comparison of 1,4-Dihydro-6-methylquinoxaline-2,3-dione (DMQX), a member of the quinoxalinedione class of compounds, with its structural analogs. By examining its putative mechanism of action as a glutamate receptor antagonist and presenting supporting experimental data from closely related compounds, we aim to elucidate the potential therapeutic utility of DMQX for researchers, scientists, and drug development professionals.

The Quinoxalinedione Scaffold: A Privileged Structure in Neuroscience

Quinoxaline-2,3-diones are recognized as a significant class of heterocyclic compounds that competitively antagonize ionotropic glutamate receptors, the primary mediators of fast excitatory synaptic transmission in the central nervous system. These receptors are broadly classified into three subtypes: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, kainate receptors, and N-methyl-D-aspartate (NMDA) receptors. The specific activity and selectivity of quinoxalinedione derivatives are exquisitely dependent on the nature and position of substituents on the benzene ring.

While direct experimental data for DMQX is limited in publicly accessible literature, extensive structure-activity relationship (SAR) studies on analogous compounds provide a robust framework for predicting its mechanism of action. The presence of the methyl group at the 6-position of the quinoxaline ring suggests that DMQX likely functions as a glutamate receptor antagonist.

Comparative Analysis of DMQX and Key Analogs

To contextualize the potential activity of DMQX, we compare it with three well-characterized quinoxalinedione derivatives: 6,7-dinitroquinoxaline-2,3-dione (DNQX), 6-cyano-7-nitroquinoxaline-2,3-dione (CNQX), and 6,7-dichloroquinoxaline-2,3-dione (DCQX). These compounds have been instrumental in dissecting the physiological and pathological roles of glutamate receptor subtypes.

CompoundStructurePrimary Target(s)Potency (IC50/Ki)Key Characteristics
DMQX (Predicted) This compoundAMPA/Kainate and/or NMDA ReceptorsTo be determinedThe methyl substitution at the 6-position is expected to confer antagonist activity at glutamate receptors.[1]
DNQX 6,7-dinitroquinoxaline-2,3-dioneAMPA/Kainate ReceptorsAMPA: ~0.5 µM, Kainate: ~2 µMA potent and selective competitive antagonist of non-NMDA receptors, widely used as a pharmacological tool to block AMPA and kainate receptor-mediated currents.[2][3]
CNQX 6-cyano-7-nitroquinoxaline-2,3-dioneAMPA/Kainate ReceptorsSub-micromolar rangeAnother potent non-NMDA receptor antagonist, often used interchangeably with DNQX in neurophysiological studies.
DCQX 6,7-dichloroquinoxaline-2,3-dioneNMDA Receptor (Glycine Site)High affinity (nM range)A selective and competitive antagonist at the strychnine-insensitive glycine co-agonist site of the NMDA receptor.[4]

Elucidating the Mechanism of Action: Key Experimental Protocols

The characterization of quinoxalinedione derivatives as glutamate receptor antagonists relies on a combination of in vitro and in vivo experimental paradigms. The following protocols are fundamental to confirming the mechanism of action of compounds like DMQX.

Radioligand Binding Assays

Objective: To determine the affinity of the test compound for specific glutamate receptor subtypes.

Methodology:

  • Membrane Preparation: Synaptosomal membranes are prepared from specific brain regions (e.g., cortex, hippocampus) of rodents.

  • Incubation: The membranes are incubated with a radiolabeled ligand specific for the receptor of interest (e.g., [³H]AMPA for AMPA receptors, [³H]kainate for kainate receptors, or [³H]glycine/[³H]MK-801 for the NMDA receptor) in the presence of varying concentrations of the unlabeled test compound (e.g., DMQX).

  • Separation and Scintillation Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value can be converted to an affinity constant (Ki).

Electrophysiological Recordings

Objective: To assess the functional antagonism of glutamate-evoked responses by the test compound.

Methodology:

  • Cellular Preparation: This can be performed on cultured neurons or in acute brain slices. Alternatively, Xenopus oocytes can be injected with cRNA encoding specific glutamate receptor subunits.

  • Recording Configuration: Whole-cell patch-clamp or two-electrode voltage-clamp techniques are employed to record the ionic currents flowing through the glutamate receptors.

  • Drug Application: A known concentration of a glutamate receptor agonist (e.g., glutamate, AMPA, or NMDA) is applied to the cell to evoke an inward current.

  • Antagonist Effect: The agonist is then co-applied with increasing concentrations of the test compound (DMQX). A reduction in the amplitude of the agonist-evoked current indicates antagonism.

  • Data Analysis: Dose-response curves are constructed to determine the concentration of the antagonist required to inhibit 50% of the agonist response (IC50).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathway of ionotropic glutamate receptors and a typical experimental workflow for characterizing a novel antagonist.

Glutamate_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate in Vesicle AMPA_R AMPA Receptor Glutamate_Vesicle->AMPA_R Glutamate Release NMDA_R NMDA Receptor Glutamate_Vesicle->NMDA_R Glutamate Release Kainate_R Kainate Receptor Glutamate_Vesicle->Kainate_R Glutamate Release Na_Influx Na⁺ Influx AMPA_R->Na_Influx Ca_Influx Ca²⁺ Influx NMDA_R->Ca_Influx Kainate_R->Na_Influx EPSP Excitatory Postsynaptic Potential (EPSP) Ca_Influx->EPSP Na_Influx->EPSP DMQX DMQX (Antagonist) DMQX->AMPA_R Blocks Binding DMQX->NMDA_R Blocks Binding DMQX->Kainate_R Blocks Binding

Caption: Glutamate Receptor Signaling Pathway and Point of Antagonism.

Experimental_Workflow start Synthesize and Purify This compound (DMQX) binding_assay Radioligand Binding Assays (AMPA, Kainate, NMDA receptors) start->binding_assay electro_assay Electrophysiological Recordings (Cultured Neurons or Xenopus Oocytes) start->electro_assay determine_affinity Determine Binding Affinity (Ki) binding_assay->determine_affinity determine_potency Determine Functional Potency (IC50) electro_assay->determine_potency sar_analysis Structure-Activity Relationship (SAR) Analysis with Analogs (DNQX, CNQX, DCQX) determine_affinity->sar_analysis determine_potency->sar_analysis conclusion Confirm Mechanism of Action as Glutamate Receptor Antagonist sar_analysis->conclusion

Caption: Experimental Workflow for Characterizing DMQX.

Conclusion and Future Directions

Based on the extensive evidence from its structural analogs, this compound is strongly predicted to act as a competitive antagonist of ionotropic glutamate receptors. The precise selectivity and potency of DMQX for AMPA, kainate, and NMDA receptor subtypes warrant further investigation through rigorous experimental evaluation using the protocols outlined in this guide.

The characterization of DMQX and similar derivatives is crucial for the development of novel therapeutic agents targeting a spectrum of neurological and psychiatric disorders where glutamatergic dysregulation is implicated, including epilepsy, neurodegenerative diseases, and chronic pain. This comparative guide serves as a foundational resource for researchers embarking on the exploration of this promising compound.

References

Comparative Analysis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione: A Guide to Cross-Reactivity and Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione and related quinoxaline-2,3-dione derivatives, with a focus on their cross-reactivity and primary target engagement. Quinoxaline-2,3-diones are a well-established class of heterocyclic compounds recognized for their significant biological activities, primarily as antagonists of ionotropic glutamate receptors.[1] This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways to support further research and development.

Executive Summary

This compound belongs to a class of compounds that predominantly act as antagonists at the glycine site of the N-methyl-D-aspartate (NMDA) receptor and as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] While comprehensive cross-reactivity data for the 6-methyl derivative is not extensively available in public literature, analysis of structurally related analogs provides strong evidence for this primary mechanism of action. The versatile quinoxaline scaffold has also been explored for other therapeutic applications, including anticancer and antimicrobial agents, suggesting potential for off-target activities.[1]

Comparative Binding Affinities of Quinoxaline-2,3-dione Derivatives

The following table summarizes the binding affinities of various substituted quinoxaline-2,3-dione derivatives for the NMDA and AMPA receptors. This data, gathered from radioligand binding assays, allows for a comparative assessment of the impact of substitutions on the quinoxaline core.

CompoundTarget ReceptorAssay TypeMeasured Affinity (IC50/Ki)Reference CompoundReference Affinity (IC50/Ki)
6,7-Dichloro-1,4-dihydro-quinoxaline-2,3-dione NMDA (Glycine Site)[3H]-L-689,560 BindingIC50 = 2.6 nM--
1-(2'-amino-2'-carboxyethyl)-1,4-dihydroquinoxaline-2,3-dione (QXAA, S-isomer) AMPA[3H]AMPA BindingIC50 = 0.23 µMAMPAIC50 = 0.012 µM
1-(2'-amino-2'-carboxyethyl)-1,4-dihydro-6,7-dimethyl-quinoxaline-2,3-dione (S-isomer) AMPA[3H]AMPA BindingIC50 = 51 µM (Antagonist)DNQXIC50 = 0.74 µM
PNQX (1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione) AMPA/NMDA (Glycine Site)Functional AssaysPotent Antagonist--

Potential for Kinase Cross-Reactivity

While the primary targets of quinoxaline-2,3-diones are glutamate receptors, the broader quinoxaline scaffold is a known "privileged structure" in medicinal chemistry and has been identified in numerous kinase inhibitors.[2] For instance, certain quinoxaline derivatives have shown potent inhibitory activity against kinases such as Pim-1/2, JAK2/3, and EphA3.[3][4][5] This suggests a potential for this compound to exhibit off-target effects on various protein kinases. Researchers should consider performing broad kinase panel screening to fully elucidate the selectivity profile of this compound.

Experimental Protocols

Radioligand Binding Assay for NMDA Receptor (Glycine Site)

This protocol is adapted from established methods for determining the binding affinity of compounds to the glycine site of the NMDA receptor.[6]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for the binding of a radiolabeled ligand to the NMDA receptor glycine site.

Materials:

  • Test compound (e.g., this compound)

  • Radioligand: [3H]-L-689,560

  • Receptor source: Rat forebrain membrane homogenate

  • Assay buffer: 10 mM HEPES, pH 7.4

  • Glutamate and Glycine solutions

  • Non-specific binding control: High concentration of a known non-radioactive ligand (e.g., MK-801)

  • Glass fiber filters (GF/B)

  • Scintillation fluid

  • Scintillation counter

Procedure:

  • Prepare rat forebrain homogenate as the source of NMDA receptors.

  • In a 96-well plate, combine the membrane homogenate (100 µg/mL protein), [3H]-L-689,560 (1.36 nM), glutamate (100 µM), and glycine (10 µM).

  • Add the test compound at various concentrations (typically in a series of dilutions from 10⁻⁴ to 10⁻¹⁰ M).

  • For non-specific binding wells, add a high concentration of unlabeled MK-801 (30 µM).

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters, pre-soaked in assay buffer.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value by plotting the percent specific binding against the logarithm of the test compound concentration using non-linear regression analysis.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_prep Compound & Target Preparation cluster_assay Binding Assays cluster_data Data Analysis Compound 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Primary_Assay Primary Target Assays (NMDA/AMPA Binding) Compound->Primary_Assay Secondary_Assay Cross-Reactivity Screening (Kinase Panel, etc.) Compound->Secondary_Assay Receptor_Panel Panel of Receptors (e.g., NMDA, AMPA, Kinases) Receptor_Panel->Primary_Assay Receptor_Panel->Secondary_Assay IC50_Calc IC50/Ki Determination Primary_Assay->IC50_Calc Secondary_Assay->IC50_Calc Selectivity Selectivity Profile Generation IC50_Calc->Selectivity

A generalized workflow for assessing the cross-reactivity of a test compound.

Signaling Pathways

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor, following glutamate and co-agonist (glycine or D-serine) binding and membrane depolarization, leads to an influx of Ca²⁺.[7] This calcium influx acts as a second messenger, triggering a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[7]

G Glutamate Glutamate & Co-agonist NMDAR NMDA Receptor Glutamate->NMDAR Ca_Influx Ca²⁺ Influx NMDAR->Ca_Influx CaM Calmodulin (CaM) Ca_Influx->CaM Ras_ERK Ras/ERK Pathway Ca_Influx->Ras_ERK CaMKII CaMKII CaM->CaMKII CREB CREB Activation CaMKII->CREB Ras_ERK->CREB Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression

Simplified NMDA receptor signaling cascade leading to synaptic plasticity.
AMPA Receptor Signaling and Trafficking

AMPA receptors mediate fast synaptic transmission. Their number and phosphorylation state at the synapse are tightly regulated, which is a key mechanism for long-term potentiation (LTP) and long-term depression (LTD).[8] Signaling pathways, often initiated by NMDA receptor activation, influence the trafficking of AMPA receptors to and from the postsynaptic membrane.[8]

G NMDAR_Activation NMDA Receptor Activation PKC PKC NMDAR_Activation->PKC CaMKII CaMKII NMDAR_Activation->CaMKII AMPAR_Phospho AMPAR Subunit Phosphorylation PKC->AMPAR_Phospho CaMKII->AMPAR_Phospho AMPAR_Trafficking AMPAR Trafficking (Insertion/Internalization) AMPAR_Phospho->AMPAR_Trafficking Synaptic_Strength Modulation of Synaptic Strength AMPAR_Trafficking->Synaptic_Strength

Key pathways influencing AMPA receptor trafficking and synaptic strength.

Conclusion

This compound is a member of a compound class with well-documented antagonist activity at NMDA and AMPA receptors. Comparative data from related analogs suggest that substitutions on the quinoxaline ring significantly influence potency and selectivity. While its primary targets are within the glutamate receptor family, the prevalence of the quinoxaline scaffold in kinase inhibitors warrants a thorough investigation of its kinase cross-reactivity profile. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to further explore the therapeutic potential and selectivity of this and related compounds.

References

A Comparative Analysis of 1,4-Dihydro-6-methylquinoxaline-2,3-dione and Established Neuroprotective Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential neuroprotective effects of 1,4-Dihydro-6-methylquinoxaline-2,3-dione against well-established neuroprotective agents. Due to the limited direct experimental data on this compound, this analysis focuses on the neuroprotective potential of the broader quinoxaline-2,3-dione class of compounds, to which it belongs. This information is juxtaposed with quantitative data from established drugs, offering a valuable resource for researchers in the field of neuroprotective drug discovery.

Quinoxaline derivatives have garnered significant interest for their diverse biological activities, including their potential as neuroprotective agents.[1] Many compounds within this class act as antagonists of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and N-methyl-D-aspartate (NMDA) receptors.[2] Overactivation of these glutamate receptors leads to excitotoxicity, a key pathological process in various neurodegenerative diseases. By modulating these receptors, quinoxaline-2,3-diones may offer a therapeutic avenue for conditions such as stroke, epilepsy, and Alzheimer's disease.[2][3]

Comparative Efficacy of Neuroprotective Agents

The following table summarizes the neuroprotective mechanisms and reported efficacy of the quinoxaline-2,3-dione scaffold in comparison to established neuroprotective agents: Edaravone, Riluzole, and 3-n-butylphthalide (NBP).

Agent Primary Mechanism of Action Reported Efficacy/Key Findings References
Quinoxaline-2,3-dione Scaffold AMPA/NMDA Receptor AntagonismDerivatives have shown the ability to reduce infarct size in animal models of stroke and prevent excitotoxic cell death in vitro.[4] Some derivatives also exhibit antioxidant and anti-inflammatory properties.[3][2][3][4]
Edaravone Free Radical ScavengerApproved for the treatment of acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[5][6] It reduces oxidative stress by scavenging free radicals and inhibiting lipid peroxidation.[7][8][5][6][7][8]
Riluzole Glutamate Modulator (inhibits glutamate release and blocks voltage-gated sodium channels)Approved for the treatment of ALS.[9] It has been shown to protect against neuronal degeneration in models of Parkinson's disease.[10][9][10]
3-n-butylphthalide (NBP) Multi-target (anti-inflammatory, anti-apoptotic, antioxidant)Approved in China for the treatment of acute ischemic stroke.[11] It has been shown to reduce neuronal apoptosis, inhibit inflammation, and protect against mitochondrial dysfunction.[12][13][11][12][13]

Experimental Protocols

Detailed methodologies are essential for the validation and replication of experimental findings. Below are summaries of key experimental protocols used in the assessment of neuroprotective agents.

In Vitro Neuroprotection Assay: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
  • Objective: To simulate ischemic/reperfusion injury in a cell culture model to assess the protective effects of a compound.

  • Cell Culture: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y) are cultured in appropriate media.

  • OGD Induction: The culture medium is replaced with a glucose-free medium, and the cells are placed in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for a specified period (e.g., 1-2 hours).

  • Reperfusion: The glucose-free medium is replaced with the original culture medium, and the cells are returned to normoxic conditions (95% air, 5% CO₂) for 24 hours.

  • Treatment: The test compound (e.g., this compound) is added to the culture medium at various concentrations before, during, or after OGD.

  • Assessment of Cell Viability: Cell viability is measured using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or LDH (lactate dehydrogenase) release assay.

In Vivo Neuroprotection Assay: Middle Cerebral Artery Occlusion (MCAO) Model in Rodents
  • Objective: To induce focal cerebral ischemia in an animal model to evaluate the in vivo efficacy of a neuroprotective agent.

  • Animal Model: Adult male rats or mice are used.

  • Surgical Procedure:

    • The animal is anesthetized.

    • The common carotid artery, external carotid artery, and internal carotid artery are exposed.

    • A nylon monofilament is inserted into the internal carotid artery to block the origin of the middle cerebral artery.

    • The filament is left in place for a specific duration (e.g., 90 minutes) to induce ischemia.

    • For a reperfusion model, the filament is withdrawn to allow blood flow to resume.

  • Treatment: The test compound is administered (e.g., intravenously or intraperitoneally) at a specific time point before or after the induction of ischemia.

  • Assessment of Neurological Deficit: Neurological function is assessed at various time points post-surgery using a standardized neurological deficit score.

  • Measurement of Infarct Volume: After a set period (e.g., 24 or 48 hours), the animal is euthanized, and the brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is then quantified.[4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative signaling pathways of quinoxaline-2,3-diones and a general workflow for evaluating neuroprotective compounds.

G cluster_0 Excitotoxicity Cascade cluster_1 Neuroprotective Intervention Glutamate Excess Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_influx ↑ Intracellular Ca²⁺ NMDA_R->Ca_influx AMPA_R->Ca_influx Cell_Death Neuronal Cell Death Ca_influx->Cell_Death Quinoxaline 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione Quinoxaline->Block_NMDA Quinoxaline->Block_AMPA

Caption: Putative mechanism of neuroprotection by this compound.

G cluster_0 In Vitro Screening cluster_1 In Vivo Validation Cell_Culture Neuronal Cell Culture Toxicity_Induction Induce Neurotoxicity (e.g., OGD/R) Cell_Culture->Toxicity_Induction Treatment Treat with Compound Toxicity_Induction->Treatment Viability_Assay Cell Viability Assay (MTT, LDH) Treatment->Viability_Assay Animal_Model Animal Model of Neurological Disease (e.g., MCAO) Viability_Assay->Animal_Model Lead Compound Identification In_Vivo_Treatment Administer Compound Animal_Model->In_Vivo_Treatment Behavioral_Test Neurological & Behavioral Assessment In_Vivo_Treatment->Behavioral_Test Histology Histological Analysis (Infarct Volume) Behavioral_Test->Histology

Caption: General workflow for the evaluation of neuroprotective compounds.

G cluster_0 Known Neuroprotective Agents cluster_1 Mechanisms of Action cluster_2 Target Compound Edaravone Edaravone Antioxidant Antioxidant/ Free Radical Scavenging Edaravone->Antioxidant Riluzole Riluzole Glutamate_Mod Glutamate Modulation Riluzole->Glutamate_Mod NBP NBP NBP->Antioxidant Anti_Inflammatory Anti-inflammatory NBP->Anti_Inflammatory Anti_Apoptotic Anti-apoptotic NBP->Anti_Apoptotic Quinoxaline 1,4-Dihydro-6-methyl- quinoxaline-2,3-dione (putative) Quinoxaline->Glutamate_Mod

Caption: Logical relationship of neuroprotective agents and their primary mechanisms.

References

Safety Operating Guide

Safe Disposal of 1,4-Dihydro-6-methylquinoxaline-2,3-dione: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle 1,4-Dihydro-6-methylquinoxaline-2,3-dione with care, assuming it may possess hazardous properties. All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1] Adherence to standard laboratory safety practices is paramount.

Personal Protective Equipment (PPE):

Appropriate personal protective equipment must be worn at all times when handling this compound and its waste.

PPE CategorySpecificationPurpose
Eye Protection Chemical safety goggles or a face shield.To protect against potential splashes or airborne particles.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact.[1]
Body Protection A laboratory coat or chemical-resistant apron.To protect clothing and skin from contamination.[1]
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders or generating dust.To prevent inhalation of the compound.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be approached systematically, following established protocols for hazardous chemical waste.

1. Waste Identification and Segregation:

  • All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., gloves, weighing boats, pipette tips), must be classified as hazardous waste.[2]

  • This waste must be segregated from non-hazardous waste streams to prevent cross-contamination and ensure proper handling.[2][3] Halogenated and non-halogenated solvent wastes should also be kept separate.[3]

2. Containerization:

  • Use only appropriate, leak-proof, and clearly labeled containers for waste collection.[4][5] Plastic containers are often preferred.[4]

  • Ensure containers are kept tightly closed when not in use to prevent the release of vapors.[4][6] Do not overfill containers, leaving adequate headspace for expansion.[3]

3. Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".[2]

  • The label should also feature appropriate GHS hazard pictograms. Based on related compounds, these may include pictograms for skin/eye irritation, acute toxicity, and environmental hazards.[2][6][7]

4. Storage:

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area at or near the point of generation.[2][4]

  • Ensure the storage area has secondary containment to manage potential leaks or spills.[2]

5. Professional Disposal:

  • The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[1][4] Do not attempt to dispose of this chemical down the drain or in regular trash.[8]

Emergency Procedures

In the event of a spill or exposure:

  • Skin Contact: Wash the affected area immediately with plenty of soap and water. If skin irritation persists, seek medical attention.[6][7]

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[6][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[6][7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and seek immediate medical attention.[9]

  • Spills: For small spills, absorb the material with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[6][8]

Disposal Workflow Diagram

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_disposal Storage & Final Disposal start Start: Handling 1,4-Dihydro-6- methylquinoxaline-2,3-dione ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Well-Ventilated Fume Hood ppe->fume_hood waste_gen Generate Chemical Waste fume_hood->waste_gen segregate Segregate as Hazardous Waste waste_gen->segregate containerize Place in a Labeled, Sealed Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage ehs_contact Contact EHS for Waste Pickup storage->ehs_contact end End: Professional Disposal ehs_contact->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.